molecular formula C5H8ClN3O B014410 5-Methylcytosine hydrochloride CAS No. 58366-64-6

5-Methylcytosine hydrochloride

カタログ番号: B014410
CAS番号: 58366-64-6
分子量: 161.59 g/mol
InChIキー: ANWMULVRPAUPJT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

5-Methylcytosine hydrochloride is a fundamental molecule in epigenetic research, serving as the quintessential mark for investigating DNA methylation's role in gene regulation, chromatin organization, and cellular identity . In DNA, this modification is a crucial epigenetic signal that influences gene expression without altering the underlying DNA sequence, playing critical roles in mammalian development, genomic imprinting, and X-chromosome inactivation . Researchers utilize 5-methylcytosine to study the dynamics of the methylation cycle, which is governed by DNA methyltransferases (DNMTs) for methylation and Ten-Eleven Translocation (TET) enzymes for active demethylation via oxidation to 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and 5-carboxylcytosine (5caC) . Beyond DNA, 5-methylcytosine (m5C) is also a significant post-transcriptional modification in RNA. It is abundantly found in tRNAs and rRNAs and plays a dynamic regulatory role in mRNA metabolism, influencing processes such as nuclear export and translation . The enzyme NSUN2 has been identified as the primary writer protein responsible for depositing the majority of m5C sites in mammalian mRNA . This compound is instrumental in developing and applying advanced detection technologies like bisulfite sequencing, enabling researchers to map methylation patterns genome-wide at single-base resolution . Due to its central function, 5-methylcytosine is a critical tool for exploring epigenetic dysregulation in diseases, particularly cancer, where both global hypomethylation and locus-specific hypermethylation are hallmarks, making it a valuable target for therapeutic discovery and biomarker development .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





特性

IUPAC Name

6-amino-5-methyl-1H-pyrimidin-2-one;hydrochloride
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InChI

InChI=1S/C5H7N3O.ClH/c1-3-2-7-5(9)8-4(3)6;/h2H,1H3,(H3,6,7,8,9);1H
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InChI Key

ANWMULVRPAUPJT-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC1=C(NC(=O)N=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H8ClN3O
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URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

554-01-8 (Parent)
Record name 5-Methylcytosine hydrochloride
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DSSTOX Substance ID

DTXSID30207085
Record name 5-Methylcytosine hydrochloride
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Molecular Weight

161.59 g/mol
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Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name 5-Methylcytosine hydrochloride
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CAS No.

58366-64-6
Record name 2(1H)-Pyrimidinone, 6-amino-5-methyl-, hydrochloride (1:1)
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Record name 4-amino-5-methyl-1H-pyrimidin-2-one hydrochloride
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Record name 5-METHYLCYTOSINE HYDROCHLORIDE
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Foundational & Exploratory

The Role of 5-Methylcytosine in Gene Regulation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

5-Methylcytosine (B146107) (5mC) is a pivotal epigenetic modification that plays a critical role in the regulation of gene expression and the maintenance of genome stability. This technical guide provides a comprehensive overview of the multifaceted functions of 5mC, detailing its dynamic interplay with the cellular machinery that governs genetic programming. We delve into the enzymatic control of 5mC deposition and removal, its impact on chromatin architecture and transcription, and its profound implications in development and disease. This document serves as a resource for understanding the core mechanisms of 5mC-mediated gene regulation and provides detailed methodologies for its study, aiming to facilitate advanced research and the development of novel therapeutic strategies targeting the epigenome.

The Core Machinery of 5-Methylcytosine Dynamics

The landscape of 5mC is meticulously shaped by the coordinated action of "writer," "eraser," and "reader" proteins, ensuring the precise regulation of gene expression.

1.1. Writers of the Mark: DNA Methyltransferases (DNMTs)

The establishment and maintenance of 5mC patterns are catalyzed by a family of enzymes known as DNA methyltransferases (DNMTs). These enzymes transfer a methyl group from S-adenosylmethionine (SAM) to the fifth carbon of a cytosine residue, primarily within CpG dinucleotides.[1]

  • De novo Methylation: DNMT3A and DNMT3B are responsible for establishing new methylation patterns during development.[2]

  • Maintenance Methylation: DNMT1 ensures the faithful propagation of methylation patterns to daughter strands during DNA replication, a crucial process for maintaining cellular identity.[3]

1.2. Erasers of the Mark: Ten-Eleven Translocation (TET) Enzymes

The removal of 5mC is not a passive process but is actively orchestrated by the Ten-Eleven Translocation (TET) family of dioxygenases (TET1, TET2, and TET3).[2] These enzymes iteratively oxidize 5mC to 5-hydroxymethylcytosine (B124674) (5hmC), 5-formylcytosine (B1664653) (5fC), and 5-carboxylcytosine (5caC).[4] The latter two modifications are then recognized and excised by the base excision repair (BER) pathway, ultimately restoring an unmethylated cytosine.[4]

1.3. Readers of the Mark: Methyl-CpG Binding Proteins

The biological consequences of 5mC are mediated by "reader" proteins that specifically recognize and bind to methylated CpG sites. These readers translate the methylation signal into downstream effects on chromatin structure and gene expression. Key families of 5mC readers include:

  • Methyl-CpG Binding Domain (MBD) proteins: This family, which includes MeCP2, MBD1, MBD2, and MBD4, recruits chromatin remodeling complexes and histone deacetylases to methylated DNA, leading to a more condensed and transcriptionally repressive chromatin state.

  • Zinc Finger Proteins: Some zinc finger-containing transcription factors can also bind to methylated DNA, either inhibiting or, in some cases, facilitating transcription.

Mechanisms of 5-Methylcytosine-Mediated Gene Regulation

5-Methylcytosine influences gene expression through several interconnected mechanisms:

2.1. Modulation of Chromatin Structure

The presence of 5mC can lead to a more compact chromatin structure, known as heterochromatin, which is generally associated with transcriptional silencing. This is achieved through the recruitment of MBD proteins and their associated corepressor complexes, which modify histones to create a repressive environment.[5]

2.2. Interference with Transcription Factor Binding

DNA methylation within the binding sites of many transcription factors can directly inhibit their ability to bind to DNA, thereby preventing the initiation of transcription.[6] However, it is important to note that the binding of some transcription factors is insensitive to, or can even be enhanced by, DNA methylation.[6]

2.3. Context-Dependent Regulation

The regulatory outcome of 5mC is highly dependent on its genomic context:

  • Promoters: High levels of 5mC in promoter regions, particularly within CpG islands, are strongly correlated with transcriptional repression.[7]

  • Gene Bodies: The role of 5mC within gene bodies is more complex and appears to be context-dependent. In some cases, it is associated with active transcription, while in others, it may play a role in alternative splicing or the suppression of cryptic promoters.[7][8]

  • Enhancers: Enhancers are often characterized by dynamic changes in 5mC levels, with demethylation being a key step in their activation.[9]

Quantitative Distribution of 5-Methylcytosine

The levels and distribution of 5mC vary significantly across different genomic regions, cell types, and disease states. The following tables summarize key quantitative data on 5mC distribution.

Table 1: 5-Methylcytosine and 5-Hydroxymethylcytosine Levels in Human Tissues

Tissue5mC (% of total cytosines)5hmC (% of total cytosines)
Brain~1.0%0.40 - 0.67%[10][11]
LiverNot specified0.46%[10][11]
KidneyNot specified0.38%[10][11]
ColonNot specified0.45%[10][11]
RectumNot specified0.57%[10][11]
LungNot specified0.14 - 0.18%[10][11]
HeartNot specified0.05%[10][11]
BreastNot specified0.05%[10][11]
PlacentaNot specified0.06%[10][11]

Table 2: Comparison of 5-Hydroxymethylcytosine Levels in Normal vs. Cancerous Tissues

Tissue TypeNormal Tissue (5hmC %)Cancerous Tissue (5hmC %)Fold Decrease
Colon0.46%[11]0.06%[11]~7.7x
Rectum0.57%[11]0.02%[11]~28x
Lung (Squamous Cell)0.078 - 0.182% of dG[11][12]2-5 fold lower than normal[11][12]2-5x
Brain (Astrocytoma)0.82 - 1.18% of dG[11][12]>30 fold lower than normal[11][12]>30x
Colorectal0.07% (median)[13]0.05% (median)[13]~1.4x

Table 3: Distribution of 5-Methylcytosine in Different Genomic Contexts

Genomic RegionGeneral 5mC Level
CpG IslandsGenerally low in active promoters[14]
CpG Shores (up to 2kb from island)More dynamic methylation than islands[14]
CpG Shelves (2-4kb from island)Variable methylation[14]
Open Sea (isolated CpGs)Variable methylation[14]
Repetitive ElementsHigh
Gene PromotersLow in active genes, high in silenced genes[7]
Gene BodiesPositively correlated with expression in some cases[7]
EnhancersDynamically regulated, often low in active enhancers[9]

Experimental Protocols for 5-Methylcytosine Analysis

Several powerful techniques are available to study 5mC at a genome-wide scale. Below are detailed methodologies for three commonly used approaches.

4.1. Whole-Genome Bisulfite Sequencing (WGBS)

WGBS is considered the gold standard for single-base resolution mapping of 5mC. The protocol involves treating genomic DNA with sodium bisulfite, which converts unmethylated cytosines to uracil, while 5mC residues remain unchanged. Subsequent sequencing and comparison to a reference genome allow for the precise identification of methylated sites.[15][16]

Methodology:

  • DNA Extraction and Fragmentation:

    • Extract high-quality genomic DNA (minimum 5 µg, concentration ≥ 50 ng/µl, OD260/280 ratio of 1.8-2.0).[15]

    • Fragment the DNA to a desired size range (e.g., 200-400 bp) using sonication (e.g., Covaris).[17]

  • End Repair, A-tailing, and Adapter Ligation:

    • Perform end-repair to create blunt-ended fragments.

    • Add a single 'A' nucleotide to the 3' ends of the fragments (A-tailing).

    • Ligate methylated sequencing adapters to the DNA fragments. It is crucial to use methylated adapters to protect them from bisulfite conversion.[17]

  • Bisulfite Conversion:

    • Treat the adapter-ligated DNA with a sodium bisulfite conversion reagent (e.g., Zymo EZ DNA Methylation-Gold™ Kit).

    • This reaction typically involves incubation at high temperatures (e.g., 98°C for 10 min, then 64°C for 2.5 hours).[18]

    • Purify the bisulfite-converted DNA.

  • PCR Amplification:

    • Amplify the bisulfite-converted library using primers that are complementary to the ligated adapters.

    • The number of PCR cycles should be minimized to avoid amplification bias.

  • Sequencing and Data Analysis:

    • Sequence the library on a high-throughput sequencing platform (e.g., Illumina).

    • Align the sequencing reads to a reference genome using specialized software (e.g., Bismark).

    • Calculate methylation levels at each CpG site.

4.2. Reduced Representation Bisulfite Sequencing (RRBS)

RRBS is a cost-effective alternative to WGBS that enriches for CpG-rich regions of the genome. This is achieved by digesting the DNA with a methylation-insensitive restriction enzyme (e.g., MspI) that cuts at CCGG sites, followed by size selection and bisulfite sequencing.[19][20]

Methodology:

  • Genomic DNA Digestion:

    • Digest genomic DNA (typically 100 ng to 1 µg) with the MspI restriction enzyme.[20]

  • End Repair, A-tailing, and Adapter Ligation:

    • Perform end-repair and A-tailing on the digested DNA fragments.

    • Ligate methylated sequencing adapters.[19]

  • Size Selection:

    • Select DNA fragments in a specific size range (e.g., 40-220 bp) using gel electrophoresis or beads. This step enriches for CpG-rich regions.[19]

  • Bisulfite Conversion:

    • Perform bisulfite conversion on the size-selected, adapter-ligated DNA.[19]

  • PCR Amplification and Sequencing:

    • Amplify the library and perform high-throughput sequencing.

4.3. Methylated DNA Immunoprecipitation Sequencing (MeDIP-Seq)

MeDIP-Seq is an antibody-based method used to enrich for methylated DNA fragments. It involves immunoprecipitating fragmented genomic DNA with an antibody that specifically recognizes 5mC. The enriched DNA is then sequenced to identify methylated regions.[21][22]

Methodology:

  • DNA Extraction and Fragmentation:

    • Extract and fragment genomic DNA as described for WGBS.[23]

  • Immunoprecipitation:

    • Denature the fragmented DNA by heating.

    • Incubate the single-stranded DNA with a monoclonal antibody specific for 5mC overnight at 4°C.[24]

    • Capture the antibody-DNA complexes using magnetic beads coupled to a secondary antibody (e.g., anti-mouse IgG).

    • Wash the beads to remove non-specifically bound DNA.

  • DNA Elution and Purification:

    • Elute the methylated DNA from the antibody-bead complexes, often by proteinase K digestion.[23]

    • Purify the eluted DNA.

  • Library Preparation and Sequencing:

    • Prepare a sequencing library from the enriched DNA.

    • Perform high-throughput sequencing.

Visualizing the World of 5-Methylcytosine

The following diagrams, generated using the DOT language, illustrate key pathways and workflows related to 5-Methylcytosine.

5.1. The DNA Methylation and Demethylation Cycle

DNA_Methylation_Cycle cluster_methylation Methylation cluster_demethylation Demethylation Cytosine Cytosine 5mC 5-Methylcytosine Cytosine->5mC Methylation 5hmC 5-Hydroxymethylcytosine 5mC->5hmC Oxidation DNMTs DNMT1, DNMT3A/B DNMTs->5mC SAH SAH DNMTs->SAH SAM SAM SAM->DNMTs 5fC 5-Formylcytosine 5hmC->5fC Oxidation 5caC 5-Carboxylcytosine 5fC->5caC Oxidation 5caC->Cytosine Excision & Repair TETs TET1/2/3 TETs->5hmC TETs->5fC TETs->5caC BER Base Excision Repair (TDG) BER->Cytosine

Caption: The dynamic cycle of DNA methylation and demethylation.

5.2. Experimental Workflow for Whole-Genome Bisulfite Sequencing (WGBS)

WGBS_Workflow Start Genomic DNA Fragmentation DNA Fragmentation (Sonication) Start->Fragmentation End_Repair End Repair & A-tailing Fragmentation->End_Repair Adapter_Ligation Ligation of Methylated Adapters End_Repair->Adapter_Ligation Bisulfite_Conversion Sodium Bisulfite Conversion Adapter_Ligation->Bisulfite_Conversion PCR_Amplification PCR Amplification Bisulfite_Conversion->PCR_Amplification Sequencing High-Throughput Sequencing PCR_Amplification->Sequencing Data_Analysis Data Analysis (Alignment & Methylation Calling) Sequencing->Data_Analysis End Methylation Map Data_Analysis->End

Caption: A streamlined workflow for WGBS.

5.3. Logical Relationship of 5-Methylcytosine and Gene Expression

Gene_Regulation_Logic cluster_promoter Promoter Region cluster_genebody Gene Body cluster_enhancer Enhancer Region High_5mC_Promoter High 5mC TF_Binding_Blocked Transcription Factor Binding Blocked High_5mC_Promoter->TF_Binding_Blocked Gene_Silencing Gene Silencing TF_Binding_Blocked->Gene_Silencing 5mC_Gene_Body 5mC Present Splicing_Regulation Alternative Splicing Regulation 5mC_Gene_Body->Splicing_Regulation Transcriptional_Elongation Efficient Transcriptional Elongation 5mC_Gene_Body->Transcriptional_Elongation Gene_Expression_Active Active Gene Expression Transcriptional_Elongation->Gene_Expression_Active Low_5mC_Enhancer Low 5mC TF_Binding_Allowed Transcription Factor Binding Allowed Low_5mC_Enhancer->TF_Binding_Allowed Gene_Activation Gene Activation TF_Binding_Allowed->Gene_Activation

Caption: Context-dependent role of 5mC in gene regulation.

Conclusion and Future Directions

5-Methylcytosine is a dynamic and integral component of the epigenetic regulatory network. Its precise placement and removal are fundamental for normal development and cellular function. Aberrations in 5mC patterning are a hallmark of numerous diseases, most notably cancer, making the enzymes and pathways that govern DNA methylation attractive targets for therapeutic intervention. The continued development of high-resolution mapping techniques and functional genomic approaches will undoubtedly provide deeper insights into the complex language of the epigenome and pave the way for novel diagnostic and therapeutic strategies. The data and protocols presented in this guide offer a solid foundation for researchers and clinicians to further explore the critical role of 5-Methylcytosine in health and disease.

References

The Core Mechanism of 5-Methylcytosine in Epigenetics: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the epigenetic role of 5-methylcytosine (B146107) (5mC), detailing its mechanism of action, the enzymatic players involved, and its impact on gene regulation. The document includes a compilation of quantitative data, detailed experimental protocols for studying DNA methylation, and visualizations of the key pathways.

The Central Role of 5-Methylcytosine in Epigenetic Regulation

5-methylcytosine is a fundamental epigenetic modification where a methyl group is added to the fifth carbon of the cytosine pyrimidine (B1678525) ring, most commonly within a CpG dinucleotide context in mammals.[1][2][3] This seemingly simple modification has profound effects on gene expression and is a cornerstone of cellular differentiation, genomic imprinting, X-chromosome inactivation, and the silencing of transposable elements.[2][3][4] The epigenetic landscape, including the pattern of 5mC, is dynamic and is meticulously regulated by a series of enzymatic reactions that add, maintain, and remove this critical mark.

The functional consequence of 5mC is highly dependent on its genomic location. When present in promoter regions and CpG islands, 5mC is strongly associated with transcriptional repression.[1][2] This silencing can occur through two primary mechanisms: by directly blocking the binding of transcription factors to their cognate DNA sequences or by recruiting methyl-CpG-binding domain (MBD) proteins, which in turn recruit chromatin remodeling complexes and histone deacetylases to create a repressive chromatin environment.[2][5] Conversely, the role of 5mC within gene bodies is more complex and can be associated with active transcription.[1]

The Enzymatic Machinery of DNA Methylation and Demethylation

The establishment and maintenance of 5mC patterns are orchestrated by a family of DNA methyltransferases (DNMTs), while the removal of this mark is a multi-step process initiated by the Ten-eleven translocation (TET) family of dioxygenases.

DNA Methyltransferases (DNMTs): The Writers of the Methylome

DNMTs catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the C5 position of cytosine.[1] In mammals, there are three active DNMTs:

  • DNMT1: This is the maintenance methyltransferase that preferentially recognizes hemimethylated DNA (where only the parental strand is methylated after DNA replication) and methylates the newly synthesized daughter strand, thus faithfully propagating the methylation pattern through cell division.[6][7]

  • DNMT3A and DNMT3B: These are the de novo methyltransferases responsible for establishing new methylation patterns during development and cellular differentiation.[1][7] They do not have a preference for hemimethylated DNA and can methylate previously unmethylated CpG sites.[6]

TET Enzymes and the Base Excision Repair Pathway: The Erasers of the Methylome

Once considered a stable and permanent mark, it is now understood that 5mC can be actively removed. This process is initiated by the TET family of enzymes (TET1, TET2, and TET3) , which are Fe(II) and α-ketoglutarate-dependent dioxygenases.[8][9] TET enzymes iteratively oxidize 5mC into a series of intermediates:

  • 5-hydroxymethylcytosine (5hmC): The first oxidation product, 5hmC, is not simply an intermediate but is now recognized as a distinct epigenetic mark with its own regulatory functions.[10] It is particularly enriched in the brain and embryonic stem cells.[10]

  • 5-formylcytosine (5fC): Further oxidation of 5hmC by TET enzymes produces 5fC.[8][11]

  • 5-carboxylcytosine (5caC): The final oxidation product is 5caC.[8][11]

Both 5fC and 5caC are recognized and excised by the DNA glycosylase, Thymine-DNA Glycosylase (TDG) . This action creates an abasic site, which is then repaired by the Base Excision Repair (BER) machinery, ultimately replacing the modified cytosine with an unmodified cytosine, thus completing the demethylation process.[8][9]

Quantitative Data Summary

The following tables summarize key quantitative parameters related to the enzymes and binding proteins involved in the 5-methylcytosine lifecycle.

Table 1: Kinetic Parameters of DNA Methyltransferases (DNMTs)

EnzymeSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Reference
Human DNMT1Hemimethylated DNA~1--
Murine Dnmt3a (catalytic domain)Unmethylated DNA0.4 ± 0.10.0025 ± 0.00026250[12]
Murine Dnmt3b (catalytic domain)Unmethylated DNA0.5 ± 0.10.0033 ± 0.00036600[12]

Table 2: Kinetic Parameters of TET Enzymes

EnzymeSubstrateInitial Reaction Rate (nM/min)Reference
TET25mC-containing DNA429[13]
TET25hmC-containing DNA87.4[13]
TET25fC-containing DNA56.6[13]

Table 3: Binding Affinities of Methyl-CpG-Binding Domain (MBD) Proteins

ProteinDNA ProbeKd (nM)Reference
MeCP2 MBDmCG22.25 ± 3.12[14]
MeCP2 MBDmCAC13.90 ± 0.64[14]
MeCP2 MBDmCAT63.71 ± 6.94[14]
MeCP2 MBDUnmethylated C/C398[15]
MeCP2 MBDHemimethylated C/mC38.3[15]
MeCP2 MBDFully methylated mC/mC6.3[15]
MBD1Methylated DNA~10[16]
MBD2Methylated DNA~1.25[17]

Table 4: Examples of Gene Expression Changes Induced by 5-Azacytidine (B1684299)

Cell LineGeneFold Change in Expressionp-valueReference
A549 (NSCLC)Apoptosis-related genesUpregulated0.0029 (average)[11]
A549 (NSCLC)Cell proliferation-related genesDownregulated0.0029 (average)[11]
Mouse Utricular Macular CellsAtoh1~5.74< 0.05[18]
Mouse Utricular Macular CellsMyo7a~3.10< 0.05[18]
Mouse Utricular Macular CellsPou4f3~274.42< 0.05[18]
MV4-11 (AML)PRG2>3000.001

Experimental Protocols

This section provides detailed methodologies for key experiments used to study 5-methylcytosine.

Whole-Genome Bisulfite Sequencing (WGBS)

WGBS is the gold standard for single-base resolution mapping of DNA methylation across the entire genome. The principle relies on the chemical conversion of unmethylated cytosines to uracil (B121893) by sodium bisulfite, while 5-methylcytosines remain unchanged. Subsequent sequencing and comparison to a reference genome reveal the methylation status of each cytosine.

Protocol:

  • DNA Extraction and QC:

    • Extract high-quality genomic DNA from cells or tissues.

    • Quantify the DNA using a fluorometric method (e.g., Qubit) and assess its integrity via gel electrophoresis.

    • Treat the gDNA solution with RNase A (100 µg/mL) for 1 hour at 37 °C to remove RNA contamination.[19]

    • Purify the gDNA using AMPure XP beads.[19]

  • DNA Fragmentation:

    • Fragment the DNA to a desired size range (e.g., 200-400 bp) using a Covaris sonicator or other mechanical shearing method.[20]

    • Verify the fragment size distribution using a Bioanalyzer or similar instrument.

  • End Repair and A-tailing:

    • Perform end repair to create blunt-ended DNA fragments.

    • Add a single 'A' nucleotide to the 3' ends of the fragments (A-tailing) to prepare for adapter ligation.

  • Adapter Ligation:

    • Ligate methylated sequencing adapters to the A-tailed DNA fragments. The use of methylated adapters is crucial to prevent their conversion during the subsequent bisulfite treatment.[20]

  • Bisulfite Conversion:

    • Treat the adapter-ligated DNA with sodium bisulfite using a commercial kit (e.g., Zymo Research EZ DNA Methylation-Gold™ Kit).

    • Incubate the DNA with the bisulfite conversion reagent at the recommended temperatures and durations (e.g., 98°C for 10 min, then 64°C for 2.5 hours).[4]

    • Purify the bisulfite-converted DNA using the provided spin columns.

  • Library Amplification:

    • Amplify the bisulfite-converted DNA library using a polymerase that can read uracil-containing templates (e.g., PfuTurbo Cx Hotstart DNA Polymerase).

    • Use a minimal number of PCR cycles to avoid amplification bias.

  • Library QC and Sequencing:

    • Purify the final library using AMPure XP beads.

    • Assess the library concentration and size distribution.

    • Perform sequencing on an appropriate platform (e.g., Illumina NovaSeq).

Methylated DNA Immunoprecipitation Sequencing (MeDIP-seq)

MeDIP-seq is an enrichment-based method that uses an antibody specific to 5-methylcytosine to immunoprecipitate methylated DNA fragments. The enriched fragments are then sequenced to identify methylated regions of the genome.

Protocol:

  • DNA Preparation and Fragmentation:

    • Extract and purify high-quality genomic DNA.

    • Sonicate the DNA to an average fragment size of 200-500 bp.

  • Immunoprecipitation:

    • Denature the fragmented DNA by heating to 95°C for 10 minutes, followed by rapid cooling on ice.

    • Incubate the denatured DNA overnight at 4°C with a monoclonal antibody against 5-methylcytosine (typically 1-2 µg of antibody per 1 µg of DNA).[9]

    • Add magnetic beads (e.g., Dynabeads Protein G) and incubate for 2-4 hours at 4°C to capture the antibody-DNA complexes.[21]

  • Washing:

    • Wash the beads multiple times with IP buffer to remove non-specifically bound DNA. A typical wash series consists of three washes with cold IP buffer.[21]

  • Elution and DNA Recovery:

    • Elute the methylated DNA from the beads using a digestion buffer containing Proteinase K at 55°C for 2-3 hours.[21]

    • Purify the eluted DNA using phenol-chloroform extraction and ethanol (B145695) precipitation or a column-based purification kit.

  • Library Preparation and Sequencing:

    • Prepare a sequencing library from the enriched DNA and a corresponding input control library (from the initial fragmented DNA).

    • Perform sequencing and analyze the data by comparing the enrichment in the MeDIP sample to the input control.

LC-MS/MS for Global 5mC and 5hmC Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate and sensitive quantification of global levels of 5mC and its derivatives.

Protocol:

  • DNA Digestion:

    • Digest genomic DNA (typically 1 µg) to individual nucleosides using a cocktail of enzymes, including DNase I, nuclease P1, and alkaline phosphatase.

  • Chromatographic Separation:

    • Separate the resulting nucleosides using reverse-phase high-performance liquid chromatography (HPLC).

  • Mass Spectrometry Analysis:

    • Introduce the separated nucleosides into a tandem mass spectrometer.

    • Use electrospray ionization (ESI) to generate ions.

    • Perform selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) to specifically detect and quantify the parent and fragment ions for cytosine, 5-methylcytosine, and 5-hydroxymethylcytosine.[5]

  • Quantification:

    • Calculate the percentage of 5mC and 5hmC relative to the total cytosine content by comparing the peak areas of the respective analytes. The use of stable isotope-labeled internal standards is recommended for absolute quantification.

Pyrosequencing for Locus-Specific Methylation Analysis

Pyrosequencing is a real-time sequencing-by-synthesis method that allows for the quantitative analysis of DNA methylation at specific CpG sites.

Protocol:

  • Bisulfite Conversion:

    • Treat genomic DNA with sodium bisulfite as described in the WGBS protocol.

  • PCR Amplification:

    • Amplify the target region using PCR primers designed to be specific for the bisulfite-converted DNA. One of the PCR primers should be biotinylated to allow for the purification of a single-stranded template.[22]

  • Template Preparation:

    • Capture the biotinylated PCR products on streptavidin-coated Sepharose beads.

    • Wash the beads and denature the DNA to obtain a single-stranded template.

    • Anneal a sequencing primer to the single-stranded template.

  • Pyrosequencing Reaction:

    • Perform the pyrosequencing reaction by sequentially adding the four deoxynucleotide triphosphates (dNTPs).

    • The incorporation of a dNTP is detected as a light signal, and the height of the peak in the resulting pyrogram is proportional to the number of incorporated nucleotides.

    • At a CpG site, the relative peak heights for the incorporation of C and T reflect the proportion of methylated and unmethylated cytosines in the original sample.[6]

  • Data Analysis:

    • The pyrosequencing software automatically calculates the percentage of methylation at each CpG site based on the C/T peak height ratio.

Visualizing the 5-Methylcytosine Pathway

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows related to 5-methylcytosine epigenetics.

DNA_Methylation_Cycle cluster_methylation Methylation cluster_demethylation Active Demethylation cluster_recognition Recognition & Repression Cytosine Cytosine 5-Methylcytosine 5-Methylcytosine Cytosine->5-Methylcytosine DNMTs (DNMT1, DNMT3A/B) SAM -> SAH 5-Hydroxymethylcytosine 5-Hydroxymethylcytosine 5-Methylcytosine->5-Hydroxymethylcytosine TET1/2/3 MBD Proteins MBD Proteins 5-Methylcytosine->MBD Proteins Binding 5-Formylcytosine 5-Formylcytosine 5-Hydroxymethylcytosine->5-Formylcytosine TET1/2/3 5-Carboxylcytosine 5-Carboxylcytosine 5-Formylcytosine->5-Carboxylcytosine TET1/2/3 5-Carboxylcytosine->Cytosine TDG + BER Transcriptional Repression Transcriptional Repression MBD Proteins->Transcriptional Repression Recruitment of repressor complexes

Caption: The DNA methylation and demethylation cycle.

WGBS_Workflow start Genomic DNA frag DNA Fragmentation start->frag end_repair End Repair & A-tailing frag->end_repair ligation Adapter Ligation end_repair->ligation bisulfite Bisulfite Conversion ligation->bisulfite pcr PCR Amplification bisulfite->pcr sequencing Sequencing pcr->sequencing

Caption: Workflow for Whole-Genome Bisulfite Sequencing (WGBS).

MeDIP_Seq_Workflow start Genomic DNA frag DNA Fragmentation start->frag denature Denaturation frag->denature ip Immunoprecipitation with anti-5mC antibody denature->ip wash Washing ip->wash elute Elution wash->elute library_prep Library Preparation elute->library_prep sequencing Sequencing library_prep->sequencing

Caption: Workflow for Methylated DNA Immunoprecipitation Sequencing (MeDIP-seq).

References

The Fifth Base: A Technical Guide to the Discovery and Significance of 5-Methylcytosine in DNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methylcytosine (B146107) (5mC), often termed the "fifth base" of DNA, represents a critical epigenetic modification that plays a pivotal role in regulating gene expression and maintaining genome stability without altering the primary DNA sequence. Its discovery marked the dawn of epigenetics, revealing a new layer of genomic control. This technical guide provides an in-depth exploration of the historical discovery of 5mC, the enzymatic machinery governing its dynamic turnover, and its profound biological significance in health and disease. We delve into the molecular mechanisms by which 5mC influences chromatin structure and gene transcription, its role in fundamental processes such as X-chromosome inactivation and genomic imprinting, and its dysregulation in pathologies like cancer. Furthermore, this guide offers detailed protocols for key experimental techniques used to study 5mC and presents quantitative data to illustrate its prevalence and impact, serving as a comprehensive resource for professionals in biomedical research and drug development.

A Historical Perspective: The Discovery of 5-Methylcytosine

The journey to understanding 5-Methylcytosine (5mC) began in the mid-20th century, predating the discovery of the DNA double helix. This timeline highlights the landmark discoveries that unveiled the existence and functional importance of this crucial epigenetic mark.

  • 1898: W.G. Ruppel, while isolating tuberculinic acid from Tubercle bacillus, identified a novel methylated nucleotide, providing the first hint of modified DNA bases.[1]

  • 1925: Johnson and Coghill successfully identified a methylated cytosine derivative from the hydrolysis of tuberculinic acid, confirming the chemical nature of this modification.[1]

  • 1940s: Covalent modifications on nucleotides were more broadly recognized, setting the stage for further investigation.[2][3]

  • 1948: Rollin Hotchkiss, using paper chromatography to analyze DNA from calf thymus, definitively detected a unique methylated cytosine, which he termed "epicytosine," distinct from the canonical bases.[1][4] This is widely considered the first rigorous identification of 5mC in higher eukaryotes.[4]

  • 1964: P.R. Srinivasan and E. Borek proposed that DNA methylation could serve as a protective mechanism, preventing DNA from being degraded by enzymes.[2][3]

  • 1975: The functional significance of 5mC began to be conceptualized. Arthur Riggs suggested that DNA methylation could be involved in the inactivation of the X chromosome in female mammals.[3] Concurrently and independently, Robin Holliday and John Pugh proposed that DNA methylation patterns could act as heritable epigenetic switches to control gene expression during development.[3][5]

  • 1978: Adrian Bird and Edwin Southern developed a method using methylation-sensitive restriction enzymes to study DNA methylation patterns in eukaryotes, providing the first experimental tools to investigate the distribution of 5mC.[2][3]

  • 1983: Andrew Feinberg and Bert Vogelstein demonstrated that the global levels of 5mC were significantly lower in human cancer cells compared to their normal tissue of origin, linking aberrant DNA methylation to disease for the first time.[2]

This series of discoveries transformed 5mC from a chemical curiosity into a central player in the field of epigenetics, recognized for its critical role in gene regulation and cellular identity.[4]

The Enzymatic Machinery of DNA Methylation

The establishment, maintenance, and removal of 5mC are tightly regulated by two key families of enzymes: DNA methyltransferases (DNMTs) and Ten-Eleven Translocation (TET) dioxygenases.

DNA Methyltransferases (DNMTs): The "Writers"

DNMTs are responsible for catalyzing the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the 5th carbon of a cytosine residue, primarily within CpG dinucleotides.[6][7] In mammals, there are three catalytically active DNMTs.

  • DNMT1 (Maintenance Methyltransferase): This enzyme has a high affinity for hemimethylated DNA (where only one strand of a CpG site is methylated), which is the state of DNA immediately following replication.[8] DNMT1 recognizes the methylated parent strand and methylates the newly synthesized daughter strand, ensuring the faithful propagation of methylation patterns through cell division.[7][9]

  • DNMT3A and DNMT3B (De Novo Methyltransferases): These enzymes establish new DNA methylation patterns during embryonic development and gametogenesis.[7][9][10] They do not require a hemimethylated substrate and can methylate previously unmodified CpG sites, which is crucial for processes like genomic imprinting and the silencing of specific genes.[10]

TET Enzymes and the Demethylation Pathway: The "Erasers"

DNA demethylation is not a simple removal of the methyl group but rather a multi-step oxidative process initiated by the TET family of enzymes (TET1, TET2, TET3).

  • Oxidation: TET enzymes iteratively oxidize 5mC into 5-hydroxymethylcytosine (B124674) (5hmC), then to 5-formylcytosine (B1664653) (5fC), and finally to 5-carboxylcytosine (5caC).[2][11]

  • Excision and Repair: The modified bases 5fC and 5caC are recognized and excised by Thymine DNA Glycosylase (TDG).[2]

  • Base Restoration: The resulting abasic site is then repaired by the Base Excision Repair (BER) pathway, which inserts an unmodified cytosine, thereby completing the demethylation process.[2]

Alternatively, the oxidized forms (5hmC, 5fC, 5caC) can lead to passive demethylation during DNA replication if they are not recognized and maintained by DNMT1.[7]

DNA_Methylation_Cycle cluster_methylation Methylation cluster_demethylation Active Demethylation C Cytosine (C) mC 5-Methylcytosine (5mC) C->mC DNMT1, DNMT3A/B (SAM as methyl donor) mC->C Passive Demethylation (Replication-dependent dilution) hmC 5-Hydroxymethylcytosine (5hmC) mC->hmC TET1/2/3 fC 5-Formylcytosine (5fC) hmC->fC TET1/2/3 caC 5-Carboxylcytosine (5caC) fC->caC TET1/2/3 abasic Abasic Site caC->abasic TDG abasic->C Base Excision Repair (BER) Gene_Silencing_Mechanism cluster_active Active Gene (Unmethylated Promoter) cluster_silenced Silenced Gene (Methylated Promoter) TF_active Transcription Factor DNA_active Unmethylated CpG Island TF_active->DNA_active Binds PolII_active RNA Polymerase II PolII_active->DNA_active Binds Gene_active Gene Transcription DNA_active->Gene_active Leads to TF_silenced Transcription Factor DNA_silenced Methylated CpG Island (5mC) TF_silenced->DNA_silenced Binding Blocked MBD MBD Protein (e.g., MeCP2) HDAC HDAC / Repressor Complex MBD->HDAC Recruits MBD->DNA_silenced Binds to 5mC HDAC->DNA_silenced Induces Heterochromatin Gene_silenced Gene Silencing DNA_silenced->Gene_silenced Leads to WGBS_Workflow start 1. Genomic DNA Extraction & Fragmentation ligation 2. Ligation of Methylated Adapters start->ligation bisulfite 3. Sodium Bisulfite Conversion (Unmethylated C -> U) ligation->bisulfite pcr 4. PCR Amplification (U -> T) bisulfite->pcr sequencing 5. Next-Generation Sequencing pcr->sequencing analysis 6. Alignment & Data Analysis (Compare to reference genome to call 5mC) sequencing->analysis end Methylation Map analysis->end

References

The Dichotomy of a Fifth Base: A Technical Guide to 5-Methylcytosine Function in Prokaryotes versus Eukaryotes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methylcytosine (5mC), often termed the "fifth base" of DNA, is a pivotal epigenetic modification with remarkably divergent roles across the domains of life. In prokaryotes, 5mC primarily functions as a key component of restriction-modification systems, a form of innate immunity, and also contributes to the regulation of gene expression and DNA replication. Conversely, in eukaryotes, 5mC is a cornerstone of epigenetic regulation, intricately involved in gene silencing, genomic imprinting, X-chromosome inactivation, and the long-term maintenance of cellular identity. This technical guide provides an in-depth exploration of the contrasting functions of 5mC in prokaryotes and eukaryotes, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering insights into the fundamental biology of 5mC and its potential as a therapeutic target.

Introduction to 5-Methylcytosine

5-Methylcytosine is a covalent modification of the DNA molecule where a methyl group is added to the 5th carbon of the cytosine pyrimidine (B1678525) ring. This modification is catalyzed by a family of enzymes known as DNA methyltransferases (DNMTs). While the chemical modification is identical, its genomic context, regulatory mechanisms, and functional consequences differ profoundly between prokaryotic and eukaryotic organisms.

The Role of 5-Methylcytosine in Prokaryotes

In the prokaryotic realm, 5mC is a versatile tool employed for a range of cellular processes, with its most prominent role being in cellular defense.

2.1. Restriction-Modification Systems: A Primitive Immune Defense

The primary function of 5mC in many bacteria is as a molecular signature within restriction-modification (R-M) systems.[1][2] These systems act as a defense mechanism against foreign DNA, such as bacteriophages.[2]

  • Mechanism: An R-M system consists of two key enzymatic activities: a methyltransferase and a restriction endonuclease. The methyltransferase recognizes a specific DNA sequence and methylates a cytosine residue within it, creating 5mC. The cognate restriction endonuclease recognizes the same sequence but will only cleave the DNA if it is unmethylated. This allows the bacterium to distinguish its own "self" DNA, which is methylated, from foreign "non-self" DNA, which is not, leading to the degradation of the invading DNA. Some E. coli strains have systems that specifically restrict DNA containing 5-methylcytosine.[3]

  • Signaling Pathway: The interplay between the methyltransferase and the restriction enzyme forms a simple yet effective signaling pathway for cellular defense.

G Prokaryotic Restriction-Modification System cluster_host Host Bacterium cluster_phage Invading Phage Host_DNA Host DNA MTase DNA Methyltransferase Host_DNA->MTase recognizes specific sequence Protected_DNA Methylated Host DNA (5mC) MTase->Protected_DNA adds methyl group (5mC) REase Restriction Endonuclease Degraded_DNA Degraded Phage DNA REase->Degraded_DNA degrades Protected_DNA->REase recognized but not cleaved Phage_DNA Foreign Phage DNA (Unmethylated) Phage_DNA->REase recognized and cleaved G Eukaryotic DNA Methylation and Gene Silencing cluster_dna DNA Level cluster_chromatin Chromatin Level cluster_transcription Transcriptional Outcome Unmethylated_DNA Unmethylated CpG Island DNMTs DNMT1, DNMT3a/b Unmethylated_DNA->DNMTs de novo & maintenance methylation Gene_Expression Gene Expression ON Unmethylated_DNA->Gene_Expression Methylated_DNA Methylated CpG Island (5mC) DNMTs->Methylated_DNA MBD Methyl-CpG-Binding Domain Protein (MBD) Methylated_DNA->MBD recruits HDAC Histone Deacetylase (HDAC) MBD->HDAC recruits Deacetylated_Histones Deacetylated Histones (Inactive Chromatin) HDAC->Deacetylated_Histones deacetylates histones Histones Acetylated Histones (Active Chromatin) Histones->Unmethylated_DNA associated with Deacetylated_Histones->Methylated_DNA associated with Gene_Silencing Gene Silencing OFF Deacetylated_Histones->Gene_Silencing G Whole-Genome Bisulfite Sequencing (WGBS) Workflow cluster_library_prep Library Preparation cluster_conversion Bisulfite Conversion cluster_sequencing Sequencing & Analysis DNA_Extraction 1. gDNA Extraction Fragmentation 2. Fragmentation DNA_Extraction->Fragmentation End_Repair 3. End Repair & A-tailing Fragmentation->End_Repair Adapter_Ligation 4. Methylated Adapter Ligation End_Repair->Adapter_Ligation Bisulfite_Treatment 5. Sodium Bisulfite Treatment (Unmethylated C -> U) Adapter_Ligation->Bisulfite_Treatment Purification1 6. Purification Bisulfite_Treatment->Purification1 Desulfonation 7. Desulfonation Purification1->Desulfonation Purification2 8. Final Purification Desulfonation->Purification2 PCR 9. PCR Amplification (U -> T) Purification2->PCR Quantification 10. Library Quantification & QC PCR->Quantification Sequencing 11. Illumina Sequencing Quantification->Sequencing Data_Analysis 12. Data Analysis (Alignment & Methylation Calling) Sequencing->Data_Analysis

References

The Enzymatic Dance of Methylation: An In-depth Guide to the Addition of Methyl Groups to Cytosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of epigenetics, the addition of a methyl group to a cytosine residue in DNA is a fundamental and powerful mechanism for regulating gene expression. This seemingly simple modification, catalyzed by a family of enzymes known as DNA methyltransferases (DNMTs), plays a pivotal role in cellular differentiation, embryonic development, and the maintenance of genomic stability. Conversely, aberrant DNA methylation patterns are a hallmark of numerous diseases, most notably cancer, making the enzymes that orchestrate this process prime targets for therapeutic intervention. This technical guide provides a comprehensive exploration of the enzymatic addition of methyl groups to cytosine, detailing the molecular mechanisms, the enzymes involved, and the state-of-the-art experimental approaches used to study this critical epigenetic modification.

The Key Players: DNA Methyltransferases (DNMTs)

The enzymatic machinery responsible for DNA methylation in mammals is primarily composed of three active enzymes: DNMT1, DNMT3A, and DNMT3B. These enzymes catalyze the transfer of a methyl group from the universal methyl donor, S-adenosyl-L-methionine (SAM), to the C5 position of a cytosine pyrimidine (B1678525) ring, resulting in the formation of 5-methylcytosine (B146107) (5mC).

  • DNMT1: The Maintenance Methyltransferase DNMT1 is predominantly responsible for maintaining existing methylation patterns during DNA replication. It exhibits a strong preference for hemimethylated DNA—DNA strands where only the parental strand is methylated—ensuring the faithful propagation of methylation patterns to daughter cells. This fidelity is crucial for maintaining cell-type-specific gene expression profiles.

  • DNMT3A and DNMT3B: The De Novo Methyltransferases In contrast to DNMT1, DNMT3A and DNMT3B are responsible for establishing new methylation patterns during development. These enzymes are highly active during embryogenesis and cellular differentiation, where they play a critical role in silencing pluripotent genes and establishing tissue-specific methylation landscapes. DNMT3A and DNMT3B also have distinct, albeit sometimes overlapping, targeting preferences within the genome.

  • DNMT3L: The Regulatory Partner DNMT3L is a catalytically inactive member of the DNMT3 family that acts as a crucial regulator of de novo methylation. It interacts with DNMT3A and DNMT3B, enhancing their catalytic activity and guiding them to specific genomic regions.

The coordinated action of these enzymes ensures the precise establishment and maintenance of the DNA methylome, a critical component of the epigenetic code.

The Catalytic Mechanism: A Step-by-Step View

The enzymatic addition of a methyl group to cytosine is a sophisticated process that involves a series of coordinated molecular events. A key feature of this mechanism is the "base-flipping" of the target cytosine out of the DNA helix and into the catalytic pocket of the DNMT enzyme. This conformational change makes the C5 position of the cytosine accessible for the chemical reaction.

The catalytic cycle can be summarized in the following key steps:

  • Substrate Binding: The DNMT enzyme binds to the DNA, recognizing specific CpG dinucleotides.

  • Base Flipping: The target cytosine is flipped out of the DNA double helix and into the enzyme's active site.

  • Nucleophilic Attack: A conserved cysteine residue in the active site of the DNMT performs a nucleophilic attack on the C6 position of the cytosine ring, forming a transient covalent intermediate.

  • Methyl Group Transfer: The methyl group from the cofactor S-adenosyl-L-methionine (SAM) is transferred to the C5 position of the activated cytosine.

  • Resolution: The covalent bond between the enzyme and the now-methylated cytosine is resolved, and the 5-methylcytosine is flipped back into the DNA helix.

This intricate mechanism ensures the highly specific and efficient methylation of cytosine residues within the genome.

Signaling and Regulation of DNA Methylation

The activity of DNMTs is tightly regulated through a complex interplay of protein-protein interactions, post-translational modifications, and the influence of non-coding RNAs. This regulatory network ensures that DNA methylation patterns are established and maintained with high fidelity and are responsive to developmental and environmental cues. Dysregulation of these pathways can lead to aberrant methylation and is a common feature in cancer. For instance, the overexpression of DNMTs is frequently observed in tumors, leading to the hypermethylation and silencing of tumor suppressor genes.

DNA_Methylation_Regulation Regulation of DNA Methyltransferase Activity cluster_0 Regulatory Inputs cluster_1 DNMTs cluster_2 Cellular Outcomes Post-Translational Modifications Post-Translational Modifications DNMT1 DNMT1 Post-Translational Modifications->DNMT1 DNMT3A DNMT3A Post-Translational Modifications->DNMT3A DNMT3B DNMT3B Post-Translational Modifications->DNMT3B Protein-Protein Interactions Protein-Protein Interactions Protein-Protein Interactions->DNMT1 Protein-Protein Interactions->DNMT3A Protein-Protein Interactions->DNMT3B Non-Coding RNAs Non-Coding RNAs Non-Coding RNAs->DNMT1 Non-Coding RNAs->DNMT3A Non-Coding RNAs->DNMT3B Gene Silencing Gene Silencing DNMT1->Gene Silencing Genomic Stability Genomic Stability DNMT1->Genomic Stability DNMT3A->Gene Silencing Cellular Differentiation Cellular Differentiation DNMT3A->Cellular Differentiation DNMT3B->Gene Silencing DNMT3B->Cellular Differentiation

Caption: Regulation of DNMTs and their cellular roles.

Quantitative Analysis of DNMT Activity and DNA Methylation

A variety of experimental techniques are available to study DNA methylation, each with its own strengths and limitations. The choice of method often depends on the specific research question, the amount of starting material, and the desired resolution.

Method Principle Resolution Coverage Input DNA Advantages Disadvantages
Whole-Genome Bisulfite Sequencing (WGBS) Bisulfite conversion of unmethylated cytosines to uracil, followed by sequencing.Single-baseGenome-wideHigh (µg)Gold standard, comprehensiveHigh cost, complex data analysis
Reduced Representation Bisulfite Sequencing (RRBS) Restriction enzyme digestion to enrich for CpG-rich regions, followed by bisulfite sequencing.Single-baseCpG islands and shoresLow (ng)Cost-effective for CpG-rich areasBiased towards CpG-dense regions
Methylated DNA Immunoprecipitation (MeDIP-Seq) Immunoprecipitation of methylated DNA fragments using an antibody against 5mC, followed by sequencing.~150-200 bpGenome-wide (enriched in methylated regions)Moderate (µg)Good for identifying hypermethylated regionsLower resolution, antibody-dependent
Methylation-Sensitive Restriction Enzyme Sequencing (MSR-Seq) Digestion of DNA with methylation-sensitive and -insensitive restriction enzymes, followed by sequencing.Restriction site dependentGenome-wide (at restriction sites)Moderate (µg)No bisulfite conversion neededLimited to restriction sites
Pyrosequencing Sequencing-by-synthesis method to quantify methylation at specific CpG sites.Single-baseTargeted lociLow (ng)Highly quantitative for specific sitesLow throughput

Experimental Protocols

Detailed Protocol for Bisulfite Sequencing

Bisulfite sequencing is the gold standard for single-base resolution analysis of DNA methylation. The following is a generalized protocol; specific details may vary depending on the chosen kit and sequencing platform.

1. DNA Extraction and Quantification:

  • Extract high-quality genomic DNA from cells or tissues using a standard protocol.

  • Quantify the DNA concentration and assess its purity using a spectrophotometer (A260/A280 ratio of ~1.8).

2. Bisulfite Conversion:

  • Denature 200-500 ng of genomic DNA by incubating with NaOH at 37°C for 15 minutes.

  • Add freshly prepared sodium bisulfite and hydroquinone (B1673460) solution to the denatured DNA.

  • Incubate the mixture at 55°C for 16 hours in the dark, with intermittent incubations at 95°C for 5 minutes every 3 hours to prevent renaturation.

  • Desalt the DNA using a purification column according to the manufacturer's instructions.

  • Desulfonate the DNA by incubating with NaOH at 37°C for 15 minutes.

  • Precipitate the DNA with ethanol (B145695) and resuspend in a suitable buffer.

3. Library Preparation and Sequencing:

  • Perform end-repair, A-tailing, and adapter ligation on the bisulfite-converted DNA.

  • Amplify the library using PCR with primers that are specific to the adapters.

  • Purify the PCR product and quantify the library concentration.

  • Sequence the library on a next-generation sequencing platform.

4. Data Analysis:

  • Perform quality control on the raw sequencing reads.

  • Align the reads to a reference genome.

  • Determine the methylation status of each cytosine by comparing the sequenced reads to the reference.

Bisulfite_Sequencing_Workflow Bisulfite Sequencing Workflow Genomic DNA Genomic DNA Bisulfite Conversion Bisulfite Conversion Genomic DNA->Bisulfite Conversion Library Preparation Library Preparation Bisulfite Conversion->Library Preparation Sequencing Sequencing Library Preparation->Sequencing Data Analysis Data Analysis Sequencing->Data Analysis

5-Methylcytosine: A Stable Epigenetic Mark - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylcytosine (5mC) is a fundamental epigenetic modification in mammals, playing a crucial role in the stable silencing of gene expression and the maintenance of genome integrity. This covalent addition of a methyl group to the C5 position of a cytosine residue, predominantly within CpG dinucleotides, is a key mechanism in cellular differentiation, genomic imprinting, and X-chromosome inactivation. While once considered a static and permanent mark, it is now understood that 5mC is a dynamic and reversible modification, meticulously regulated by a suite of enzymes that "write," "read," and "erase" this epigenetic information. Dysregulation of these processes is a hallmark of numerous diseases, most notably cancer, making the enzymes involved attractive targets for therapeutic intervention.

This technical guide provides an in-depth overview of 5-Methylcytosine as a stable epigenetic mark, detailing the enzymatic machinery that governs its lifecycle, the mechanisms by which it is interpreted by the cell, and its profound implications in health and disease. Furthermore, this guide includes detailed experimental protocols for the study of 5mC and its derivatives, as well as a compilation of key quantitative data to serve as a valuable resource for researchers in the field.

The Lifecycle of 5-Methylcytosine: Writers, Erasers, and Readers

The establishment, maintenance, and removal of 5mC patterns are tightly controlled by three classes of proteins: DNA methyltransferases (DNMTs), Ten-Eleven Translocation (TET) enzymes, and 5mC reader proteins.

Writers: The DNA Methyltransferases (DNMTs)

DNMTs are the "writers" of the DNA methylation code, catalyzing the transfer of a methyl group from S-adenosylmethionine (SAM) to cytosine. In mammals, this family primarily consists of DNMT1, DNMT3A, and DNMT3B.

  • DNMT1: This enzyme is responsible for the faithful maintenance of methylation patterns during DNA replication. It recognizes hemimethylated CpG sites on the newly synthesized DNA strand and methylates the corresponding cytosine, ensuring the propagation of the epigenetic information to daughter cells.

  • DNMT3A and DNMT3B: These are the de novo methyltransferases that establish new methylation patterns during development and cellular differentiation. Their activity is crucial for setting up the unique methylomes of different cell types.

The fidelity of this process is critical for maintaining cellular identity. DNMT1, for instance, exhibits a strong preference for hemimethylated DNA, ensuring accurate propagation of the methylation landscape.

Erasers: The Ten-Eleven Translocation (TET) Enzymes

The "erasure" of 5mC is not a direct removal of the methyl group but rather an iterative oxidation process initiated by the TET family of dioxygenases (TET1, TET2, and TET3). These enzymes convert 5mC into a series of oxidized derivatives:

  • 5-Hydroxymethylcytosine (5hmC): The first product of TET-mediated oxidation. 5hmC is not simply a transient intermediate but is now recognized as a stable epigenetic mark in its own right, with distinct functions and reader proteins.

  • 5-Formylcytosine (B1664653) (5fC): Further oxidation of 5hmC by TET enzymes produces 5fC.

  • 5-Carboxylcytosine (5caC): The final oxidation product in this pathway is 5caC.

Both 5fC and 5caC are recognized and excised by Thymine (B56734) DNA Glycosylase (TDG), followed by the base excision repair (BER) pathway, which ultimately replaces the modified cytosine with an unmodified one, completing the demethylation process.

// Nodes C [label="Cytosine (C)"]; mC [label="5-Methylcytosine (5mC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; hmC [label="5-Hydroxymethylcytosine (5hmC)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; fC [label="5-Formylcytosine (5fC)", fillcolor="#FBBC05", fontcolor="#202124"]; caC [label="5-Carboxylcytosine (5caC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; unmodC [label="Unmodified Cytosine"];

// Edges C -> mC [label="DNMTs (de novo & maintenance)"]; mC -> hmC [label="TET Enzymes"]; hmC -> fC [label="TET Enzymes"]; fC -> caC [label="TET Enzymes"]; caC -> unmodC [label="TDG/BER Pathway"]; }

DNA Methylation and Demethylation Pathway
Readers: Interpreting the Methylation Signal

5mC exerts its regulatory effects by being recognized by a diverse group of "reader" proteins that contain methyl-CpG-binding domains (MBDs) or other motifs that specifically bind to methylated DNA. These readers translate the methylation mark into downstream biological outcomes, primarily gene silencing.

Prominent families of 5mC readers include:

  • MBD-containing proteins: This family includes MeCP2, MBD1, MBD2, and MBD4. Upon binding to methylated DNA, they recruit corepressor complexes that lead to chromatin condensation and transcriptional repression.

  • UHRF1: This protein contains a SET and RING-associated (SRA) domain that recognizes hemimethylated DNA and is crucial for recruiting DNMT1 to replication forks, thus linking DNA methylation maintenance to DNA replication.

  • ZBTB family proteins: A growing number of zinc finger and BTB domain-containing (ZBTB) proteins have been identified as readers of DNA methylation, expanding the repertoire of proteins that can interpret this epigenetic mark.

The binding of these reader proteins to 5mC prevents the binding of transcription factors and recruits chromatin-modifying enzymes, leading to a repressive chromatin state and stable gene silencing.

// Nodes mC [label="5-Methylcytosine (5mC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reader [label="Reader Protein (e.g., MeCP2, MBD1)", fillcolor="#34A853", fontcolor="#FFFFFF"]; CoRepressor [label="Corepressor Complex (e.g., HDACs)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Chromatin [label="Condensed Chromatin"]; GeneSilencing [label="Gene Silencing"];

// Edges mC -> Reader [label="Binds to"]; Reader -> CoRepressor [label="Recruits"]; CoRepressor -> Chromatin [label="Induces"]; Chromatin -> GeneSilencing [label="Leads to"]; }

5mC-Mediated Gene Silencing

Quantitative Data on 5-Methylcytosine Dynamics

The stability and function of 5mC are underpinned by quantifiable biochemical parameters. The following tables summarize key data on the abundance of 5mC and its derivatives, the binding affinities of reader proteins, and the kinetic properties of the enzymes involved in its metabolism.

Tissue5-Methylcytosine (% of total cytosines)5-Hydroxymethylcytosine (% of total cytosines)Reference
Human Brain0.98%0.40 - 0.67%
Human Thymus1.00%-
Human Liver-0.46%
Human Kidney-0.38%
Human Colon-0.45%
Human Lung-0.14 - 0.18%
Human Heart-0.05%
Human Placenta0.76%0.06%
Human Sperm0.84%-
Reader ProteinDNA SubstrateDissociation Constant (Kd)Reference(s)
MeCP2 (MBD) Unmethylated CpG398 nM
Hemimethylated mCpG38.3 nM
Fully methylated mCpG6.3 nM
Hemimethylated hmCpG187.9 nM
Hemimethylated fCpG115.7 nM
Hemimethylated caCpG179.0 nM
MBD1 Methylated CpG~1.25 nM (footprinting)
MBD2 Methylated CpG157 nM
UHRF1 (SRA) Hemimethylated mCpG0.28 µM
Unmethylated CpG1.01 µM
EnzymeSubstrateKmVmaxReference
TET1 5mCLow µM range-
TET2 5mCLow nM rangeNear maximal activity at 50 nM enzyme
5hmCLower affinity than 5mC-
5fCLower affinity than 5mC-

5-Methylcytosine in Cancer

Aberrant DNA methylation is a well-established hallmark of cancer. This includes both global hypomethylation, which can lead to genomic instability, and promoter-specific hypermethylation of tumor suppressor genes, resulting in their silencing. The enzymes that regulate DNA methylation are frequently mutated or dysregulated in various cancers, making them prime targets for drug development. For instance, mutations in TET2 are commonly found in myeloid malignancies.

Experimental Protocols for 5-Methylcytosine Analysis

A variety of techniques have been developed to map and quantify 5mC and its derivatives at both the genome-wide and locus-specific levels.

Bisulfite Sequencing

This is the gold-standard method for single-base resolution analysis of 5mC. Treatment of DNA with sodium bisulfite deaminates unmethylated cytosines to uracil (B121893), while 5mC residues remain unchanged. Subsequent PCR amplification converts uracils to thymines. By comparing the sequenced DNA to the original sequence, methylated cytosines can be identified.

Detailed Protocol:

  • Genomic DNA Extraction: Isolate high-quality genomic DNA from cells or tissues of interest using a standard protocol.

  • Bisulfite Conversion:

    • Fragment 1-5 µg of genomic DNA to a desired size range (e.g., 200-500 bp) by sonication.

    • Perform bisulfite conversion using a commercial kit (e.g., Zymo Research EZ DNA Methylation-Gold™ Kit) following the manufacturer's instructions. This process involves denaturation of the DNA, followed by treatment with sodium bisulfite at an elevated temperature for several hours.

    • Clean up the bisulfite-converted DNA using the provided columns to remove residual bisulfite and other salts.

  • Library Preparation for Next-Generation Sequencing:

    • Perform end-repair and A-tailing of the bisulfite-converted DNA fragments.

    • Ligate sequencing adapters containing methylated cytosines to protect them from subsequent bisulfite treatment steps in some protocols.

    • Amplify the adapter-ligated library using a proofreading DNA polymerase that can read through uracil residues.

  • Sequencing and Data Analysis:

    • Sequence the prepared library on a next-generation sequencing platform.

    • Align the sequencing reads to a reference genome using a bisulfite-aware aligner (e.g., Bismark).

    • Calculate the methylation level at each CpG site as the ratio of reads with a 'C' to the total number of reads covering that site.

// Nodes gDNA [label="Genomic DNA"]; Fragmentation [label="Fragmentation"]; Bisulfite [label="Bisulfite Treatment\n(C -> U, 5mC remains C)"]; LibraryPrep [label="Library Preparation\n(PCR: U -> T)"]; Sequencing [label="Sequencing"]; Analysis [label="Data Analysis\n(Alignment & Methylation Calling)"];

// Edges gDNA -> Fragmentation; Fragmentation -> Bisulfite; Bisulfite -> LibraryPrep; LibraryPrep -> Sequencing; Sequencing -> Analysis; }

Bisulfite Sequencing Workflow
Methylated DNA Immunoprecipitation (MeDIP-Seq)

MeDIP-Seq is an antibody-based method for enriching methylated DNA fragments from the genome.

Detailed Protocol:

  • Genomic DNA Extraction and Fragmentation: Isolate genomic DNA and fragment it to an average size of 200-800 bp by sonication.

  • Immunoprecipitation:

    • Denature the fragmented DNA by heating.

    • Incubate the single-stranded DNA fragments with a specific antibody against 5-methylcytosine.

    • Capture the antibody-DNA complexes using protein A/G magnetic beads.

    • Wash the beads to remove non-specifically bound DNA.

  • DNA Elution and Purification: Elute the enriched methylated DNA from the beads and purify it.

  • Library Preparation and Sequencing: Prepare a sequencing library from the enriched DNA and sequence it.

  • Data Analysis: Align the sequencing reads to the reference genome and identify enriched regions, which correspond to methylated areas of the genome.

Oxidative Bisulfite Sequencing (oxBS-Seq)

This method allows for the discrimination between 5mC and 5hmC at single-base resolution. It involves a chemical oxidation step prior to bisulfite treatment that specifically converts 5hmC to 5-formylcytosine (5fC). 5fC is then susceptible to bisulfite-mediated deamination to uracil. By comparing the results of oxBS-Seq with standard BS-Seq, the levels of both 5mC and 5hmC can be determined.

Methods for Detecting 5fC and 5caC
  • Methylation-Assisted Bisulfite Sequencing (MAB-seq): This technique enables the simultaneous mapping of 5fC and 5caC. It involves treating the DNA with M.SssI CpG methyltransferase to convert all unmodified cytosines to 5mC. Subsequent bisulfite treatment then specifically deaminates 5fC and 5caC to uracil, allowing for their detection as thymine after sequencing.

  • fC-CET (5fC chemical-labeling-enabled C-to-T transition): This is a bisulfite-free method that relies on the selective chemical labeling of 5fC, which then leads to a C-to-T transition during PCR, enabling its detection.

  • Chemical Labeling and Sequencing of 5caC: Specific chemical methods have been developed to label the carboxyl group of 5caC, making it resistant to bisulfite deamination. This allows for its identification as a cytosine after sequencing, while unmodified cytosines are converted to thymine.

Conclusion

5-Methylcytosine is a remarkably stable yet dynamic epigenetic mark that is central to the regulation of the mammalian genome. The intricate interplay between the enzymes that write, read, and erase this mark provides a sophisticated mechanism for the long-term control of gene expression. Understanding the molecular details of these processes is not only fundamental to our knowledge of biology but also holds immense promise for the development of novel therapeutic strategies for a wide range of diseases, including cancer. The experimental techniques and quantitative data presented in this guide offer a solid foundation for researchers to further explore the fascinating world of DNA methylation.

The Role of 5-Methylcytosine in Genomic Imprinting and X-Chromosome Inactivation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epigenetic modifications are heritable changes in gene function that do not involve alterations to the underlying DNA sequence. Among the most crucial and well-studied epigenetic marks is the methylation of cytosine residues, primarily at the 5th position of the pyrimidine (B1678525) ring, to form 5-methylcytosine (B146107) (5mC). This modification predominantly occurs in the context of CpG dinucleotides and is a fundamental mechanism in the regulation of gene expression.[1][2] Two of the most profound examples of epigenetic regulation orchestrated by 5-methylcytosine are genomic imprinting and X-chromosome inactivation.

Genomic imprinting is an epigenetic phenomenon that results in the monoallelic expression of a small subset of genes in a parent-of-origin-specific manner.[3] This process is critical for normal mammalian development, and its dysregulation is associated with various developmental disorders and cancers.[3] X-chromosome inactivation (XCI) is a dosage compensation mechanism in female mammals, where one of the two X chromosomes is transcriptionally silenced to equalize the expression of X-linked genes between females (XX) and males (XY).[4] Both processes rely heavily on the precise establishment and maintenance of 5-methylcytosine patterns to achieve and sustain the silenced state of specific alleles or entire chromosomes.

This technical guide provides an in-depth exploration of the role of 5-methylcytosine in genomic imprinting and X-chromosome inactivation, targeting researchers, scientists, and professionals in drug development. It delves into the molecular mechanisms, presents quantitative data, details key experimental protocols for studying 5mC, and provides visual representations of the associated pathways and workflows.

The Molecular Machinery of DNA Methylation

The establishment and maintenance of 5-methylcytosine patterns are carried out by a family of enzymes called DNA methyltransferases (DNMTs).[1]

  • De novo methyltransferases (DNMT3A and DNMT3B): These enzymes are responsible for establishing new methylation patterns during development, particularly in the germline and early embryogenesis.[1][5]

  • Maintenance methyltransferase (DNMT1): This enzyme recognizes hemi-methylated DNA (where only the parental strand is methylated after replication) and methylates the newly synthesized daughter strand, thus faithfully propagating the methylation pattern through cell divisions.[1]

The removal of DNA methylation, or demethylation, can occur passively through the lack of maintenance methylation during DNA replication or actively through a series of enzymatic reactions initiated by the Ten-Eleven Translocation (TET) family of enzymes, which oxidize 5mC.

5-Methylcytosine in Genomic Imprinting

Genomic imprinting relies on differentially methylated regions (DMRs), which are specific genomic loci that exhibit parent-of-origin-specific DNA methylation.[6][7] These DMRs act as imprinting control regions (ICRs) that regulate the expression of a cluster of imprinted genes.

The methylation marks at these ICRs are established in the germline (sperm or egg) and are resistant to the global demethylation that occurs after fertilization.[8] This gametic methylation mark is then maintained throughout somatic cell development, ensuring the parent-of-origin-specific gene expression.[6]

Mechanisms of 5mC-mediated imprinting:

  • Insulator Model: In the well-studied H19/IGF2 locus, the ICR on the maternal chromosome is unmethylated, allowing the binding of the CCCTC-binding factor (CTCF), an insulator protein. CTCF blocks the access of a downstream enhancer to the IGF2 promoter, leading to its silencing. On the paternal chromosome, the ICR is methylated, preventing CTCF binding and allowing the enhancer to activate IGF2 expression.

  • Non-coding RNA Model: At the Kcnq1 locus, the ICR on the paternal chromosome is unmethylated, leading to the expression of a long non-coding RNA (lncRNA), Kcnq1ot1. This lncRNA coats the surrounding region in cis and recruits repressive chromatin modifiers to silence several genes in the cluster. On the maternal chromosome, the ICR is methylated, which silences Kcnq1ot1 expression, allowing the other genes in the cluster to be expressed.

Quantitative Data on 5-Methylcytosine in Imprinted Regions

The methylation status of DMRs is a key indicator of imprinting. In somatic tissues, these regions are expected to show approximately 50% methylation, reflecting the methylation of one of the two parental alleles.[9]

Imprinted LocusDifferentially Methylated Region (DMR)Parental Allele MethylatedAverage Methylation in Somatic Tissues (%)References
H19/IGF2H19 ICRPaternal~50[5]
KCNQ1KvDMR1Maternal~50[6]
SNRPNSNRPN DMRMaternal~50[6]
GNASGNAS Exon 1A DMRMaternal42-44[5]
GRB10GRB10 DMRMaternal~35-40[5][6]

Note: The exact percentage can vary slightly between tissues and individuals.

5-Methylcytosine in X-Chromosome Inactivation

X-chromosome inactivation is a complex process initiated early in female embryonic development. The process is triggered by the expression of the long non-coding RNA Xist from the future inactive X chromosome (Xi). Xist RNA coats the chromosome in cis, leading to a cascade of epigenetic modifications that establish and maintain the silent state.[10][11]

DNA methylation plays a crucial role in locking in the inactive state of the X chromosome, making it a stable and heritable feature of female somatic cells.[12] While Xist is essential for the initiation of XCI, DNA methylation is critical for the long-term maintenance of silencing.[12]

Key roles of 5mC in XCI:

  • Promoter Hypermethylation: The promoters of many genes on the inactive X chromosome become heavily methylated.[13] This hypermethylation is a key mechanism for preventing the binding of transcription factors and RNA polymerase, thus ensuring transcriptional silencing.

  • CpG Island Methylation: CpG islands, which are often located in gene promoter regions, are generally unmethylated on the active X chromosome (Xa) but become methylated on the inactive X.[12][13]

  • Global Methylation Patterns: While promoter regions of silenced genes are hypermethylated on the Xi, some studies suggest that, globally, the inactive X chromosome may be hypomethylated compared to the active X and autosomes in certain tissues.[14]

Quantitative Data on 5-Methylcytosine in X-Chromosome Inactivation
Genomic RegionActive X Chromosome (Xa)Inactive X Chromosome (Xi)References
Promoters of Inactivated Genes (CpG Islands) Unmethylated/Low MethylationHypermethylated (~50% in a cell population)[12][13]
Promoters of Genes that Escape Inactivation Unmethylated/Low MethylationUnmethylated/Low Methylation[13]
Gene Bodies Generally higher methylationGenerally lower methylation[15]
Intergenic Regions Generally higher methylationGenerally lower methylation[15]
Global Methylation Higher global methylationLower global methylation (in some tissues)[14]

Experimental Protocols for Analyzing 5-Methylcytosine

Several techniques are available to study DNA methylation patterns. The choice of method depends on the specific research question, the required resolution, and the amount of starting material.

Bisulfite Sequencing

Bisulfite sequencing is considered the gold standard for DNA methylation analysis as it provides single-nucleotide resolution.[16] The principle is based on the chemical conversion of unmethylated cytosines to uracil (B121893) by sodium bisulfite, while methylated cytosines remain unchanged.[16] Subsequent PCR amplification and sequencing reveal the methylation status of every cytosine in the region of interest.

Detailed Methodology for Targeted Bisulfite Sequencing:

  • Genomic DNA Extraction: Isolate high-quality genomic DNA from the cells or tissues of interest.

  • Bisulfite Conversion:

    • Denature 200-500 ng of genomic DNA.

    • Treat the denatured DNA with sodium bisulfite. This is often done using commercially available kits (e.g., Qiagen EpiTect Bisulfite Kit) which include specific reagents and optimized incubation times and temperatures.[17]

    • The reaction typically involves incubation at elevated temperatures (e.g., cycling between 95°C for denaturation and 60°C for conversion) for several hours.

    • Purify the bisulfite-converted DNA using the columns provided in the kit to remove residual bisulfite and other reagents.

  • PCR Amplification (Target Enrichment):

    • Design primers specific to the bisulfite-converted DNA sequence of the target region. Primers should not contain CpG sites if possible.

    • Perform PCR to amplify the region of interest. The PCR product will have thymine (B56734) in place of the original unmethylated cytosines.

  • Library Preparation and Sequencing:

    • Purify the PCR products.

    • Prepare sequencing libraries from the amplified DNA. This may involve a second round of PCR to add sequencing adapters and barcodes for multiplexing.[17]

    • Sequence the libraries on a next-generation sequencing platform (e.g., Illumina MiSeq).

  • Data Analysis:

    • Align the sequencing reads to an in silico bisulfite-converted reference genome.

    • Calculate the methylation level for each CpG site by determining the ratio of reads with a cytosine (methylated) to the total number of reads covering that site (cytosine + thymine).

Methylated DNA Immunoprecipitation Sequencing (MeDIP-Seq)

MeDIP-Seq is an enrichment-based method that uses an antibody specific to 5-methylcytosine to immunoprecipitate methylated DNA fragments.[18][19] These enriched fragments are then sequenced to identify methylated regions across the genome.

Detailed Methodology for MeDIP-Seq:

  • Genomic DNA Extraction and Fragmentation:

    • Isolate high-quality genomic DNA.

    • Fragment the DNA to a size range of 200-800 bp using sonication.[20] Verify the fragment size on an agarose (B213101) gel.

  • Immunoprecipitation:

    • Denature the fragmented DNA by heating to 95°C and then rapidly cooling on ice.[20]

    • Incubate the denatured DNA with an anti-5-methylcytosine antibody overnight at 4°C with rotation.[20]

    • Add magnetic beads coupled with a secondary antibody (e.g., anti-mouse IgG) to capture the DNA-antibody complexes. Incubate for 2 hours at 4°C.[18]

    • Wash the beads multiple times with IP buffer to remove non-specifically bound DNA.[18]

  • Elution and DNA Purification:

    • Elute the methylated DNA from the antibody-bead complex, often by proteinase K digestion.[18]

    • Purify the eluted DNA using a standard DNA purification kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation.[18]

  • Library Preparation and Sequencing:

    • Prepare a sequencing library from the immunoprecipitated DNA and an input control (fragmented DNA that did not undergo immunoprecipitation).

    • Sequence the libraries on a next-generation sequencing platform.

  • Data Analysis:

    • Align the sequencing reads from both the MeDIP and input samples to the reference genome.

    • Identify enriched regions (peaks) in the MeDIP sample compared to the input control. These peaks represent methylated regions of the genome.

Chromatin Immunoprecipitation Sequencing (ChIP-Seq) for Histone Modifications

While not directly measuring 5mC, ChIP-Seq is crucial for understanding the interplay between DNA methylation and histone modifications in gene silencing. For example, repressive histone marks like H3K9me3 and H3K27me3 are often associated with methylated DNA.

Detailed Methodology for ChIP-Seq:

  • Cross-linking and Cell Lysis:

    • Cross-link proteins to DNA in living cells using formaldehyde (B43269).[21]

    • Lyse the cells to release the chromatin.

  • Chromatin Fragmentation:

    • Fragment the chromatin to a size range of 200-600 bp by sonication.[21]

  • Immunoprecipitation:

    • Incubate the sheared chromatin with an antibody specific to the histone modification of interest (e.g., anti-H3K27me3) overnight at 4°C.[22]

    • Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.[22]

    • Wash the beads to remove non-specific binding.[22]

  • Elution and Reverse Cross-linking:

    • Elute the chromatin from the beads.

    • Reverse the formaldehyde cross-links by heating at 65°C for several hours.

    • Treat with RNase A and Proteinase K to remove RNA and protein.[23]

  • DNA Purification:

    • Purify the DNA using a standard DNA purification kit.

  • Library Preparation and Sequencing:

    • Prepare a sequencing library from the ChIP DNA and an input control (chromatin that did not undergo immunoprecipitation).

    • Sequence the libraries on a next-generation sequencing platform.

  • Data Analysis:

    • Align the reads to the reference genome.

    • Identify regions of enrichment (peaks) in the ChIP sample relative to the input control, indicating the locations of the specific histone modification.

Mandatory Visualizations

Signaling Pathways and Logical Relationships

Genomic_Imprinting_H19_IGF2 cluster_maternal Maternal Allele cluster_paternal Paternal Allele Maternal_ICR Unmethylated ICR CTCF_M CTCF Maternal_ICR->CTCF_M binds Enhancer_M Enhancer CTCF_M->Enhancer_M blocks H19_M H19 Gene (Expressed) Enhancer_M->H19_M activates IGF2_M IGF2 Gene (Silenced) Paternal_ICR Methylated ICR (5mC) CTCF_P CTCF Paternal_ICR->CTCF_P cannot bind Enhancer_P Enhancer IGF2_P IGF2 Gene (Expressed) Enhancer_P->IGF2_P activates H19_P H19 Gene (Silenced)

Caption: Insulator model of genomic imprinting at the H19/IGF2 locus.

X_Chromosome_Inactivation Future_Xi Future Inactive X Chromosome (Xi) Xist_Expression Xist lncRNA Expression Future_Xi->Xist_Expression Xist_Coating Xist RNA Coats Xi in cis Xist_Expression->Xist_Coating Chromatin_Mod Recruitment of Repressive Complexes (e.g., PRC2) Xist_Coating->Chromatin_Mod Histone_Mod Repressive Histone Modifications (H3K27me3, H3K9me2) Chromatin_Mod->Histone_Mod DNA_Methylation DNA Methylation (5mC) at Promoters and CpG Islands Histone_Mod->DNA_Methylation leads to Gene_Silencing Stable Transcriptional Silencing DNA_Methylation->Gene_Silencing locks in

Caption: Cascade of events in X-chromosome inactivation.

Experimental Workflows

Bisulfite_Sequencing_Workflow gDNA Genomic DNA Bisulfite Bisulfite Conversion (Unmethylated C -> U) gDNA->Bisulfite PCR PCR Amplification of Target Region Bisulfite->PCR Library Sequencing Library Preparation PCR->Library Sequencing Next-Generation Sequencing Library->Sequencing Analysis Data Analysis: Alignment & Methylation Calling Sequencing->Analysis

Caption: Workflow for targeted bisulfite sequencing.

MeDIP_Seq_Workflow gDNA Genomic DNA Fragmentation DNA Fragmentation (Sonication) gDNA->Fragmentation IP Immunoprecipitation with anti-5mC Antibody Fragmentation->IP Enrichment Enrichment of Methylated DNA IP->Enrichment Library Library Preparation (MeDIP & Input) Enrichment->Library Sequencing Next-Generation Sequencing Library->Sequencing Analysis Data Analysis: Peak Calling Sequencing->Analysis

Caption: Workflow for Methylated DNA Immunoprecipitation Sequencing (MeDIP-Seq).

Conclusion

5-Methylcytosine is a cornerstone of epigenetic regulation, playing an indispensable role in the complex processes of genomic imprinting and X-chromosome inactivation. The precise deposition and faithful maintenance of these methylation marks by DNMTs are essential for normal development and cellular function. As our understanding of these fundamental mechanisms deepens, so does our appreciation for their implications in human health and disease. The experimental techniques outlined in this guide provide powerful tools for researchers and drug development professionals to investigate the intricacies of DNA methylation, paving the way for novel diagnostic and therapeutic strategies targeting the epigenome. The continued exploration of 5-methylcytosine dynamics will undoubtedly uncover further layers of gene regulation and offer new avenues for therapeutic intervention.

References

The Core Impact of 5-Methylcytosine on Chromatin Architecture: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of epigenetics, 5-methylcytosine (B146107) (5mC) stands as a cornerstone modification, exerting profound influence over the structure and function of the eukaryotic genome. This covalent addition of a methyl group to the fifth carbon of a cytosine residue, predominantly within CpG dinucleotides, is a dynamic and reversible process catalyzed by DNA methyltransferases (DNMTs).[1][2][3] While seemingly subtle, this modification acts as a critical signaling hub, translating into significant alterations in chromatin architecture. The presence of 5mC can directly impact the physical properties of DNA and, more significantly, serves as a docking site for a host of proteins that interpret and transduce this epigenetic mark into downstream consequences for gene expression, genome stability, and cellular identity.[4][5] This guide provides an in-depth examination of the mechanisms by which 5mC sculpts the chromatin environment, details the experimental methodologies used to investigate these effects, and presents quantitative data to illustrate these interactions.

Mechanisms of 5-Methylcytosine-Mediated Chromatin Remodeling

The influence of 5mC on chromatin is multifaceted, operating through direct biophysical effects and indirect recruitment of protein complexes.

Direct Influence on DNA Structure and Nucleosome Stability

The addition of a methyl group into the major groove of the DNA helix can alter its local conformation and flexibility.[6] While some studies suggest that methylation increases DNA rigidity, others indicate it can lead to increased flexibility in a sequence-dependent manner.[5][6] This altered biophysical state can influence the wrapping of DNA around the histone octamer, thereby affecting nucleosome positioning and stability.

The relationship is not straightforward; methylation's effect on nucleosome assembly is highly context-dependent. While unmethylated CpG islands are often refractory to nucleosome formation, methylation of these regions can reverse this trend, promoting nucleosome association.[7] Conversely, in other sequence contexts, methylation can be disruptive to nucleosome formation.[8] Recent molecular dynamics simulations reveal that methylation can lead to a more curved and under-twisted DNA structure, enhancing interactions between the DNA and the histone octamer, which in turn suppresses the spontaneous unwrapping of DNA from the nucleosome.[5] Furthermore, derivatives of 5mC, such as 5-formylcytosine (B1664653) (5fC), have been shown to significantly enhance nucleosome occupancy, suggesting a complex regulatory code embedded within cytosine modifications.[9]

Indirect Remodeling via "Reader" Protein Recruitment

The primary mechanism by which 5mC influences chromatin structure is through the recruitment of specific "reader" proteins that recognize and bind to the methylated CpG sites.[4] These readers translate the DNA methylation signal into downstream chromatin remodeling and transcriptional repression.

  • Methyl-CpG-Binding Domain (MBD) Proteins: This family, including MeCP2, MBD1, MBD2, and MBD3, are the most well-characterized readers of 5mC.[10] Upon binding to methylated DNA, these proteins act as scaffolds to recruit larger co-repressor complexes.[4][10]

  • Co-repressor Complex Recruitment: MBD proteins, particularly MeCP2, recruit complexes containing histone deacetylases (HDACs) and chromatin remodeling enzymes.[11][12] HDACs remove acetyl groups from histone tails, leading to a more positive charge and tighter association with the negatively charged DNA backbone. Concurrently, chromatin remodelers utilize ATP to actively reposition or evict nucleosomes, resulting in a condensed, transcriptionally silent chromatin state known as heterochromatin.[11][12]

This pathway from 5mC to transcriptional silencing is a fundamental mechanism in long-term gene regulation, X-chromosome inactivation, and the suppression of transposable elements.[3][13]

node_5mC 5-Methylcytosine (5mC) node_MBD MBD Proteins (e.g., MeCP2, MBD1) node_5mC->node_MBD binds to node_Complex Co-repressor Complex Recruitment node_MBD->node_Complex recruits node_HDAC Histone Deacetylases (HDACs) node_Complex->node_HDAC node_Remodeler Chromatin Remodelers node_Complex->node_Remodeler node_HistoneDeacetylation Histone Deacetylation node_HDAC->node_HistoneDeacetylation catalyzes node_ChromatinCondensation Nucleosome Compaction node_Remodeler->node_ChromatinCondensation catalyzes node_Result Transcriptional Silencing (Heterochromatin) node_HistoneDeacetylation->node_Result node_ChromatinCondensation->node_Result

5mC-mediated recruitment of reader proteins and chromatin compaction.
The Role of 5mC Oxidation States

The discovery of Ten-Eleven Translocation (TET) enzymes added another layer of complexity, revealing that 5mC is not a static mark but the first step in a dynamic demethylation pathway.[3][14] TET enzymes iteratively oxidize 5mC to 5-hydroxymethylcytosine (B124674) (5hmC), 5-formylcytosine (5fC), and 5-carboxylcytosine (5caC).[3][14]

These oxidized forms can disrupt the binding of MBD proteins, thereby alleviating repression. Furthermore, 5hmC, in particular, is now recognized as a distinct epigenetic mark often associated with active gene bodies and enhancers, and it appears to play a role in promoting a more open chromatin state.[12][15][16] The final products, 5fC and 5caC, are recognized and excised by Thymine DNA Glycosylase (TDG) as part of the base excision repair (BER) pathway, restoring the original unmethylated cytosine.[14] This active demethylation cycle is crucial for dynamic changes in gene expression during development and cellular differentiation.

C Cytosine mC 5mC C->mC DNMTs hmC 5hmC mC->hmC TET fC 5fC hmC->fC TET caC 5caC fC->caC TET caC->C BER TDG/BER Pathway caC->BER BER->C restores

The dynamic cycle of cytosine methylation and oxidation.

Quantitative Analysis of 5-Methylcytosine's Impact

The effects of 5mC and its derivatives on chromatin can be quantified using next-generation sequencing approaches. The following tables summarize key quantitative findings from the literature.

Table 1: Impact of Cytosine Modifications on Nucleosome Occupancy

DNA Modification Effect on Nucleosome Occupancy (Relative to Unmodified DNA) Key Finding Reference
5-methylcytosine (5mC) Increased Methylation of CpG islands, which are normally nucleosome-depleted, promotes nucleosome assembly. [7]
5-hydroxymethylcytosine (5hmC) Increased Shows a positive effect on nucleosome formation, similar to 5mC. [6][9]

| 5-formylcytosine (5fC) | Significantly Increased | Displays the strongest positive effect on nucleosome occupancy compared to 5mC and 5hmC. |[9] |

Table 2: Correlation of 5mC and 5hmC with Chromatin Features in Mouse Embryonic Stem Cells

Feature Correlation with 5mC Correlation with 5hmC Observation Reference
CpG Density Inverse Inverse Both modifications are less prevalent in regions of high CpG density, such as CpG islands. [17][18]
Chromatin Accessibility Negative Positive 5mC is generally associated with closed chromatin, while 5hmC levels track closely with gains in accessibility. [16][19]
Gene Location (CpG Islands) Enriched in Intergenic Enriched in Intragenic 5hmC is more abundant within the bodies of genes, particularly those for transcriptional regulators. [18]

| Intermediate 5mC Levels (25-75%) | N/A | High Abundance | 5hmC is most prevalent in regions with intermediate methylation, suggesting these are dynamic, epigenetically plastic areas. |[18] |

Experimental Protocols for Studying 5mC and Chromatin

A suite of powerful techniques allows for the genome-wide analysis of 5mC and its impact on chromatin structure.

Bisulfite Sequencing (BS-Seq)

This is the gold-standard method for single-base resolution mapping of DNA methylation.

  • Principle: Treatment of DNA with sodium bisulfite deaminates unmethylated cytosines into uracil, while 5mC residues remain unchanged.[13] During subsequent PCR amplification, uracils are replaced with thymines. By comparing the sequenced reads to a reference genome, cytosines that remain as cytosines are identified as methylated.

  • Workflow:

    • DNA Fragmentation: Genomic DNA is fragmented to a suitable size (e.g., 100-300 bp) via sonication.[20]

    • End Repair and Adapter Ligation: DNA ends are repaired, A-tailed, and ligated to sequencing adapters.

    • Bisulfite Conversion: Adapter-ligated DNA is treated with sodium bisulfite under specific temperature and pH conditions.

    • PCR Amplification: The converted DNA is amplified using primers that bind to the ligated adapters to generate the sequencing library.

    • Sequencing: The library is sequenced using a high-throughput platform.

    • Data Analysis: Reads are aligned to a converted reference genome (in silico C-to-T conversion) to determine the methylation status of each cytosine.

  • Variations:

    • Oxidative Bisulfite Sequencing (oxBS-Seq): Involves an initial chemical oxidation step that converts 5hmC to 5fC.[17] Subsequent bisulfite treatment converts 5fC to uracil. By comparing results from BS-Seq and oxBS-Seq, one can deduce the levels of 5mC and 5hmC at single-base resolution.[17][20][21]

    • Tet-Assisted Bisulfite Sequencing (TAB-Seq): Uses the TET enzyme to convert 5mC to 5caC, protecting 5hmC from oxidation. This allows for the direct sequencing of 5hmC.[20]

node_dna 1. Genomic DNA Fragmentation node_ligation 2. End Repair & Adapter Ligation node_dna->node_ligation node_bisulfite 3. Sodium Bisulfite Conversion node_ligation->node_bisulfite node_pcr 4. PCR Amplification of Library node_bisulfite->node_pcr node_text Unmethylated C → U 5mC → 5mC node_bisulfite->node_text node_seq 5. High-Throughput Sequencing node_pcr->node_seq node_analysis 6. Alignment & Methylation Calling node_seq->node_analysis

Workflow for Whole-Genome Bisulfite Sequencing (WGBS).
Chromatin Immunoprecipitation Sequencing (ChIP-Seq)

ChIP-Seq is used to map the genome-wide binding sites of DNA-associated proteins, including histone modifications and 5mC reader proteins like MeCP2.

  • Principle: Proteins are cross-linked to DNA in vivo. The chromatin is then sheared, and an antibody specific to the protein of interest is used to immunoprecipitate the protein-DNA complexes. The associated DNA is then purified and sequenced.

  • Workflow:

    • Cross-linking: Cells are treated with formaldehyde (B43269) to cross-link proteins to DNA.[1]

    • Chromatin Fragmentation: Chromatin is isolated and fragmented into small pieces (150-500 bp) by sonication or enzymatic digestion.[1]

    • Immunoprecipitation (IP): A specific antibody against the target protein is added to pull down the protein-DNA complexes.[1]

    • Reverse Cross-linking and DNA Purification: The cross-links are reversed, and the DNA is purified from the protein.

    • Library Preparation and Sequencing: Sequencing adapters are ligated to the purified DNA fragments, which are then amplified and sequenced.

    • Data Analysis: Sequenced reads are mapped to the genome to identify "peaks" of enrichment, indicating the binding sites of the target protein.

Assay for Transposase-Accessible Chromatin with Sequencing (ATAC-Seq)

ATAC-seq provides a genome-wide map of chromatin accessibility, which is often inversely correlated with repressive marks like dense 5mC.

  • Principle: The hyperactive Tn5 transposase is used to simultaneously fragment DNA and integrate sequencing adapters into accessible, or "open," regions of chromatin that are not tightly wrapped by nucleosomes.

  • Workflow:

    • Nuclei Isolation: Intact nuclei are isolated from cells.

    • Tagmentation: Nuclei are incubated with the Tn5 transposase, which cuts and ligates adapters into accessible DNA regions.

    • DNA Purification and PCR: The "tagmented" DNA is purified and amplified via PCR to create the sequencing library.

    • Sequencing and Analysis: The library is sequenced, and reads are mapped to identify regions of high read density, corresponding to open chromatin.

  • Combined Approach (mATAC-seq): This method combines ATAC-seq with a bisulfite-like conversion step to simultaneously measure chromatin accessibility and DNA methylation at single-molecule resolution.[22]

Conclusion

5-Methylcytosine is far more than a simple chemical modification; it is a central regulator of the chromatin landscape. Through a combination of direct structural influence and, more critically, the recruitment of a sophisticated machinery of reader proteins and remodeling complexes, 5mC initiates a cascade that leads to chromatin compaction and stable gene silencing. The dynamic interplay with its oxidized derivatives, orchestrated by TET enzymes, provides a mechanism for reversing this silencing and enabling cellular plasticity. The advanced experimental techniques now available allow for an unprecedented view of these processes at a genome-wide scale, continuing to unravel the intricate connections between the methylome and the functional architecture of the genome. A thorough understanding of these fundamental mechanisms is paramount for professionals in basic research and for the development of novel therapeutic strategies targeting the epigenetic dysregulation inherent in many diseases, including cancer.

References

Methodological & Application

Application Notes and Protocols for 5-Methylcytosine Hydrochloride as an HPLC Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Methylcytosine (B146107) (5-mC) is a crucial epigenetic modification in DNA, playing a significant role in gene regulation, cellular differentiation, and various disease processes. Accurate quantification of global 5-mC levels is essential for research in epigenetics, cancer biology, and drug development. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used method for this purpose. 5-Methylcytosine hydrochloride is a stable, soluble salt of 5-methylcytosine, making it an ideal standard for the calibration and validation of HPLC-based analytical methods. These application notes provide a detailed protocol for the use of this compound as a standard for the quantitative analysis of global DNA methylation.

Data Presentation

Table 1: Properties of this compound Standard

PropertyValue
Molecular Formula C₅H₇N₃O · HCl
Molecular Weight 161.59 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in water (up to 50 mg/mL)
Purity (Typical) ≥99% (HPLC)

Table 2: Example HPLC Calibration Curve Data for 5-Methylcytosine

Standard Concentration (µg/mL)Peak Area (Arbitrary Units)
112,500
563,000
10124,500
25310,000
50625,000
Correlation Coefficient (r²) >0.999

Table 3: Typical HPLC-UV Method Parameters for 5-Methylcytosine Analysis

ParameterCondition
HPLC System Agilent 1260 Infinity II or similar
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase Isocratic: 50 mM Potassium Phosphate Monobasic (pH 4.0) with 5% Methanol
Flow Rate 0.8 mL/min
Column Temperature 30°C
Injection Volume 10 µL
UV Detection Wavelength 280 nm
Expected Retention Time ~6-8 minutes

Experimental Protocols

Preparation of this compound Stock and Standard Solutions

Objective: To prepare a series of standard solutions of this compound for generating a calibration curve.

Materials:

  • This compound (≥99% purity)

  • HPLC-grade water

  • 0.22 µm syringe filters

  • Calibrated analytical balance

  • Volumetric flasks (10 mL, 50 mL, 100 mL)

  • Micropipettes

Protocol:

  • Stock Solution Preparation (1 mg/mL):

    • Accurately weigh 10 mg of this compound using an analytical balance.

    • Transfer the powder to a 10 mL volumetric flask.

    • Add approximately 7 mL of HPLC-grade water and sonicate for 5-10 minutes to dissolve completely.

    • Bring the volume to 10 mL with HPLC-grade water and mix thoroughly.

    • Filter the stock solution through a 0.22 µm syringe filter into a clean, labeled vial. This stock solution is stable for up to 1 month when stored at 2-8°C.

  • Working Standard Solutions Preparation:

    • Perform serial dilutions of the 1 mg/mL stock solution with HPLC-grade water to prepare a series of working standards. The following is an example dilution scheme to achieve the concentrations listed in Table 2:

      • 50 µg/mL: Dilute 2.5 mL of the stock solution to 50 mL.

      • 25 µg/mL: Dilute 1.25 mL of the stock solution to 50 mL.

      • 10 µg/mL: Dilute 0.5 mL of the stock solution to 50 mL.

      • 5 µg/mL: Dilute 0.25 mL of the stock solution to 50 mL.

      • 1 µg/mL: Dilute 0.1 mL of the stock solution to 100 mL.

    • Mix each working standard thoroughly. These solutions should be prepared fresh daily for optimal results.

HPLC Analysis and Calibration Curve Generation

Objective: To generate a standard curve for the quantification of 5-methylcytosine.

Protocol:

  • HPLC System Setup and Equilibration:

    • Set up the HPLC system according to the parameters outlined in Table 3.

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Standard Injection and Data Acquisition:

    • Inject 10 µL of each working standard solution, starting from the lowest concentration.

    • Perform at least two injections for each standard to ensure reproducibility.

    • Record the peak area and retention time for the 5-methylcytosine peak in each chromatogram.

  • Calibration Curve Construction:

    • Plot the average peak area for each standard against its corresponding concentration.

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). An r² value greater than 0.999 is desirable.

Sample Preparation and Analysis for Global DNA Methylation

Objective: To determine the percentage of 5-methylcytosine in a genomic DNA sample.

Materials:

  • Genomic DNA sample (high purity, A260/A280 ratio of 1.8-2.0)

  • Nuclease P1

  • Alkaline Phosphatase

  • Appropriate enzyme buffers

  • Centrifugal filters (e.g., Amicon Ultra 0.5 mL, 3 kDa cutoff)

Protocol:

  • DNA Hydrolysis:

    • To 1-5 µg of genomic DNA, add the appropriate buffer and 5-10 units of Nuclease P1.

    • Incubate at 37°C for 2 hours.

    • Add alkaline phosphatase buffer and 5-10 units of alkaline phosphatase.

    • Incubate at 37°C for an additional 1-2 hours to digest the deoxynucleotides into deoxynucleosides.

  • Sample Cleanup:

    • Filter the hydrolyzed sample through a 3 kDa cutoff centrifugal filter to remove enzymes.

    • Collect the filtrate containing the deoxynucleosides.

    • Adjust the final volume with HPLC-grade water as needed.

  • HPLC Analysis of Sample:

    • Inject 10 µL of the prepared sample into the equilibrated HPLC system.

    • Identify and integrate the peaks corresponding to cytosine and 5-methylcytosine based on the retention times obtained from the standards.

  • Quantification of 5-Methylcytosine:

    • Use the calibration curve to determine the concentration of 5-methylcytosine in the sample from its peak area.

    • Similarly, determine the concentration of cytosine using a cytosine standard curve.

    • Calculate the percentage of 5-methylcytosine using the following formula:

    % 5-mC = [ (5-mC concentration) / (5-mC concentration + Cytosine concentration) ] x 100

Visualizations

DNA Methylation and Demethylation Pathway

DNA_Methylation_Pathway C Cytosine (C) mC 5-Methylcytosine (5mC) C->mC Methylation hmC 5-Hydroxymethylcytosine (5hmC) mC->hmC Oxidation fC 5-Formylcytosine (5fC) hmC->fC Oxidation caC 5-Carboxylcytosine (5caC) fC->caC Oxidation caC->C Decarboxylation & Repair BER Base Excision Repair (BER) DNMT DNMTs TET TET Enzymes

Caption: DNA methylation and the TET-mediated oxidation pathway.

Experimental Workflow for HPLC Analysis of 5-mC

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing DNA_Sample Genomic DNA Sample Hydrolysis Enzymatic Hydrolysis (Nuclease P1, Alkaline Phosphatase) DNA_Sample->Hydrolysis Standard 5-mC Hydrochloride Standard Dilution Serial Dilution Standard->Dilution Cleanup Sample Cleanup (Centrifugal Filtration) Hydrolysis->Cleanup Standard_Solutions Standard Solutions Dilution->Standard_Solutions Prepared_Sample Prepared Sample (Nucleosides) Cleanup->Prepared_Sample HPLC HPLC System (C18 Column, UV Detector) Prepared_Sample->HPLC Inject Standard_Solutions->HPLC Inject Chromatograms Chromatograms HPLC->Chromatograms Calibration_Curve Generate Calibration Curve Chromatograms->Calibration_Curve Quantification Quantify 5-mC in Sample Chromatograms->Quantification Calibration_Curve->Quantification Result Calculate % 5-mC Quantification->Result

Caption: Workflow for quantifying global DNA methylation using HPLC.

protocol for estimating global DNA methylation with 5-Methylcytosine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An essential method for studying epigenetic alterations in a variety of biological processes, including development and disease, is the estimate of global DNA methylation. A crucial tool in this procedure is 5-Methylcytosine (B146107) hydrochloride, which is used as a standard to guarantee the precise measurement of the total amount of 5-methylcytosine (5mC) in the genome. For researchers, scientists, and drug development experts, this article offers comprehensive application notes and procedures for determining global DNA methylation.

Application Notes

The covalent attachment of a methyl group to the C5 position of a cytosine residue, which primarily happens in the context of CpG dinucleotides in mammals, is known as DNA methylation.[1] Gene silencing and the regulation of gene expression are two processes in which this epigenetic marker is essential.[2] Global DNA hypomethylation or hypermethylation has been linked to a number of diseases, most notably cancer, and is a hallmark of cellular aging. Thus, a useful biomarker for illness diagnosis, prognosis, and treatment response can be obtained by measuring the total amount of 5mC in the genome.

A number of methods, such as high-performance liquid chromatography (HPLC), liquid chromatography-mass spectrometry (LC-MS), and enzyme-linked immunosorbent assays (ELISA), can be used to evaluate global DNA methylation.[2][3] Because of its great precision and reproducibility, HPLC is a widely utilized technique. To precisely measure the amount of 5mC in a sample, this technique necessitates the use of a standard curve created from a pure source of 5-methylcytosine. Because 5-Methylcytosine hydrochloride is a stable, crystalline salt of 5-methylcytosine, it is the perfect material for this application.[4][5]

The fundamental idea is to hydrolyze genomic DNA into its individual nucleoside components, use reverse-phase HPLC to separate these nucleosides, and then use UV detection to measure the amount of each nucleoside. By comparing the peak area of 5-methyl-deoxycytidine (5-mdC) in the biological sample to a standard curve created using this compound, the global DNA methylation level can be ascertained.

Comparison of Methods for Global DNA Methylation Analysis

Method Principle DNA Input Resolution Throughput Advantages Disadvantages
HPLC-UV Chromatographic separation and UV detection of hydrolyzed nucleosides. 1-10 µg Global Medium High accuracy, reproducible, relatively low cost. Requires specialized equipment, not sequence-specific.
LC-MS/MS Chromatographic separation coupled with mass spectrometry for highly sensitive detection. 50-500 ng Global Medium High sensitivity and specificity, can detect other modifications.[6] Expensive equipment, technically complex.[6]
ELISA-based Antibody-based detection of 5mC in denatured DNA. 100 ng Global High High throughput, relatively simple and fast. Can have lower precision and be semi-quantitative.
LUMA Restriction enzyme digestion followed by Pyrosequencing.[7] 0.5-1 µg CpG sites within specific restriction sites High Cost-effective, high throughput.[7] Not genome-wide, biased by restriction site distribution.

| Bisulfite Sequencing | Chemical conversion of unmethylated cytosines to uracil, followed by sequencing.[8] | 100 ng - 1 µg | Single-base | Low-High | Gold standard for sequence-specific methylation.[8] | Harsh chemical treatment can degrade DNA.[8] |

Experimental Protocols

Protocol 1: Genomic DNA Isolation

High-quality genomic DNA is a prerequisite for accurate global methylation analysis.

Materials:

  • Cells or tissue sample

  • Genomic DNA isolation kit (e.g., Qiagen DNeasy Blood & Tissue Kit)

  • Phosphate-buffered saline (PBS)

  • RNase A

  • Microcentrifuge

  • Spectrophotometer (e.g., NanoDrop)

Procedure:

  • Sample Collection: For cell cultures, harvest 1-5 million cells and wash with cold PBS. For tissues, weigh out 10-20 mg of tissue.[9]

  • Lysis: Follow the instructions of the chosen genomic DNA isolation kit. This typically involves cell lysis using a specialized buffer.

  • RNA Removal: Treat the lysate with RNase A to remove contaminating RNA.

  • Purification: Apply the lysate to a silica-based spin column, wash with the provided buffers to remove proteins and other contaminants.

  • Elution: Elute the purified genomic DNA in a low-salt buffer (e.g., 10 mM Tris-HCl, pH 8.0).

  • Quality Control:

    • Assess DNA concentration and purity using a spectrophotometer. An A260/A280 ratio of ~1.8 and an A260/A230 ratio of >2.0 indicates high purity.[10]

    • Verify DNA integrity by running an aliquot on a 1% agarose (B213101) gel. High molecular weight DNA should appear as a single, sharp band.[9]

Protocol 2: Enzymatic Hydrolysis of Genomic DNA

This protocol describes the digestion of DNA into its constituent nucleosides.

Materials:

  • Purified genomic DNA (1-10 µg)

  • Nuclease P1

  • Alkaline Phosphatase

  • Nuclease P1 digestion buffer (e.g., 20 mM Sodium Acetate, 10 mM Zinc Sulfate, pH 5.2)

  • Alkaline Phosphatase buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heating block or water bath

Procedure:

  • In a microcentrifuge tube, mix 1-10 µg of genomic DNA with the Nuclease P1 digestion buffer.

  • Add 10 units of Nuclease P1 to the reaction.

  • Incubate at 50°C for 2 hours.

  • Add Alkaline Phosphatase buffer to the reaction.

  • Add 10 units of Alkaline Phosphatase.

  • Incubate at 37°C for 1 hour.

  • The hydrolyzed sample is now ready for HPLC analysis. It can be stored at -20°C until use.

Protocol 3: Preparation of Standard Curve using this compound

Accurate quantification requires a precise standard curve.

Materials:

  • This compound (≥99% purity)[5]

  • Deoxycytidine hydrochloride

  • Ultrapure water

  • Microbalance

  • Volumetric flasks

Procedure:

  • Prepare a 1 mg/mL stock solution of this compound in ultrapure water.

  • Prepare a 1 mg/mL stock solution of deoxycytidine hydrochloride in ultrapure water.

  • From these stock solutions, prepare a series of calibration standards containing known concentrations of both 5-methyl-deoxycytidine and deoxycytidine. The ratios should reflect the expected physiological range of DNA methylation (e.g., 0% to 15% 5-mdC relative to total cytosine).

  • A typical standard series might include 0%, 1%, 2.5%, 5%, 7.5%, 10%, and 15% 5-mdC.

Protocol 4: Global DNA Methylation Quantification by HPLC-UV

Materials:

  • HPLC system with a UV detector and a reverse-phase C18 column

  • Mobile Phase A: 20 mM Potassium Phosphate, pH 4.0

  • Mobile Phase B: 100% Methanol

  • Hydrolyzed DNA sample

  • Calibration standards

Procedure:

  • HPLC Setup: Equilibrate the C18 column with the mobile phase. A typical gradient could be 0-15% B over 30 minutes at a flow rate of 1 mL/min.

  • Standard Curve Analysis: Inject each calibration standard onto the HPLC system and record the peak areas for deoxycytidine (dC) and 5-methyl-deoxycytidine (5-mdC) at 280 nm.

  • Plot the ratio of the peak areas (5-mdC / (5-mdC + dC)) against the known percentage of 5-mdC to generate a standard curve.

  • Sample Analysis: Inject the hydrolyzed genomic DNA sample onto the HPLC system and record the peak areas for dC and 5-mdC.

  • Quantification: Calculate the ratio of the peak areas from the sample and determine the percentage of global DNA methylation by interpolating from the standard curve. The percentage of global methylation is calculated as: % 5-mC = [5-mdC peak area / (5-mdC peak area + dC peak area)] * 100

Data Presentation

Expected Global DNA Methylation Levels

Sample Type Organism Global 5mC % (of total cytosines) Reference
Healthy Blood Human 1.025 ± 0.081 [11]
Lung Cancer Blood Human 0.013 ± 0.003 (for 5hmC) [11]
Mammalian DNA General ~1% of all bases are 5mC [12]

| Vertebrate CpG sites | General | 70-80% methylated |[12] |

Performance Characteristics of HPLC-UV Method

Parameter Value
Limit of Detection ~0.1 pmol
Limit of Quantification ~0.5 pmol
Linear Range 0.5 - 100 pmol
Reproducibility (RSD) < 5%

| DNA Input Requirement | 1-10 µg |

Visualizations

DNA_Methylation_Pathway cluster_0 DNA Methylation Machinery cluster_1 Gene Regulation DNMT DNMTs (DNMT1, DNMT3A/B) Silent Gene Silent Gene (Methylated Promoter) DNMT->Silent Gene Adds methyl group to CpG islands SAM S-adenosyl methionine (Methyl Donor) SAM->DNMT Provides methyl group Active Gene Active Gene (Unmethylated Promoter) Transcription Factors Transcription Factors MeCP2 Methyl-CpG Binding Proteins (e.g., MeCP2) Silent Gene->MeCP2 Recruits Transcription Factors->Active Gene Binds and activates MeCP2->Silent Gene Reinforces silencing HPLC_Workflow cluster_sample Sample Preparation cluster_standard Standard Preparation cluster_analysis Analysis & Quantification A 1. Genomic DNA Isolation (from cells/tissues) B 2. DNA Quality Control (Spectrophotometry, Gel Electrophoresis) A->B C 3. Enzymatic Hydrolysis (to single nucleosides) B->C F 6. HPLC Analysis (Inject hydrolyzed sample) C->F D 4. Prepare Standards (5-Methylcytosine HCl & Deoxycytidine) E 5. Create Standard Curve (Inject standards into HPLC) D->E H 8. Calculate Global Methylation % (Interpolate from standard curve) E->H G 7. Peak Integration (Quantify 5-mdC and dC peaks) F->G G->H

References

Application Notes and Protocols: 5-Methylcytosine Hydrochloride in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylcytosine (B146107) (5-mC) is a crucial epigenetic modification in DNA, playing a significant role in regulating gene expression, genomic imprinting, and the silencing of transposable elements.[1] The study of DNA methylation patterns is fundamental to understanding normal development and the pathogenesis of various diseases, including cancer. Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), has emerged as a highly sensitive and selective method for the quantitative analysis of 5-mC and its oxidized derivatives. 5-Methylcytosine hydrochloride serves as a critical analytical standard in these methods, enabling accurate quantification and validation of results.[1]

These application notes provide an overview of the use of this compound in mass spectrometry-based DNA methylation analysis, along with detailed experimental protocols and data presentation guidelines.

Application: Standard for Quantitative Analysis of Global DNA Methylation

This compound is widely utilized as a reference standard in high-performance liquid chromatography (HPLC) and high-resolution mass spectroscopic analysis to determine global DNA methylation levels.[1] Its stable, crystalline form and high purity (≥99%) make it an ideal material for preparing accurate calibration curves, which are essential for the precise quantification of 5-mC in biological samples.

The general workflow involves the enzymatic or acid hydrolysis of genomic DNA to its constituent nucleosides or bases, followed by chromatographic separation and detection by mass spectrometry. By comparing the signal intensity of the endogenous 5-methylcytosine (or its corresponding nucleoside, 5-methyl-2'-deoxycytidine) to a standard curve generated with this compound, researchers can accurately determine the percentage of methylated cytosines in the genome.

Quantitative Data Summary

The use of this compound as a standard has facilitated the development of highly sensitive LC-MS/MS methods for the quantification of 5-mC and its derivatives. The following table summarizes key quantitative parameters from published studies.

AnalyteLinearity Range (% molar ratio)Limit of Detection (LOD) (fmol)Limit of Quantification (LOQ) (fmol)Reference
5-methyl-2'-deoxycytidine (5-mdC)0.05% - 10%0.060.20[2]
5-hydroxymethyl-2'-deoxycytidine (5-hmdC)0.05% - 10%0.190.64[2]
5-mdC (derivatized)Not Specified0.10Not Specified[3]
5-hmdC (derivatized)Not Specified0.06Not Specified[3]
5-formyl-2'-deoxycytidine (5-fodC) (derivatized)Not Specified0.11Not Specified[3]
5-carboxyl-2'-deoxycytidine (5-cadC) (derivatized)Not Specified0.23Not Specified[3]

Experimental Protocol: Quantification of Global DNA 5-Methylcytosine by LC-MS/MS

This protocol outlines a general method for the quantification of global 5-mC in genomic DNA using this compound as a standard.

1. Materials and Reagents

  • Genomic DNA samples

  • This compound (analytical standard)

  • Deoxycytidine (dC) (for internal standard or calibration)

  • Nuclease P1

  • Alkaline Phosphatase

  • LC-MS grade water, acetonitrile, and formic acid

  • DNA extraction kit

  • Ultrafiltration units (10 kDa cutoff)

2. Preparation of Standards and Calibration Curve

  • Stock Solution: Accurately weigh a known amount of this compound and dissolve it in LC-MS grade water to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

  • Working Standards: Perform serial dilutions of the stock solution with LC-MS grade water to create a series of working standards with concentrations spanning the expected range of 5-mC in the samples.

  • Calibration Curve: Prepare a calibration curve by mixing the working standards with a constant amount of an internal standard (e.g., a stable isotope-labeled 5-mC or another nucleoside like deoxycytidine) and analyzing them by LC-MS/MS. Plot the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

3. Sample Preparation (Genomic DNA Hydrolysis)

  • DNA Extraction: Extract high-quality genomic DNA from cells or tissues using a commercial DNA extraction kit.

  • DNA Quantification: Accurately quantify the extracted DNA using a spectrophotometer or a fluorometric method.

  • Enzymatic Hydrolysis:

    • To a specific amount of genomic DNA (e.g., 1-5 µg), add a buffer (e.g., 20 mM sodium acetate, pH 5.2) and Nuclease P1.

    • Incubate at 37°C for 2 hours.

    • Add alkaline phosphatase and an appropriate buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Incubate at 37°C for an additional 2 hours.[3]

  • Protein Removal: After hydrolysis, remove the enzymes by ultrafiltration using a 10 kDa cutoff filter.[3]

  • Dilution: Dilute the resulting nucleoside mixture with LC-MS grade water to a final concentration suitable for LC-MS/MS analysis.

4. LC-MS/MS Analysis

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient program should be developed to achieve optimal separation of the nucleosides.

    • Flow Rate: Dependent on the column dimensions.

    • Injection Volume: Typically 5-10 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is highly specific and sensitive for quantification.

    • MRM Transitions:

      • 5-methyl-2'-deoxycytidine (5-mdC): Monitor the transition from the precursor ion (protonated molecule) to a specific product ion.

      • Deoxycytidine (dC): Monitor the transition for the internal standard.

    • Optimize other MS parameters such as capillary voltage, cone voltage, and collision energy for maximum signal intensity.

5. Data Analysis

  • Integrate the peak areas for 5-mdC and the internal standard in both the samples and the calibration standards.

  • Calculate the peak area ratio of 5-mdC to the internal standard for all samples.

  • Determine the concentration of 5-mdC in the samples by interpolating their peak area ratios on the calibration curve.

  • Calculate the percentage of global DNA methylation using the following formula: % 5-mC = [(moles of 5-mC) / (moles of 5-mC + moles of dC)] x 100

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_standard_prep Standard Preparation cluster_analysis Analysis DNA_Extraction Genomic DNA Extraction Hydrolysis Enzymatic Hydrolysis (Nuclease P1 & Alkaline Phosphatase) DNA_Extraction->Hydrolysis Purification Ultrafiltration Hydrolysis->Purification LC_MS_MS LC-MS/MS Analysis (MRM Mode) Purification->LC_MS_MS Stock_Solution 5-Methylcytosine HCl Stock Solution Serial_Dilution Serial Dilutions Stock_Solution->Serial_Dilution Calibration_Curve Calibration Curve Preparation Serial_Dilution->Calibration_Curve Calibration_Curve->LC_MS_MS Data_Analysis Data Analysis & Quantification LC_MS_MS->Data_Analysis

Caption: Workflow for quantifying global DNA methylation by LC-MS/MS.

dna_demethylation_pathway node_5mC 5-Methylcytosine (5-mC) node_5hmC 5-Hydroxymethylcytosine (5-hmC) node_5mC->node_5hmC TET Enzymes node_5fC 5-Formylcytosine (5-fC) node_5hmC->node_5fC TET Enzymes node_5caC 5-Carboxylcytosine (5-caC) node_5fC->node_5caC TET Enzymes node_C Cytosine (C) node_5caC->node_C TDG/BER Pathway

Caption: The active DNA demethylation pathway via TET enzyme oxidation.

References

Application Notes and Protocols for In Vitro DNA Methylation Studies Using 5-Methylcytosine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 5-Methylcytosine (B146107) hydrochloride in in vitro DNA methylation studies. The information is intended to guide researchers in designing and executing experiments to investigate the mechanisms and consequences of DNA methylation.

Introduction to 5-Methylcytosine and DNA Methylation

5-Methylcytosine (5mC) is a critical epigenetic modification of DNA where a methyl group is added to the fifth carbon of the cytosine ring.[1] This modification primarily occurs in the context of CpG dinucleotides in mammals and is essential for regulating gene expression, genomic imprinting, X-chromosome inactivation, and maintaining genome stability.[1] The enzymes responsible for establishing and maintaining DNA methylation patterns are DNA methyltransferases (DNMTs).[1] Dysregulation of DNA methylation is implicated in various diseases, including cancer.[2] 5-Methylcytosine hydrochloride is a stable, water-soluble form of 5-methylcytosine, making it a suitable standard and component for in vitro studies.

Key Applications of this compound in In Vitro Studies:

  • Standard for Analytical Techniques: Used as a reference standard in techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for the absolute quantification of 5mC in genomic DNA.

  • Substrate for In Vitro Methylation Assays: While not a direct methyl group donor, oligonucleotides containing 5-methylcytosine are used as substrates to study the binding of methyl-binding domain (MBD) proteins, such as MeCP2.

  • Investigating the Effects of Demethylating Agents: Serves as a control in studies evaluating the efficacy of demethylating agents like 5-azacytidine (B1684299).[2][3]

Quantitative Data in DNA Methylation Research

The following tables summarize key quantitative data relevant to in vitro DNA methylation studies.

Table 1: Global DNA Methylation Levels in Various Human Tissues

Tissue/Cell TypeGlobal Mean Methylation (%)Predominantly Hypomethylated CpGs (%)Predominantly Hypermethylated CpGs (%)Reference
Cervix38152[4]
Retina63152[4]
Brain>180,000 DMPs--[4]
Liver>180,000 DMPs--[4]
Lung>180,000 DMPs--[4]
PancreasMinimal DMPs--[4]
ProstateMinimal DMPs*--[4]
Melanoma Tumor Tissue (Patient 53)27--[5]
Melanoma Cell Line (Patient 53)37--[5]
Melanoma Tumor Tissue (Patient 60)11--[5]
Melanoma Cell Line (Patient 60)21--[5]

*DMPs: Differentially Methylated Positions, indicating significant age-associated changes.

Table 2: Binding Affinities (Kd) of MeCP2's Methyl-Binding Domain (MBD) to DNA

DNA SubstrateDissociation Constant (Kd)Fold Increase in Affinity vs. UnmethylatedReference
Unmethylated C/C398 nM1[6]
Hemi-methylated C/mC38.3 nM>10[6]
Fully-methylated mC/mC- (Lowest Kd)63[6]
Hemi-hydroxymethylated C/hmC187.9 nM~2[6]
Hemi-formylated C/fC115.7 nM~3[6]
Hemi-carboxylated C/caC179.0 nM~2[6]
Single Methylated CpG DNA4.5 x 10⁻⁸ M~3[7][8]
Unmethylated DNA (identical sequence)--[7]

Signaling and Experimental Workflows

The following diagrams illustrate key pathways and experimental procedures in DNA methylation research.

DNA_Methylation_Pathway cluster_0 DNA Methylation Cycle cluster_1 Functional Consequences Cytosine Cytosine 5-Methylcytosine 5-Methylcytosine Cytosine->5-Methylcytosine DNMTs (SAM -> SAH) 5-Hydroxymethylcytosine 5-Hydroxymethylcytosine 5-Methylcytosine->5-Hydroxymethylcytosine TET Enzymes Gene Silencing Gene Silencing 5-Methylcytosine->Gene Silencing Recruits MBDs (e.g., MeCP2) 5-Formylcytosine 5-Formylcytosine 5-Hydroxymethylcytosine->5-Formylcytosine TET Enzymes 5-Carboxylcytosine 5-Carboxylcytosine 5-Formylcytosine->5-Carboxylcytosine TET Enzymes 5-Carboxylcytosine->Cytosine TDG/BER Pathway Chromatin Condensation Chromatin Condensation Gene Silencing->Chromatin Condensation

Caption: The central role of 5-Methylcytosine in the DNA methylation and demethylation cycle.

In_Vitro_Methylation_Workflow cluster_workflow General Experimental Workflow cluster_analysis Analysis Methods A 1. Substrate Preparation (Unmethylated DNA/Oligonucleotides) B 2. In Vitro Methylation Reaction (DNMT Enzyme, SAM, Buffer) A->B C 3. DNA Purification (Remove enzyme and reactants) B->C D 4. Methylation Analysis C->D E Pyrosequencing D->E F LC-MS/MS D->F G Methylation-Sensitive Restriction Enzyme Digestion D->G H Bisulfite Sequencing D->H

Caption: A generalized workflow for conducting in vitro DNA methylation studies.

Pyrosequencing_Workflow cluster_pyro Pyrosequencing for Methylation Analysis P1 1. Bisulfite Conversion (Unmethylated C -> U) P2 2. PCR Amplification (Biotinylated Primer) P1->P2 P3 3. Single-Strand Separation P2->P3 P4 4. Sequencing Primer Annealing P3->P4 P5 5. Pyrosequencing Reaction (Enzyme cascade, dNTPs) P4->P5 P6 6. Data Analysis (Pyrogram interpretation, C/T ratio) P5->P6

Caption: Step-by-step workflow for DNA methylation analysis using pyrosequencing.

Experimental Protocols

Protocol 1: In Vitro Enzymatic DNA Methylation using DNMT1

This protocol describes the in vitro methylation of a DNA substrate using recombinant DNMT1 enzyme.

Materials:

  • Recombinant human DNMT1 enzyme

  • Unmethylated DNA substrate (e.g., plasmid DNA, PCR product)

  • S-Adenosylmethionine (SAM)

  • Methylation Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 10 mM EDTA, 1 mM DTT, 5% glycerol)

  • DNA purification kit

  • Nuclease-free water

Procedure:

  • Reaction Setup: In a sterile microcentrifuge tube, prepare the following reaction mixture on ice:

    • Unmethylated DNA substrate: 1 µg

    • 10x Methylation Reaction Buffer: 5 µL

    • SAM (10 mM stock): 1 µL (final concentration 200 µM)

    • Recombinant DNMT1: 1-5 units

    • Nuclease-free water: to a final volume of 50 µL

  • Incubation: Gently mix the components and incubate at 37°C for 1-4 hours.

  • Enzyme Inactivation: Stop the reaction by heating at 65°C for 20 minutes.

  • DNA Purification: Purify the methylated DNA using a suitable DNA purification kit according to the manufacturer's instructions.

  • Quantification: Quantify the concentration of the purified methylated DNA.

  • Analysis: The methylation status of the DNA can now be analyzed using methods such as pyrosequencing (Protocol 2) or LC-MS/MS (Protocol 3).

Protocol 2: Analysis of DNA Methylation by Pyrosequencing

This protocol provides a general outline for analyzing the methylation status of a specific DNA region using pyrosequencing.[9][10][11][12]

Materials:

  • Methylated DNA sample (from Protocol 1 or other sources)

  • Bisulfite conversion kit

  • PCR primers (one biotinylated) for the target region

  • Taq DNA polymerase and dNTPs

  • Streptavidin-coated beads

  • Sequencing primer

  • Pyrosequencing instrument and reagents

Procedure:

  • Bisulfite Conversion: Treat approximately 500 ng of the DNA sample with sodium bisulfite using a commercial kit. This converts unmethylated cytosines to uracil, while 5-methylcytosines remain unchanged.

  • PCR Amplification: Amplify the target region from the bisulfite-converted DNA using a biotinylated primer. A typical PCR program is: 95°C for 15 min, followed by 45 cycles of 94°C for 30s, 56°C for 30s, and 72°C for 30s, with a final extension at 72°C for 10 min.

  • Single-Strand Separation: Capture the biotinylated PCR product on streptavidin-coated beads. Denature the DNA to obtain a single-stranded template.

  • Sequencing Primer Annealing: Anneal the sequencing primer to the single-stranded template by heating to 80°C for 2 minutes, followed by cooling to room temperature.

  • Pyrosequencing: Perform the pyrosequencing reaction according to the instrument manufacturer's instructions. The instrument will sequentially add dNTPs and detect light signals generated upon nucleotide incorporation.

  • Data Analysis: The resulting pyrogram is analyzed to determine the ratio of cytosine to thymine (B56734) at each CpG site, which corresponds to the percentage of methylation.

Protocol 3: Quantification of Global 5-Methylcytosine by LC-MS/MS

This protocol describes the quantification of total 5-methylcytosine content in a DNA sample using liquid chromatography-tandem mass spectrometry.[13][14][15][16]

Materials:

  • Purified DNA sample

  • DNA hydrolysis enzyme cocktail (e.g., DNA degradase) or formic acid

  • This compound standard

  • LC-MS/MS system with a suitable C18 column

  • Mobile phase A: Water with 0.1% formic acid

  • Mobile phase B: Acetonitrile with 0.1% formic acid

Procedure:

  • DNA Hydrolysis:

    • Enzymatic: Digest 1-2 µg of DNA to individual nucleosides using a DNA degradase enzyme cocktail according to the manufacturer's protocol.

    • Acidic: Alternatively, hydrolyze the DNA to nucleobases using formic acid.

  • Standard Curve Preparation: Prepare a series of standard solutions of this compound of known concentrations.

  • LC-MS/MS Analysis:

    • Inject the hydrolyzed DNA sample and the standard solutions onto the LC-MS/MS system.

    • Separate the nucleosides/nucleobases using a gradient elution. A typical gradient might be: 0-5% B over 5 min, 5-95% B over 10 min, hold at 95% B for 5 min, and re-equilibrate at 5% B.

    • Detect and quantify 5-methylcytosine using multiple reaction monitoring (MRM) mode.

  • Data Analysis: Construct a standard curve by plotting the peak area of the 5-methylcytosine standard against its concentration. Use this curve to determine the concentration of 5-methylcytosine in the DNA sample. The percentage of 5-methylcytosine can be calculated relative to the total amount of cytosine.

Conclusion

This compound is an indispensable tool for in vitro DNA methylation research. The protocols and data presented here provide a foundation for researchers to explore the intricate role of DNA methylation in various biological processes and disease states. Careful experimental design and adherence to established protocols are crucial for obtaining reliable and reproducible results.

References

5-Methylcytosine Hydrochloride: Application Notes and Protocols for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylcytosine (B146107) (5-mC) is a critical epigenetic modification of DNA, primarily occurring at CpG dinucleotides in mammalian genomes. This methylation is catalyzed by DNA methyltransferases (DNMTs) and plays a pivotal role in regulating gene expression, genomic imprinting, and X-chromosome inactivation.[1][2][3] The hydrochloride salt of 5-Methylcytosine serves as a stable form of this modified nucleobase for various research applications. While cells endogenously control DNA methylation patterns, the exogenous application of 5-Methylcytosine hydrochloride is not a standard method for inducing widespread, targeted DNA methylation in cell culture. Instead, its primary use in this context is as a standard for analytical techniques, a precursor in certain metabolic labeling studies, or as a component in in vitro enzymatic assays. These application notes provide an overview of its utility and protocols for its use in cell culture-related experiments.

Principle of Action

In cellular systems, DNA methylation is a dynamic process regulated by the opposing actions of DNMTs, which add methyl groups, and the Ten-eleven translocation (TET) family of enzymes, which initiate demethylation by oxidizing 5-mC to 5-hydroxymethylcytosine (B124674) (5-hmC) and further derivatives.[2][3][4] The addition of a methyl group to the fifth carbon of cytosine can sterically hinder the binding of transcription factors to DNA, leading to gene silencing.[5]

Applications in Cell Culture Experiments

While not used to directly methylate genomic DNA within living cells, this compound is valuable in the following applications:

  • Analytical Standard: It is an essential standard for quantifying global DNA methylation levels using techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS).[6]

  • In Vitro DNA Methylation Assays: It can be used as a component in in vitro reactions with purified DNMT enzymes to generate methylated DNA substrates for subsequent analysis.

  • Control for Methylation-Specific Analyses: Can be incorporated into synthetic DNA oligonucleotides to serve as positive controls in methylation-specific PCR (MSP) or for validating the specificity of 5-mC antibodies.

  • Investigating DNA Demethylation Pathways: Although indirect, understanding the baseline and changes in 5-mC levels is crucial when studying the effects of compounds that modulate the activity of TET enzymes or DNMTs.

Quantitative Data Summary

The following table summarizes key quantitative parameters relevant to the study of 5-Methylcytosine. It is important to note that concentrations for exogenous application in cell culture are not established for the purpose of altering cellular DNA methylation patterns.

ParameterValueApplication ContextReference
Typical Global 5-mC Levels in Mammalian DNA 2-5% of all cytosinesBaseline for methylation studies[7]
Solubility in Water 50 mg/mLStock solution preparation[6]
Molar Mass (HCl salt) 161.59 g/mol Calculation of molar concentrations[6]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a sterile stock solution of this compound for use as an analytical standard or in enzymatic assays.

Materials:

  • This compound (powder)

  • Nuclease-free water

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • 0.22 µm sterile syringe filter

Procedure:

  • Calculate the required mass of this compound to prepare a stock solution of the desired concentration (e.g., 10 mM).

  • Weigh the powder accurately in a sterile microcentrifuge tube.

  • Add the calculated volume of nuclease-free water.

  • Vortex thoroughly until the powder is completely dissolved. The solution should be clear and colorless.[6]

  • Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

Protocol 2: Use as a Standard for Global DNA Methylation Analysis by HPLC

Objective: To quantify the percentage of 5-mC in a genomic DNA sample using HPLC with a this compound standard curve.

Materials:

  • Genomic DNA sample

  • DNA hydrolysis buffer (e.g., 88% formic acid)

  • This compound stock solution (from Protocol 1)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

Procedure:

  • DNA Hydrolysis:

    • Take 1-5 µg of purified genomic DNA and dry it completely.

    • Add 100 µL of DNA hydrolysis buffer.

    • Incubate at 140°C for 90 minutes to hydrolyze the DNA into individual bases.

    • Dry the sample to remove the acid.

    • Resuspend the hydrolyzed bases in a suitable mobile phase for HPLC analysis.

  • Standard Curve Preparation:

    • Prepare a series of dilutions from the this compound stock solution to create a standard curve (e.g., ranging from 0.1 to 10 µM).

  • HPLC Analysis:

    • Inject the hydrolyzed DNA sample and the standards onto the HPLC system.

    • Separate the bases using an appropriate gradient of mobile phases.

    • Detect the bases by UV absorbance at a suitable wavelength (e.g., 280 nm).

  • Data Analysis:

    • Identify the peak corresponding to 5-Methylcytosine in the sample chromatogram by comparing its retention time to that of the standard.

    • Quantify the amount of 5-mC in the sample by interpolating its peak area against the standard curve.

    • Calculate the percentage of 5-mC relative to the total amount of cytosine.

Signaling Pathways and Experimental Workflows

DNA Methylation and Demethylation Cycle

The following diagram illustrates the central role of 5-Methylcytosine in the epigenetic cycle of DNA methylation and demethylation.

DNA_Methylation_Cycle cluster_methylation Methylation cluster_demethylation Oxidative Demethylation C Cytosine mC 5-Methylcytosine (5-mC) C->mC DNMTs (SAM -> SAH) hmC 5-Hydroxymethylcytosine (5-hmC) mC->hmC TETs fC 5-Formylcytosine (5-fC) hmC->fC TETs caC 5-Carboxylcytosine (5-caC) fC->caC TETs BER Base Excision Repair caC->BER TDG BER->C

Caption: The dynamic cycle of DNA methylation and demethylation.

Experimental Workflow for Global DNA Methylation Analysis

This diagram outlines the key steps in quantifying global 5-mC levels in a biological sample.

Global_Methylation_Workflow start Cell Culture or Tissue Sample gDNA Genomic DNA Extraction start->gDNA hydrolysis DNA Hydrolysis to Bases gDNA->hydrolysis analysis LC-MS or HPLC Analysis hydrolysis->analysis quant Quantification of 5-mC (using 5-mC HCl standard) analysis->quant result Determination of Global Methylation Level quant->result

Caption: Workflow for quantifying global DNA 5-methylcytosine levels.

Conclusion

This compound is a fundamental tool for researchers studying the epigenetics of gene regulation. While not a direct agent for modifying methylation in cell culture, its role as a certified standard is indispensable for accurate quantification and for the preparation of controlled experimental substrates. The provided protocols and diagrams offer a foundational guide for incorporating this compound into experimental designs aimed at understanding the complex landscape of DNA methylation.

References

Application Notes and Protocols for the Incorporation of 5-Methylcytosine into Synthetic Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the incorporation of 5-methylcytosine (B146107) (5mC) into synthetic oligonucleotides. This document covers the chemical synthesis, purification, and key applications of 5mC-modified oligonucleotides, offering detailed protocols and quantitative data to support your research and development endeavors.

Introduction to 5-Methylcytosine Oligonucleotides

5-Methylcytosine is a critical epigenetic modification in eukaryotes, playing a pivotal role in the regulation of gene expression, genomic imprinting, and X-chromosome inactivation.[1][2] The incorporation of 5mC into synthetic oligonucleotides provides researchers with powerful tools to investigate the mechanisms of DNA methylation, develop diagnostic assays for methylation-related diseases, and design novel epigenetic-based therapeutics.[3] 5mC-modified oligonucleotides are widely used in applications such as methylation-specific PCR (MSP), studies of DNA-protein interactions, and as antisense therapies.[3][4] The presence of 5-methylcytosine in an oligonucleotide is known to increase the thermal stability of DNA duplexes.[5][6]

Chemical Synthesis of 5-Methylcytosine Oligonucleotides

The gold-standard method for synthesizing oligonucleotides containing 5-methylcytosine is phosphoramidite (B1245037) solid-phase synthesis.[7][8] This automated process involves the sequential addition of nucleotide phosphoramidites to a growing DNA chain attached to a solid support.

Synthesis Workflow

The synthesis cycle consists of four main steps: detritylation, coupling, capping, and oxidation. This cycle is repeated for each nucleotide addition until the desired sequence is synthesized.

Solid-Phase Oligonucleotide Synthesis Workflow Figure 1: Solid-Phase Oligonucleotide Synthesis Cycle for 5mC Incorporation cluster_0 Synthesis Cycle Detritylation 1. Detritylation (Removal of 5'-DMT group) Coupling 2. Coupling (Addition of 5-Me-dC Phosphoramidite) Detritylation->Coupling Free 5'-OH Capping 3. Capping (Blocking of unreacted 5'-OH groups) Coupling->Capping Oxidation 4. Oxidation (Stabilization of phosphite (B83602) triester) Capping->Oxidation Oxidation->Detritylation Next Cycle End Cleavage and Deprotection Oxidation->End Final Cycle Start Start with Solid Support (First nucleoside attached) Start->Detritylation Purification HPLC Purification End->Purification

Caption: Figure 1: Solid-Phase Oligonucleotide Synthesis Cycle for 5mC Incorporation.

Quantitative Data for 5-Methylcytosine Incorporation

The efficiency of incorporating 5-methylcytosine phosphoramidite is comparable to that of standard deoxycytidine phosphoramidites.

Parameter5-Methyl-dC PhosphoramiditeStandard dC PhosphoramiditeReference
Coupling Efficiency 95-99%~99%[9]
Duplex Tm Increase per Substitution +1.3 °CN/A[6]
Stability during Deprotection (Ammonia) Minor deamination (~0.5%)Stable[10]
Experimental Protocol: Solid-Phase Synthesis of a 5mC-Containing Oligonucleotide

This protocol outlines the steps for synthesizing an oligonucleotide containing 5-methylcytosine using an automated DNA synthesizer.

Materials:

  • 5-Me-dC-CE Phosphoramidite (and other required base phosphoramidites)

  • Solid support (e.g., Controlled Pore Glass - CPG) with the initial nucleoside

  • Anhydrous acetonitrile (B52724)

  • Activator solution (e.g., Tetrazole or a derivative)

  • Capping solutions (A and B)

  • Oxidizing solution (Iodine/water/pyridine)

  • Detritylation solution (Trichloroacetic acid in dichloromethane)

  • Cleavage and deprotection reagent (e.g., concentrated ammonium (B1175870) hydroxide (B78521) or AMA)

Procedure:

  • Reagent Preparation:

    • Dissolve the 5-Me-dC-CE phosphoramidite and other base phosphoramidites in anhydrous acetonitrile to the concentration recommended by the synthesizer manufacturer. Note: Some modified phosphoramidites may require a different solvent mixture.[11]

    • Prepare all other synthesis reagents according to the instrument's specifications.

  • Automated Synthesis:

    • Program the desired oligonucleotide sequence into the DNA synthesizer.

    • Install the reagent bottles and the appropriate solid support column.

    • Initiate the synthesis program. The synthesizer will perform the following steps for each nucleotide addition:

      • Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside.[12]

      • Coupling: Activation of the incoming phosphoramidite and its reaction with the free 5'-hydroxyl group of the growing oligonucleotide chain. A longer coupling time (e.g., 3-15 minutes) may be required for modified phosphoramidites.[6][13]

      • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.[8]

      • Oxidation: Conversion of the unstable phosphite triester linkage to a stable phosphate (B84403) triester.[8]

  • Cleavage and Deprotection:

    • Upon completion of the synthesis, transfer the solid support to a vial.

    • Add the cleavage and deprotection solution (e.g., concentrated ammonium hydroxide).

    • Incubate at the recommended temperature and duration (e.g., 55°C for 8-12 hours). For faster deprotection, AMA (a mixture of ammonium hydroxide and methylamine) can be used, but ensure compatibility with other modifications.[14][15]

    • After incubation, cool the vial and transfer the supernatant containing the cleaved oligonucleotide to a new tube.

    • Evaporate the solution to dryness using a vacuum concentrator.

Purification of 5-Methylcytosine Oligonucleotides

High-Performance Liquid Chromatography (HPLC) is a reliable method for purifying synthetic oligonucleotides, separating the full-length product from shorter failure sequences and other impurities.[16][17] Reverse-phase HPLC is commonly used for this purpose.

Experimental Protocol: Reverse-Phase HPLC Purification

Materials:

  • Crude, deprotected oligonucleotide pellet

  • Nuclease-free water

  • HPLC system with a reverse-phase column (e.g., C18)

  • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water, pH 7.0

  • Mobile Phase B: 0.1 M TEAA in 50% acetonitrile/water

  • Detritylation solution (if DMT-on purification is performed)

Procedure:

  • Sample Preparation:

    • Resuspend the dried oligonucleotide pellet in nuclease-free water.

  • HPLC Separation:

    • Equilibrate the HPLC column with a low percentage of Mobile Phase B.

    • Inject the oligonucleotide sample onto the column.

    • Elute the oligonucleotide using a linear gradient of increasing Mobile Phase B concentration (e.g., 0-50% over 20-30 minutes).

    • Monitor the elution profile at 260 nm. The full-length product is typically the major, most retained peak.

  • Fraction Collection and Desalting:

    • Collect the fractions corresponding to the main peak.

    • Combine the fractions and evaporate the solvent.

    • Desalt the purified oligonucleotide using a suitable method (e.g., ethanol (B145695) precipitation or a desalting column) to remove the TEAA buffer salts.

  • Quantification and Quality Control:

    • Resuspend the final product in nuclease-free water.

    • Determine the concentration by measuring the absorbance at 260 nm.

    • Verify the purity and identity of the oligonucleotide using analytical HPLC, mass spectrometry, or capillary electrophoresis.

Applications of 5-Methylcytosine Oligonucleotides

Application Note: Methylation-Specific PCR (MSP)

Methylation-Specific PCR is a sensitive technique used to determine the methylation status of CpG islands in a DNA sample.[4][18] The method relies on the differential amplification of methylated versus unmethylated DNA following bisulfite treatment. Oligonucleotides containing 5-methylcytosine are crucial as positive controls in MSP assays.

Workflow for Methylation-Specific PCR

Methylation-Specific PCR Workflow Figure 2: Workflow of Methylation-Specific PCR cluster_1 MSP Procedure DNA_Extraction 1. Genomic DNA Extraction Bisulfite_Treatment 2. Sodium Bisulfite Treatment (Unmethylated C -> U) DNA_Extraction->Bisulfite_Treatment PCR_Amplification 3. PCR Amplification (with Methylated and Unmethylated Primer Sets) Bisulfite_Treatment->PCR_Amplification Gel_Electrophoresis 4. Gel Electrophoresis (Analysis of PCR products) PCR_Amplification->Gel_Electrophoresis Interpretation Interpretation of Methylation Status Gel_Electrophoresis->Interpretation Sample Biological Sample Sample->DNA_Extraction

Caption: Figure 2: Workflow of Methylation-Specific PCR.

Experimental Protocol: Using 5mC Oligonucleotides as Controls in MSP

Materials:

  • Synthesized and purified oligonucleotide containing a known CpG site with 5-methylcytosine.

  • An equivalent oligonucleotide with unmethylated cytosine.

  • Bisulfite-treated genomic DNA sample.

  • Primer sets specific for the methylated and unmethylated sequences.

  • PCR master mix (including Taq polymerase, dNTPs, and buffer).

  • Agarose (B213101) gel and electrophoresis equipment.

Procedure:

  • Control Preparation:

    • Perform sodium bisulfite treatment on the 5mC-containing and unmethylated control oligonucleotides in parallel with the genomic DNA samples. This will validate the bisulfite conversion process.

  • PCR Amplification:

    • Set up separate PCR reactions for the bisulfite-treated genomic DNA and the control oligonucleotides using both the methylated and unmethylated primer sets.

    • A typical PCR program includes an initial denaturation step, followed by 35-40 cycles of denaturation, annealing, and extension, and a final extension step. The annealing temperature should be optimized for the specific primers.

  • Analysis of Results:

    • Run the PCR products on an agarose gel.

    • Expected Results for Controls:

      • The 5mC-containing oligonucleotide should only be amplified by the methylated-specific primers.

      • The unmethylated oligonucleotide should only be amplified by the unmethylated-specific primers.

    • Interpretation of Sample Methylation:

      • Amplification with the methylated-specific primers indicates methylation at the CpG sites of interest in the genomic DNA.

      • Amplification with the unmethylated-specific primers indicates the absence of methylation.

      • Amplification with both primer sets suggests partial methylation in the sample.

Role of 5-Methylcytosine in Gene Silencing

DNA methylation is a key component of the gene silencing machinery in many organisms. In plants, for example, RNA-directed DNA methylation (RdDM) is a well-characterized pathway that establishes and maintains DNA methylation at specific loci, leading to transcriptional gene silencing.

DNA Methylation and Gene Silencing Pathway Figure 3: Simplified DNA Methylation and Gene Silencing Pathway cluster_2 Gene Silencing Pathway cluster_3 Demethylation siRNA siRNA Generation AGO_loading siRNA loading into AGO protein siRNA->AGO_loading Target_Recognition Target DNA Recognition AGO_loading->Target_Recognition DNMT_Recruitment Recruitment of DNA Methyltransferases (DNMTs) Target_Recognition->DNMT_Recruitment Methylation Addition of 5-Methylcytosine (5mC) DNMT_Recruitment->Methylation Gene_Silencing Transcriptional Gene Silencing Methylation->Gene_Silencing Active_Demethylation Active Demethylation (e.g., via TET enzymes/DNA glycosylases) Methylation->Active_Demethylation Dynamic Regulation Gene_Activation Gene Activation Active_Demethylation->Gene_Activation

Caption: Figure 3: Simplified DNA Methylation and Gene Silencing Pathway.

Conclusion

The ability to incorporate 5-methylcytosine into synthetic oligonucleotides provides an invaluable tool for researchers in the fields of epigenetics, molecular diagnostics, and drug development. The protocols and data presented in these application notes offer a solid foundation for the successful synthesis, purification, and application of these modified oligonucleotides. Careful adherence to these methodologies will enable the generation of high-quality reagents for advancing our understanding of the biological roles of DNA methylation.

References

Application Notes and Protocols for the Detection of 5-Methylcytosine in Genomic DNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the principal methods used to detect 5-methylcytosine (B146107) (5mC), a key epigenetic modification in genomic DNA. The selection of an appropriate method is critical for accurate and reliable methylation analysis in research, diagnostics, and therapeutic development. This document outlines and compares three major approaches: bisulfite-based sequencing, enzymatic conversion-based sequencing, and affinity enrichment-based sequencing.

Overview of 5-Methylcytosine Detection Methods

The study of DNA methylation is crucial for understanding its role in gene regulation, cellular differentiation, and various disease states. Several techniques have been developed to identify 5mC, each with distinct principles, advantages, and limitations. The primary methods can be categorized as follows:

  • Bisulfite Conversion Sequencing (e.g., Whole Genome Bisulfite Sequencing - WGBS): This method has long been the gold standard for single-base resolution methylation analysis. Treatment of DNA with sodium bisulfite deaminates unmethylated cytosines to uracil, while 5-methylcytosines remain unchanged. Subsequent sequencing reads uracils as thymines, allowing for the identification of methylated cytosines by comparison to a reference genome.

  • Enzymatic Conversion Sequencing (e.g., Enzymatic Methyl-seq - EM-seq): This newer approach offers a gentler alternative to bisulfite treatment, minimizing DNA degradation. It employs a series of enzymes to achieve the same outcome: unmethylated cytosines are converted to uracil, while methylated cytosines are protected from conversion. This results in higher quality libraries, more uniform genome coverage, and requires less starting material.

  • Affinity Enrichment Sequencing (e.g., Methylated DNA Immunoprecipitation - MeDIP-seq): This method utilizes an antibody that specifically binds to 5-methylcytosine to immunoprecipitate and enrich for methylated DNA fragments. The enriched DNA is then sequenced. While this method does not provide single-base resolution, it is a cost-effective way to identify methylated regions across the genome.

  • Oxidative Bisulfite Sequencing (oxBS-seq): This is a modification of the bisulfite sequencing method that allows for the discrimination between 5-methylcytosine (5mC) and 5-hydroxymethylcytosine (B124674) (5hmC). An oxidation step converts 5hmC to 5-formylcytosine (B1664653) (5fC), which is then susceptible to bisulfite-mediated deamination to uracil. By comparing the results of oxBS-seq with standard BS-seq, the locations of both 5mC and 5hmC can be determined at single-base resolution.[1]

Quantitative Comparison of Key 5mC Detection Methods

The choice of method often depends on the specific research question, available sample amount, desired resolution, and budget. The following table summarizes key quantitative performance metrics for WGBS, EM-seq, and MeDIP-seq to facilitate an informed decision.

FeatureWhole Genome Bisulfite Sequencing (WGBS)Enzymatic Methyl-seq (EM-seq)Methylated DNA Immunoprecipitation (MeDIP-seq)
Principle Chemical conversion of unmethylated C to UEnzymatic conversion of unmethylated C to UAntibody-based enrichment of methylated DNA
Resolution Single-baseSingle-base~150-200 bp (depends on fragment size)
DNA Input Requirement 1 ng - 5 µg[2]10 ng - 200 ng[2][3]100 ng - 1 µg
Genome Coverage Whole-genomeWhole-genome, more uniform than WGBS[2]Enriched in methylated regions, biased towards CpG-dense areas
Sensitivity HighHigh, superior for low methylation levels[4]Moderate, dependent on antibody affinity and methylation density
Specificity High (for 5mC + 5hmC)High (for 5mC + 5hmC)[4]Dependent on antibody specificity[4]
DNA Damage High, due to harsh bisulfite treatment[5]Minimal, gentle enzymatic treatment[5]Minimal
Library Yield Lower, due to DNA degradation[3]Higher, better preservation of DNA integrity[3]Variable, dependent on enrichment efficiency
GC Bias Prone to GC bias[3]More uniform GC coverage[3]Can be biased by antibody affinity for GC-rich regions
Cost per Sample HighHigh (comparable to or slightly higher than WGBS)Moderate
Time per Sample Prep ~2 days~1-2 days~2 days

Experimental Workflows and Signaling Pathways

Visualizing the experimental workflows is essential for understanding the core principles of each 5mC detection method.

EMseq_Workflow cluster_0 DNA Preparation & Library Construction cluster_1 Enzymatic Conversion cluster_2 Sequencing & Analysis genomic_dna Genomic DNA fragmentation Fragmentation genomic_dna->fragmentation library_prep Library Preparation (End Repair, A-tailing, Adapter Ligation) fragmentation->library_prep protection Protection of 5mC/5hmC (TET2 Oxidation) library_prep->protection deamination Deamination of C (APOBEC) protection->deamination pcr_amplification PCR Amplification deamination->pcr_amplification sequencing Sequencing pcr_amplification->sequencing data_analysis Data Analysis (Compare to Reference) sequencing->data_analysis

MeDIPseq_Workflow cluster_0 DNA Preparation cluster_1 Immunoprecipitation cluster_2 Library Preparation & Sequencing genomic_dna Genomic DNA fragmentation Fragmentation genomic_dna->fragmentation denaturation Denaturation fragmentation->denaturation ip Immunoprecipitation (with anti-5mC antibody) denaturation->ip capture Capture with Magnetic Beads ip->capture elution Elution of Methylated DNA capture->elution library_prep Library Preparation elution->library_prep sequencing Sequencing library_prep->sequencing data_analysis Data Analysis (Peak Calling) sequencing->data_analysis

oxBSseq_Workflow cluster_0 DNA Preparation and Oxidation cluster_1 Bisulfite Conversion and Library Preparation cluster_2 Sequencing and Analysis genomic_dna Genomic DNA fragmentation Fragmentation genomic_dna->fragmentation oxidation Oxidation (5hmC -> 5fC) fragmentation->oxidation bisulfite Bisulfite Treatment (C and 5fC -> U) oxidation->bisulfite library_prep Library Preparation bisulfite->library_prep sequencing Sequencing library_prep->sequencing analysis Data Analysis (Compare with BS-seq) sequencing->analysis

Detailed Experimental Protocols

The following sections provide detailed, step-by-step protocols for the key 5mC detection methods. These protocols are intended as a guide and may require optimization based on specific experimental conditions and sample types.

Protocol: Whole Genome Bisulfite Sequencing (WGBS)

This protocol outlines the key steps for performing WGBS, from genomic DNA to a sequence-ready library.

Materials:

  • High-quality genomic DNA (1 ng - 5 µg)

  • DNA fragmentation system (e.g., Covaris sonicator)

  • DNA library preparation kit for Illumina

  • Bisulfite conversion kit (e.g., Zymo Research EZ DNA Methylation-Gold™ Kit)

  • PCR amplification reagents

  • DNA purification beads (e.g., AMPure XP)

  • Qubit fluorometer and Bioanalyzer for QC

Procedure:

  • DNA Fragmentation:

    • Fragment genomic DNA to the desired size range (typically 200-400 bp) using a Covaris sonicator or other appropriate method.

    • Assess fragment size distribution using a Bioanalyzer.

  • Library Preparation (Pre-Bisulfite):

    • Perform end-repair and A-tailing of the fragmented DNA.

    • Ligate methylated sequencing adapters to the DNA fragments. These adapters contain 5mC instead of cytosine to protect them from bisulfite conversion.

    • Purify the adapter-ligated DNA using purification beads.

  • Bisulfite Conversion:

    • Treat the adapter-ligated DNA with sodium bisulfite according to the manufacturer's protocol of the chosen kit. This step typically involves denaturation of the DNA followed by a long incubation with the bisulfite reagent at a specific temperature.

    • Purify the bisulfite-converted DNA using the columns provided in the kit.

  • PCR Amplification:

    • Amplify the bisulfite-converted library using a polymerase that can read uracil-containing templates (e.g., PfuTurbo Cx Hotstart DNA Polymerase).

    • Use a minimal number of PCR cycles to avoid amplification bias.

  • Library Purification and Quality Control:

    • Purify the amplified library using DNA purification beads to remove primers and artifacts.

    • Quantify the final library using a Qubit fluorometer.

    • Assess the final library size and purity using a Bioanalyzer.

  • Sequencing:

    • Sequence the prepared library on an Illumina sequencing platform.

Protocol: Enzymatic Methyl-seq (EM-seq)

This protocol describes the workflow for EM-seq, a less harsh alternative to WGBS.

Materials:

  • High-quality genomic DNA (10 ng - 200 ng)

  • DNA fragmentation system

  • EM-seq kit (e.g., NEBNext® Enzymatic Methyl-seq Kit)

  • PCR amplification reagents

  • DNA purification beads

  • Qubit fluorometer and Bioanalyzer for QC

Procedure:

  • DNA Fragmentation and Library Preparation:

    • Fragment genomic DNA to the desired size.

    • Perform end-repair, A-tailing, and ligate sequencing adapters to the DNA fragments as per the library preparation kit instructions.

  • Enzymatic Conversion:

    • Step 1: Oxidation of 5mC and 5hmC. Incubate the adapter-ligated DNA with the TET2 enzyme to oxidize 5mC and 5hmC. This protects them from the subsequent deamination step.

    • Step 2: Deamination of Cytosine. Add the APOBEC enzyme to the reaction to deaminate unmethylated cytosines to uracils.

  • PCR Amplification:

    • Amplify the enzymatically converted library using a uracil-tolerant DNA polymerase.

  • Library Purification and Quality Control:

    • Purify the amplified library using DNA purification beads.

    • Quantify the final library and assess its size and purity.

  • Sequencing:

    • Sequence the library on an Illumina platform.

Protocol: Methylated DNA Immunoprecipitation Sequencing (MeDIP-seq)

This protocol details the steps for enriching and sequencing methylated DNA fragments.

Materials:

  • High-quality genomic DNA (100 ng - 1 µg)

  • DNA fragmentation system

  • Anti-5-methylcytosine antibody

  • Protein A/G magnetic beads

  • Buffers for immunoprecipitation, washing, and elution

  • DNA library preparation kit for Illumina

  • PCR amplification reagents

  • DNA purification beads

  • Qubit fluorometer and Bioanalyzer for QC

Procedure:

  • DNA Fragmentation:

    • Fragment genomic DNA to a size range of 150-300 bp.

  • Denaturation:

    • Denature the fragmented DNA by heating to 95°C for 10 minutes, followed by rapid cooling on ice.

  • Immunoprecipitation:

    • Incubate the denatured DNA with an anti-5mC antibody overnight at 4°C with gentle rotation.

    • Add Protein A/G magnetic beads to the DNA-antibody mixture and incubate for 2 hours at 4°C to capture the immune complexes.

  • Washing and Elution:

    • Wash the beads several times with wash buffers to remove non-specifically bound DNA.

    • Elute the methylated DNA from the beads.

  • DNA Purification:

    • Purify the eluted DNA.

  • Library Preparation and Sequencing:

    • Prepare a sequencing library from the enriched methylated DNA.

    • Amplify the library by PCR.

    • Perform quality control and sequence the library on an Illumina platform.

Protocol: Oxidative Bisulfite Sequencing (oxBS-seq)

This protocol describes the additional steps required to distinguish 5mC from 5hmC.

Materials:

  • High-quality genomic DNA

  • Oxidation reagent (e.g., potassium perruthenate)

  • All materials required for WGBS

Procedure:

  • DNA Fragmentation and Oxidation:

    • Fragment genomic DNA as for WGBS.

    • Perform a chemical oxidation step to convert 5hmC to 5fC. This step needs to be carefully optimized.[1]

  • Bisulfite Conversion and Library Preparation:

    • Proceed with the standard WGBS protocol, including bisulfite conversion, library preparation, and PCR amplification. In parallel, a standard WGBS library should be prepared from the same genomic DNA without the oxidation step.

  • Sequencing and Data Analysis:

    • Sequence both the oxBS-seq and the standard BS-seq libraries.

    • Align the reads from both experiments to a reference genome.

    • The methylation level at each cytosine in the oxBS-seq data represents the level of 5mC.

    • The methylation level in the standard BS-seq data represents the combined level of 5mC and 5hmC.

    • The level of 5hmC at each cytosine can be inferred by subtracting the 5mC level (from oxBS-seq) from the total methylation level (from BS-seq).[1]

References

Application Notes and Protocols for the Study of 5-Methylcytosine in Developmental Biology

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-methylcytosine (B146107) (5mC) is a critical epigenetic modification of DNA that plays a fundamental role in the regulation of gene expression during mammalian development.[1][2][3] It is established by DNA methyltransferases (DNMTs) and is crucial for numerous biological processes, including genomic imprinting, X-chromosome inactivation, silencing of retrotransposons, and the orchestration of cell fate decisions.[1][3][4][5][6] The discovery of the Ten-eleven translocation (TET) family of enzymes, which oxidize 5mC to 5-hydroxymethylcytosine (B124674) (5hmC) and further to 5-formylcytosine (B1664653) (5fC) and 5-carboxylcytosine (5caC), has revealed a dynamic DNA demethylation pathway and established these oxidized forms as distinct epigenetic marks.[1][7][8]

Dynamic changes in the levels and genomic distribution of 5mC and 5hmC are hallmarks of key developmental events, including early embryogenesis and the differentiation of stem cells into various lineages.[1][2][9][10] This document provides an overview of the role of 5mC in developmental biology and presents protocols for its study. 5-Methylcytosine hydrochloride is a stable, water-soluble salt of 5-methylcytosine, widely used as a certified standard in analytical techniques like high-performance liquid chromatography (HPLC) and mass spectrometry for the accurate quantification of global and locus-specific DNA methylation.[11][12]

The DNA Methylation and Demethylation Cycle

The balance between DNA methylation and demethylation is essential for proper development. DNMTs establish and maintain 5mC marks, which can be passively diluted during DNA replication or actively removed through the TET-mediated oxidation pathway, followed by base excision repair.[1][3][13]

DNA_Demethylation_Pathway cluster_0 DNA Methylation Cycle C Cytosine (C) mC 5-Methylcytosine (5mC) C->mC DNMTs hmC 5-Hydroxymethyl- cytosine (5hmC) mC->hmC TET Enzymes fC 5-Formylcytosine (5fC) hmC->fC TET Enzymes caC 5-Carboxylcytosine (5caC) fC->caC TET Enzymes caC->C TDG/BER

Figure 1. The mammalian DNA methylation and active demethylation pathway.

Application Note 1: Analysis of Global DNA Methylation Changes During Stem Cell Differentiation

Principle

Mammalian development, from the early embryo to specific cell lineages, involves extensive epigenetic reprogramming.[9] A common feature of stem cell differentiation is the dynamic change in global 5mC and 5hmC levels. Typically, pluripotent stem cells exhibit a certain level of these marks, which is globally remodeled upon differentiation to establish a lineage-specific epigenetic landscape.[10][14] Quantifying the total percentage of 5mC and 5hmC in genomic DNA provides a valuable indicator of the cellular epigenetic state. HPLC combined with mass spectrometry (HPLC-MS) is a gold-standard method for this purpose, requiring enzymatic hydrolysis of genomic DNA into individual nucleosides for analysis.

Protocol: Quantification of Global 5mC and 5hmC by HPLC-MS

This protocol provides a general method for preparing and analyzing genomic DNA to determine the percentage of modified cytosines.

1. Genomic DNA Isolation:

  • Harvest undifferentiated (e.g., embryonic stem cells) and differentiated cells (e.g., neurons, cardiomyocytes).

  • Isolate high-quality genomic DNA (gDNA) using a commercial kit (e.g., Qiagen DNeasy Blood & Tissue Kit) according to the manufacturer's instructions.

  • Assess DNA purity and concentration using a spectrophotometer (A260/A280 ratio should be ~1.8).

2. Genomic DNA Hydrolysis:

  • To 1-5 µg of gDNA, add nuclease P1 (e.g., 10 U) in a buffer containing zinc acetate (B1210297).

  • Incubate at 42°C for 2 hours.

  • Add ammonium (B1175870) acetate buffer and alkaline phosphatase (e.g., 10 U).

  • Incubate at 37°C for an additional 2 hours to hydrolyze the DNA into individual nucleosides.

  • Centrifuge the sample to pellet any undigested material and proteins. Collect the supernatant.

3. HPLC-MS Analysis:

  • Prepare a standard curve using known concentrations of unmodified (dC) and modified nucleosides, including 5-methyl-2'-deoxycytidine (B118692) (from this compound) and 5-hydroxymethyl-2'-deoxycytidine.

  • Inject the hydrolyzed DNA sample and the standards onto a C18 reverse-phase HPLC column.

  • Perform separation using a gradient of two mobile phases (e.g., Mobile Phase A: aqueous ammonium acetate; Mobile Phase B: methanol).

  • Detect and quantify the nucleosides using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

4. Data Analysis:

  • Calculate the concentration of each nucleoside from the standard curve.

  • Determine the percentage of 5mC and 5hmC relative to the total cytosine content:

    • % 5mC = [5mdC / (dC + 5mdC + 5hmdC)] * 100

    • % 5hmC = [5hmdC / (dC + 5mdC + 5hmdC)] * 100

Data Presentation: Expected Global Methylation Changes

The following table illustrates hypothetical data showing how global methylation might change during the differentiation of mouse embryonic stem cells (mESCs) into neural progenitor cells (NPCs).

Cell TypeGlobal 5mC (% of total C)Global 5hmC (% of total C)
mESCs~4.5%~0.15%
NPCs~4.2%~0.30%

Note: These are representative values. Actual percentages can vary based on cell line, culture conditions, and differentiation protocol.

Application Note 2: Locus-Specific DNA Methylation Analysis of Developmental Genes

Principle

While global methylation levels provide a broad overview, developmental pathways are controlled by precise epigenetic regulation of specific genes. During differentiation, pluripotency-associated genes (e.g., Oct4, Nanog) are silenced, often accompanied by an increase in 5mC at their promoter regions.[4] Conversely, lineage-specific genes gain activating marks, and 5hmC is often enriched at the enhancers and gene bodies of these actively transcribed genes.[4][10][15] Oxidative bisulfite sequencing (oxBS-Seq) is a powerful technique that can distinguish 5mC from 5hmC at single-base resolution, providing a detailed map of the methylation landscape at specific genomic loci.

Experimental_Workflow cluster_workflow Workflow for Locus-Specific Methylation Analysis A 1. Cell Culture (e.g., Pluripotent vs. Differentiated Cells) B 2. Genomic DNA Isolation A->B C 3. Split Sample B->C D1 4a. Standard Bisulfite Conversion (BS-Seq) (C -> U, 5mC -> C, 5hmC -> C) C->D1 Sample 1 D2 4b. Oxidative Bisulfite Conversion (oxBS-Seq) (5hmC -> 5fC, then C -> U, 5mC -> C) C->D2 Sample 2 E 5. PCR Amplification of Target Loci D1->E D2->E F 6. Next-Generation Sequencing E->F G 7. Data Analysis & Comparison (Distinguish 5mC from 5hmC) F->G

Figure 2. Experimental workflow for distinguishing 5mC and 5hmC at specific gene loci.
Protocol: Oxidative Bisulfite Sequencing (oxBS-Seq) Workflow

1. Genomic DNA Preparation:

  • Isolate high-quality gDNA as described in Application Note 1.

  • Divide the gDNA sample into two aliquots.

2. Oxidation Step (for the oxBS aliquot):

  • Treat one aliquot of gDNA with potassium perruthenate (KRuO4). This selectively oxidizes 5hmC to 5-formylcytosine (5fC).[16] 5mC remains unaffected.

3. Bisulfite Conversion (for both aliquots):

  • Perform sodium bisulfite conversion on both the oxidized and non-oxidized gDNA samples using a commercial kit (e.g., Zymo Research EZ DNA Methylation-Gold™ Kit).

  • During this treatment:

    • In the standard bisulfite sample, unmethylated C is converted to uracil (B121893) (U), while both 5mC and 5hmC remain as C.

    • In the oxidized (oxBS) sample, unmethylated C and the newly formed 5fC (from 5hmC) are converted to U, while only 5mC remains as C.

4. PCR and Sequencing:

  • Design primers specific to the bisulfite-converted DNA for your target gene promoters or enhancers.

  • Amplify the target regions from both bisulfite-treated samples.

  • Prepare sequencing libraries and perform next-generation sequencing.

5. Data Analysis:

  • Align sequencing reads to an in-silico converted reference genome.

  • By comparing the results from the BS and oxBS samples, the status of each CpG site can be determined:

    • Unmethylated C: Read as T in both BS and oxBS.

    • 5mC: Read as C in both BS and oxBS.

    • 5hmC: Read as C in BS but as T in oxBS.

Data Presentation: Expected Locus-Specific Methylation Changes

This table summarizes the expected epigenetic changes at key gene promoters during neural differentiation.

Gene LocusGene FunctionCell TypeExpected 5mC LevelExpected 5hmC LevelGene Expression
Oct4 Promoter PluripotencyESCsLowLowHigh
NPCsHighLowSilenced
Pax6 Enhancer Neural LineageESCsHighLowSilenced
NPCsLowHighActive
Logical Relationship of 5mC/5hmC in Gene Regulation

The interplay between 5mC and 5hmC at regulatory elements like promoters and enhancers is a key mechanism for controlling gene expression during development. High 5mC at promoters is generally associated with transcriptional silencing, while the presence of 5hmC in gene bodies and enhancers often correlates with active transcription.

Gene_Regulation cluster_logic Epigenetic Control of Developmental Gene Expression Pluripotency Pluripotency Genes (e.g., Nanog, Oct4) Promoter_Pluri Promoter Region Pluripotency->Promoter_Pluri Differentiation Lineage-Specific Genes (e.g., Pax6, MyoD) Promoter_Diff Promoter Region Differentiation->Promoter_Diff Enhancer_Diff Enhancer Region Differentiation->Enhancer_Diff mC High 5mC Promoter_Pluri->mC During Differentiation Promoter_Diff->mC In Pluripotent State hmC High 5hmC Enhancer_Diff->hmC During Differentiation Expression_Off Gene Expression OFF mC->Expression_Off leads to Expression_On Gene Expression ON hmC->Expression_On correlates with

References

Application Notes and Protocols: 5-Methylcytosine in Cancer Epigenetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of 5-methylcytosine (B146107) (5mC) in cancer epigenetics, including its application as a biomarker, its function in gene regulation, and its potential as a therapeutic target. Detailed protocols for key experimental techniques are also provided.

Introduction to 5-Methylcytosine in Cancer

5-methylcytosine is a critical epigenetic modification involved in the regulation of gene expression, genomic stability, and cellular differentiation.[1] In cancer, the landscape of DNA methylation is profoundly altered, characterized by both global hypomethylation and locus-specific hypermethylation. Global hypomethylation can lead to genomic instability and the activation of oncogenes, while hypermethylation at promoter regions of tumor suppressor genes can result in their silencing.[2] This aberrant methylation is orchestrated by DNA methyltransferases (DNMTs), which establish and maintain methylation patterns, and the Ten-Eleven Translocation (TET) family of enzymes, which are involved in demethylation through the oxidation of 5mC to 5-hydroxymethylcytosine (B124674) (5hmC).[1][3][4] The dysregulation of these enzymes is a common feature in many cancers.[1] Consequently, the analysis of 5mC and its derivatives has emerged as a powerful tool for cancer diagnosis, prognosis, and the development of targeted therapies.

Data Presentation: Quantitative Analysis of 5mC and Related Enzymes in Cancer

The following tables summarize quantitative data on the levels of 5mC, 5hmC, and the expression of DNMT and TET enzymes in various cancers compared to normal tissues.

Table 1: Global Levels of 5-Methylcytosine (5mC) and 5-Hydroxymethylcytosine (5hmC) in Cancer

Cancer TypeChange in 5mC Levels in Tumor vs. Normal TissueChange in 5hmC Levels in Tumor vs. Normal TissueReference(s)
Colorectal CancerSignificantly lowerSignificantly lower (7.7 to 28-fold decrease)[5][6]
Lung CancerDepleted in most tumor samplesSubstantially depleted (up to 5-fold reduction)[7][8]
Breast CancerModest decreaseProfound reduction[9]
Prostate CancerModest decreaseProfound reduction[9]
Brain Tumors-Drastically reduced (up to >30-fold lower)[7][8]
Bladder CancerNo statistically significant change detected-[10]
Pancreatic Cancer-No significant difference observed in blood[11]

Table 2: Expression of DNMT and TET Enzymes in Cancer Tissues Compared to Normal Tissues

GeneCancer Type(s) with UpregulationCancer Type(s) with DownregulationReference(s)
DNMT1 Colon, Gastric, various cancer cell lines-[1][4][12]
DNMT3A Gastric, various cancer cell lines-[1][4][12]
DNMT3B BLCA, BRCA, CESC, CHOL, COAD, ESCA, GBM, HNSC, KIRC, KIRP, LIHC, LUAD, LUSC, PRAD, READ, STAD, UCEC-[12]
TET1 CHOL, HNSC, LIHC, LUAD, LUSCBRCA, KICH, KIRC, KIRP, THCA[13]
TET2 -BRCA, KICH, KIRC, KIRP, LUAD, LUSC, THCA[13]
TET3 HNSC, LIHCBRCA, KICH, KIRC, KIRP, LUAD, LUSC, THCA[13]

(Note: BLCA: Bladder Urothelial Carcinoma, BRCA: Breast invasive carcinoma, CESC: Cervical squamous cell carcinoma and endocervical adenocarcinoma, CHOL: Cholangiocarcinoma, COAD: Colon adenocarcinoma, ESCA: Esophageal carcinoma, GBM: Glioblastoma multiforme, HNSC: Head and Neck squamous cell carcinoma, KICH: Kidney Chromophobe, KIRC: Kidney renal clear cell carcinoma, KIRP: Kidney renal papillary cell carcinoma, LIHC: Liver hepatocellular carcinoma, LUAD: Lung adenocarcinoma, LUSC: Lung squamous cell carcinoma, PRAD: Prostate adenocarcinoma, READ: Rectum adenocarcinoma, STAD: Stomach adenocarcinoma, THCA: Thyroid carcinoma, UCEC: Uterine Corpus Endometrial Carcinoma)

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways affected by 5mC alterations in cancer and generalized workflows for common 5mC analysis techniques.

Signaling Pathway Diagrams

Wnt_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP5_6 LRP5/6 Co-receptor Wnt->LRP5_6 Dishevelled Dishevelled Frizzled->Dishevelled Destruction_Complex Destruction Complex (Axin, GSK3β, CK1) Dishevelled->Destruction_Complex inhibition beta_Catenin β-catenin Destruction_Complex->beta_Catenin phosphorylation & degradation TCF_LEF TCF/LEF beta_Catenin->TCF_LEF activation APC APC (Tumor Suppressor) APC->Destruction_Complex component of Target_Genes Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes transcription Proliferation Cell Proliferation Target_Genes->Proliferation Hypermethylation Promoter Hypermethylation Hypermethylation->APC silencing

Figure 1: Inactivation of the Wnt signaling pathway antagonist APC via promoter hypermethylation. This leads to the accumulation of β-catenin, which promotes the transcription of target genes involved in cell proliferation.[14][15][16]

Figure 2: The p53 signaling pathway is often disrupted in cancer. Hypermethylation of the p16 (INK4a) promoter leads to its silencing, which in turn allows for uncontrolled cell cycle progression.[17][18][19][20]

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_outcome Cellular Outcome RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt activates PTEN PTEN (Tumor Suppressor) PTEN->PIP3 dephosphorylates Hypermethylation Promoter Hypermethylation Hypermethylation->PTEN silencing mTOR mTOR Akt->mTOR Cell_Growth Cell Growth mTOR->Cell_Growth Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival

Figure 3: The PI3K-Akt signaling pathway is frequently hyperactivated in cancer. Silencing of the tumor suppressor PTEN by promoter hypermethylation prevents the dephosphorylation of PIP3, leading to constitutive activation of Akt and downstream signaling promoting cell growth, proliferation, and survival.[21][22][23][24]

Experimental Workflow Diagrams

WGBS_Workflow cluster_library_prep Library Preparation cluster_bisulfite_conversion Bisulfite Conversion & Sequencing cluster_data_analysis Data Analysis DNA_Extraction Genomic DNA Extraction Fragmentation DNA Fragmentation (e.g., Sonication) DNA_Extraction->Fragmentation End_Repair End Repair & A-tailing Fragmentation->End_Repair Adapter_Ligation Methylated Adapter Ligation End_Repair->Adapter_Ligation Bisulfite_Treatment Sodium Bisulfite Treatment Adapter_Ligation->Bisulfite_Treatment PCR_Amplification PCR Amplification Bisulfite_Treatment->PCR_Amplification Sequencing Next-Generation Sequencing PCR_Amplification->Sequencing Alignment Alignment to Reference Genome Sequencing->Alignment Methylation_Calling Methylation Calling Alignment->Methylation_Calling DMR_Analysis Differential Methylation Region (DMR) Analysis Methylation_Calling->DMR_Analysis

Figure 4: A generalized workflow for Whole-Genome Bisulfite Sequencing (WGBS).

RRBS_Workflow cluster_library_prep Library Preparation cluster_bisulfite_conversion Bisulfite Conversion & Sequencing cluster_data_analysis Data Analysis DNA_Extraction Genomic DNA Extraction Restriction_Digest Restriction Enzyme Digestion (MspI) DNA_Extraction->Restriction_Digest End_Repair End Repair & A-tailing Restriction_Digest->End_Repair Adapter_Ligation Methylated Adapter Ligation End_Repair->Adapter_Ligation Size_Selection Size Selection Adapter_Ligation->Size_Selection Bisulfite_Treatment Sodium Bisulfite Treatment Size_Selection->Bisulfite_Treatment PCR_Amplification PCR Amplification Bisulfite_Treatment->PCR_Amplification Sequencing Next-Generation Sequencing PCR_Amplification->Sequencing Alignment Alignment to Reference Genome Sequencing->Alignment Methylation_Calling Methylation Calling Alignment->Methylation_Calling DMR_Analysis Differential Methylation Region (DMR) Analysis Methylation_Calling->DMR_Analysis

Figure 5: A generalized workflow for Reduced Representation Bisulfite Sequencing (RRBS).

MeDIP_Seq_Workflow cluster_enrichment Enrichment of Methylated DNA cluster_sequencing_analysis Sequencing and Data Analysis DNA_Extraction Genomic DNA Extraction Fragmentation DNA Fragmentation (e.g., Sonication) DNA_Extraction->Fragmentation Immunoprecipitation Immunoprecipitation with anti-5mC antibody Fragmentation->Immunoprecipitation DNA_Purification Purification of methylated DNA Immunoprecipitation->DNA_Purification Library_Preparation Library Preparation DNA_Purification->Library_Preparation Sequencing Next-Generation Sequencing Library_Preparation->Sequencing Alignment Alignment to Reference Genome Sequencing->Alignment Peak_Calling Peak Calling to identify enriched regions Alignment->Peak_Calling

Figure 6: A generalized workflow for Methylated DNA Immunoprecipitation Sequencing (MeDIP-Seq).

Experimental Protocols

Whole-Genome Bisulfite Sequencing (WGBS)

This protocol provides a comprehensive analysis of DNA methylation at single-nucleotide resolution across the entire genome.

1. Library Preparation:

  • DNA Fragmentation: Start with high-quality genomic DNA. Fragment the DNA to the desired size range (typically 100-500 bp) using sonication (e.g., Covaris) or enzymatic digestion.
  • End Repair and A-tailing: Repair the ends of the fragmented DNA to create blunt ends and add a single adenine (B156593) (A) nucleotide to the 3' ends.
  • Adapter Ligation: Ligate methylated sequencing adapters to the A-tailed DNA fragments. The use of methylated adapters is crucial to protect them from bisulfite conversion.

2. Bisulfite Conversion:

  • Treat the adapter-ligated DNA with sodium bisulfite. This chemical treatment converts unmethylated cytosines to uracils, while 5-methylcytosines remain unchanged.
  • Purify the bisulfite-converted DNA using a spin column or magnetic beads.

3. PCR Amplification:

  • Amplify the bisulfite-converted DNA using PCR with primers that are complementary to the ligated adapters. This step enriches for fragments that have adapters on both ends and creates a sufficient quantity of DNA for sequencing.
  • Purify the PCR product to remove primers and other reaction components.

4. Sequencing and Data Analysis:

  • Sequence the prepared library on a next-generation sequencing platform.
  • Align the sequencing reads to a reference genome.
  • Perform methylation calling to determine the methylation status of each cytosine.
  • Identify differentially methylated regions (DMRs) between samples.

Reduced Representation Bisulfite Sequencing (RRBS)

RRBS is a cost-effective method for analyzing DNA methylation in CpG-rich regions of the genome.

1. Library Preparation:

  • Restriction Enzyme Digestion: Digest genomic DNA with a methylation-insensitive restriction enzyme, most commonly MspI, which cuts at CCGG sites. This enriches for CpG-rich regions.[14]
  • End Repair and A-tailing: Repair the ends of the digested DNA fragments and add a single 'A' nucleotide to the 3' ends.[14]
  • Adapter Ligation: Ligate methylated sequencing adapters to the DNA fragments.[14]
  • Size Selection: Select fragments of a specific size range (e.g., 40-220 bp) using gel electrophoresis or magnetic beads.[9]

2. Bisulfite Conversion:

  • Perform sodium bisulfite treatment on the size-selected, adapter-ligated DNA to convert unmethylated cytosines to uracils.[9][14]

3. PCR Amplification and Sequencing:

  • Amplify the bisulfite-converted library by PCR.[9][14]
  • Sequence the library on a next-generation sequencing platform.[9]

4. Data Analysis:

  • Align reads to a reference genome and perform methylation calling to identify methylated cytosines within the enriched genomic regions.[9]

Methylated DNA Immunoprecipitation Sequencing (MeDIP-Seq)

MeDIP-Seq is an antibody-based method to enrich for and sequence methylated DNA regions.

1. Enrichment of Methylated DNA:

  • DNA Fragmentation: Shear genomic DNA into small fragments (200-800 bp) by sonication.
  • Denaturation: Denature the fragmented DNA to create single-stranded DNA.
  • Immunoprecipitation: Incubate the single-stranded DNA with a specific antibody that recognizes 5-methylcytosine.
  • Capture: Capture the antibody-DNA complexes using magnetic beads coupled with a secondary antibody.
  • Washing and Elution: Wash the beads to remove non-specifically bound DNA and then elute the enriched methylated DNA.

2. Library Preparation and Sequencing:

  • Prepare a sequencing library from the enriched methylated DNA.
  • Sequence the library using a next-generation sequencing platform.

3. Data Analysis:

  • Align the sequencing reads to a reference genome.
  • Perform peak calling to identify genomic regions that are enriched for DNA methylation.
  • Analyze the distribution of methylated regions in relation to genomic features such as promoters and gene bodies.

References

Application Notes and Protocols for Studying DNA Methyltransferase Activity Using 5-Methylcytosine-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNA methylation, a fundamental epigenetic modification, plays a crucial role in regulating gene expression, cellular differentiation, and genome stability. This process involves the transfer of a methyl group to the C5 position of cytosine, creating 5-methylcytosine (B146107) (5-mC), a reaction catalyzed by DNA methyltransferases (DNMTs). In mammals, the primary DNMTs are DNMT1, responsible for maintaining methylation patterns during DNA replication, and DNMT3A and DNMT3B, which carry out de novo methylation.[1] Aberrant DNMT activity and altered DNA methylation patterns are hallmarks of various diseases, particularly cancer, making DNMTs attractive targets for therapeutic intervention.[2]

These application notes provide a comprehensive guide to studying DNMT activity using assays that specifically detect the formation of 5-mC. We will cover the principles of common assay methodologies, provide detailed experimental protocols, and present quantitative data to aid in assay selection and data interpretation.

Assay Principles and Methodologies

Several methods are available for quantifying DNMT activity, with colorimetric and fluorometric assays being the most common for their simplicity, safety, and suitability for high-throughput screening. These assays typically follow an ELISA-like format where a DNA substrate is immobilized on a microplate. The DNMT enzyme in the sample (e.g., nuclear extract or purified enzyme) methylates the DNA substrate using S-adenosyl-L-methionine (SAM) as a methyl donor. The newly synthesized 5-mC is then detected by a specific anti-5-methylcytosine antibody. A secondary antibody conjugated to an enzyme (for colorimetric assays) or a fluorophore (for fluorometric assays) is then used for signal generation and quantification.[3][4]

Key Methodologies:

  • Colorimetric Assays: These assays generate a colored product that is measured using a standard microplate spectrophotometer. They are cost-effective and straightforward to perform.[5]

  • Fluorometric Assays: These assays utilize fluorescent probes for detection, offering higher sensitivity compared to colorimetric methods. They require a fluorescence microplate reader for measurement.[4]

  • Luminometric Assays: While less common, these assays are based on the detection of light produced from a chemical reaction and can offer very high sensitivity.

  • Radioactive Assays: Historically, radioactive assays using tritiated SAM ([³H]-SAM) were the gold standard for their high sensitivity and direct measurement of methyl group incorporation. However, due to safety concerns and the requirement for specialized equipment and disposal procedures, non-radioactive methods are now preferred for most applications.[6]

Quantitative Data Summary

The selection of an appropriate DNMT activity assay depends on factors such as the required sensitivity, sample type, and available equipment. The following tables provide a summary of quantitative data for commercially available colorimetric and fluorometric DNMT activity assay kits, as well as IC50 values for common DNMT inhibitors.

Table 1: Comparison of DNMT Activity Assay Kits

FeatureColorimetric Assay (e.g., Abcam ab113467)Fluorometric Assay (e.g., EpiQuik P-3004)
Detection Method Colorimetric (Absorbance at 450 nm)Fluorometric (Excitation/Emission ~530/590 nm)
Assay Time ~3 hours 45 minutes[7]~3 hours[8]
Detection Limit 0.5 µg of nuclear extract or 0.5 ng of purified enzyme[9]As low as 2 ng of purified enzyme[8]
Optimal Range 0.5 - 20 µg of nuclear extract; 0.5 - 200 ng of purified enzyme4 - 10 µg of nuclear extract
Throughput High (96-well plate format)High (96-well plate format)
Equipment Microplate SpectrophotometerFluorescence Microplate Reader

Table 2: IC50 Values of Common DNMT Inhibitors

InhibitorTarget DNMT(s)Cell LineIC50 ValueReference
5-AzacytidinePan-DNMTVarious cancer cellsVaries[10]
Decitabine (5-Aza-2'-deoxycytidine)Pan-DNMTMCF-7~25% inhibition at 5 days treatment[11]
ZebularinePan-DNMTHSC-3Inhibition observed at 220 µM[12]
SW155246DNMT1-1.2 µM[13]
SinefunginPan-DNMTK-562 SNE~10 µM[6]

Experimental Protocols

This section provides detailed protocols for performing colorimetric and fluorometric DNMT activity assays. These protocols are based on commercially available kits and can be adapted for specific research needs.

Protocol 1: Colorimetric DNMT Activity/Inhibition Assay

This protocol is based on the principles of the Abcam DNMT Activity Quantification Kit (Colorimetric) (ab113467).

Materials:

  • DNMT Activity Quantification Kit (Colorimetric) components (assay plate, buffers, antibodies, etc.)

  • Nuclear extracts or purified DNMT enzyme

  • DNMT inhibitors (for inhibition assay)

  • Microplate spectrophotometer capable of reading absorbance at 450 nm

  • Pipettes and pipette tips

  • Distilled water

Procedure:

  • Reagent Preparation:

    • Prepare 1X Wash Buffer by diluting the provided 10X Wash Buffer with distilled water.

    • Prepare the Adomet Working Buffer by adding 2 µL of 50X Adomet to 98 µL of DNMT Assay Buffer for each well.

    • Prepare other reagents (antibodies, enhancer solution, developer solution) as per the kit manual.

  • Enzymatic Reaction:

    • Determine the number of wells required and set up the plate for blank, positive control, and samples (with and without inhibitor).

    • Blank Wells: Add 50 µL of Adomet Working Buffer.

    • Positive Control Wells: Add 50 µL of Adomet Working Buffer and 1 µL of DNMT Enzyme Control.

    • Sample Wells (No Inhibitor): Add 45-49 µL of Adomet Working Buffer and 1-5 µL of nuclear extract (5-10 µg) or purified DNMT enzyme (10-100 ng). The total volume should be 50 µL.

    • Sample Wells (With Inhibitor): Add 40-44 µL of Adomet Working Buffer, 1-5 µL of nuclear extract or purified DNMT enzyme, and 5 µL of the inhibitor solution. The total volume should be 50 µL.

    • Cover the plate and incubate at 37°C for 90-120 minutes.

  • Detection:

    • Wash each well three times with 150 µL of 1X Wash Buffer.

    • Add 50 µL of the diluted Capture Antibody to each well and incubate at room temperature for 60 minutes.

    • Wash each well three times with 1X Wash Buffer.

    • Add 50 µL of the diluted Detection Antibody to each well and incubate at room temperature for 30 minutes.

    • Wash each well four times with 1X Wash Buffer.

    • Add 50 µL of the Enhancer Solution to each well and incubate at room temperature for 30 minutes.

    • Wash each well five times with 1X Wash Buffer.

    • Add 100 µL of Developer Solution and incubate at room temperature for 1-10 minutes, protected from light.

    • Add 100 µL of Stop Solution to stop the reaction.

  • Data Analysis:

    • Read the absorbance at 450 nm within 15 minutes of adding the Stop Solution.

    • Calculate the DNMT activity or inhibition using the formulas provided in the kit manual. The activity is proportional to the optical density.[7]

Protocol 2: Fluorometric DNMT Activity/Inhibition Assay

This protocol is based on the principles of the EpiQuik™ DNA Methyltransferase Activity/Inhibition Assay Kit (Fluorometric).

Materials:

  • EpiQuik™ DNA Methyltransferase Activity/Inhibition Assay Kit (Fluorometric) components

  • Nuclear extracts or purified DNMT enzyme

  • DNMT inhibitors (for inhibition assay)

  • Fluorescence microplate reader

  • Pipettes and pipette tips

  • Distilled water

Procedure:

  • Reagent Preparation:

    • Prepare 1X Wash Buffer (MD1) by diluting the 10X concentrate with distilled water.

    • Prepare the reaction mixture by adding 24 µL of DNMT Assay Buffer (MD2) and 3 µL of diluted Adomet (MD3) to each well.[14]

  • Enzymatic Reaction:

    • Sample Wells: Add 3 µL of nuclear extract (4-10 µg) or purified DNMT enzyme.

    • Positive Control: Add 0.5-1 µL of DNMT Positive Control (MD4) and 2-2.5 µL of MD2.[14]

    • Inhibition Wells: Add 3 µL of the inhibitor at various concentrations and reduce the volume of MD2 to 21 µL.[14]

    • Blank Wells: Add 3 µL of MD2.[14]

    • Mix, cover the plate, and incubate at 37°C for 90 minutes.

  • Detection:

    • Wash each well three times with 150 µL of 1X Wash Buffer.

    • Add 50 µL of diluted Capture Antibody (MD5) and incubate for 60 minutes at room temperature on an orbital shaker.[14]

    • Wash each well four times with 1X Wash Buffer.

    • Add 50 µL of diluted Detection Antibody (MD6) and incubate for 30 minutes at room temperature.[14]

    • Wash each well five times with 1X Wash Buffer.

    • Prepare the Fluoro-Development Solution by adding 1 µL of Fluoro Developer (MD7) and 1 µL of Fluoro Enhancer (MD8) to every 400 µL of Fluoro Dilution buffer (MD9).[14]

    • Add 50 µL of the Fluoro-Development Solution to each well and incubate for 5-10 minutes at room temperature, protected from light.

  • Data Analysis:

    • Read the fluorescence on a fluorescence microplate reader.

    • Calculate the DNMT activity or inhibition using the provided formulas. The activity is proportional to the relative fluorescence units (RFU).[14]

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for measuring DNMT activity from cell samples.

experimental_workflow cluster_sample_prep Sample Preparation cluster_assay DNMT Activity Assay cluster_data_analysis Data Analysis cell_culture Cell Culture / Tissue Sample nuclear_extraction Nuclear Extraction cell_culture->nuclear_extraction quantification Protein Quantification nuclear_extraction->quantification enzymatic_reaction Enzymatic Reaction (Methylation) quantification->enzymatic_reaction antibody_incubation Antibody Incubation (5-mC Detection) enzymatic_reaction->antibody_incubation signal_development Signal Development (Colorimetric/Fluorometric) antibody_incubation->signal_development read_plate Read Plate (Absorbance/Fluorescence) signal_development->read_plate calculate_activity Calculate DNMT Activity/ Inhibition read_plate->calculate_activity interpretation Data Interpretation calculate_activity->interpretation

Caption: General workflow for DNMT activity measurement.

DNA Methylation Signaling Pathway

The diagram below outlines the central players and processes in the DNA methylation pathway.

dna_methylation_pathway cluster_writers Writers (De Novo & Maintenance) cluster_marks Epigenetic Mark cluster_erasers Erasers (Demethylation) cluster_readers Readers (Effector Proteins) cluster_outcomes Downstream Effects DNMT3A DNMT3A DNA_5mC 5-Methylcytosine (5-mC) DNMT3A->DNA_5mC de novo methylation DNMT3B DNMT3B DNMT3B->DNA_5mC de novo methylation DNMT1 DNMT1 DNMT1->DNA_5mC maintenance methylation DNMT3L DNMT3L (co-factor) DNMT3L->DNMT3A activates DNMT3L->DNMT3B activates DNA_C Cytosine (C) TET TET Enzymes DNA_5mC->TET oxidation MBD Methyl-CpG Binding Domain Proteins (MBDs) DNA_5mC->MBD UHRF1 UHRF1 DNA_5mC->UHRF1 genome_stability Genome Stability DNA_5mC->genome_stability BER Base Excision Repair TET->BER further oxidation BER->DNA_C demethylation gene_silencing Gene Silencing MBD->gene_silencing chromatin_remodeling Chromatin Remodeling MBD->chromatin_remodeling UHRF1->DNMT1 recruits

Caption: Key components of the DNA methylation pathway.

Conclusion

The study of DNMT activity is essential for understanding the epigenetic regulation of normal cellular processes and the pathogenesis of diseases like cancer. The 5-methylcytosine-based assays described in these application notes offer robust, sensitive, and high-throughput methods for quantifying DNMT activity and screening for potential inhibitors. By providing detailed protocols, comparative data, and visual representations of the experimental workflow and underlying biological pathways, this guide aims to equip researchers, scientists, and drug development professionals with the necessary tools to advance their research in this critical field of epigenetics.

References

Troubleshooting & Optimization

solubility and stability of 5-Methylcytosine hydrochloride in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of 5-Methylcytosine (B146107) hydrochloride in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of 5-Methylcytosine hydrochloride in water?

A1: this compound has a reported solubility of 50 mg/mL in water.[1][2][3] It is also soluble in 0.5 M HCl and formic acid at the same concentration.[1]

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: this compound is most stable in acidic conditions. At neutral to alkaline pH, it is susceptible to deamination, a chemical reaction that converts 5-methylcytosine to thymine. This degradation process is accelerated at higher temperatures.

Q3: What are the recommended storage conditions for this compound solutions?

A3: For short-term storage (up to 1 month), aqueous stock solutions can be stored at -20°C. For long-term storage (up to 6 months), it is recommended to store aliquots at -80°C to minimize freeze-thaw cycles.[4] It is advisable to prepare fresh solutions for critical experiments.

Q4: Can I heat the solution to aid in dissolving this compound?

A4: Gentle warming can be used to aid dissolution. However, prolonged exposure to high temperatures, especially at neutral or alkaline pH, should be avoided to prevent degradation through deamination.

Troubleshooting Guides

Issue: Precipitation of this compound in Aqueous Buffer

Possible Causes & Solutions:

  • Concentration Exceeds Solubility: The concentration of this compound in your buffer may be too high.

    • Solution: Try preparing a more dilute solution. Refer to the solubility data in Table 1 for guidance.

  • Buffer pH: The pH of your buffer may be affecting the solubility.

    • Solution: this compound is generally more soluble in acidic conditions. Consider preparing your stock solution in a slightly acidic buffer or water and then adjusting the pH of the final working solution.

  • Low Temperature: Solubility can decrease at lower temperatures.

    • Solution: If you are working at a low temperature, try gently warming the solution to aid dissolution. Be mindful of the stability concerns at higher temperatures.

  • Improper Dissolution Technique: The compound may not be fully dissolved.

    • Solution: Ensure thorough mixing by vortexing or sonication. Allow sufficient time for the compound to dissolve completely.

Data Presentation

Table 1: Solubility of this compound

SolventSolubilityReference
Water50 mg/mL[1][2][3]
0.5 M HCl50 mg/mL[1]
Formic Acid50 mg/mL[1]
DMSOSoluble
MethanolSlightly Soluble
PBS (pH 7.4)Estimated to be lower than in water; precise quantitative data not readily available.
Tris-HCl (pH 8.0)Estimated to be lower than in water; precise quantitative data not readily available.

Table 2: Stability Profile of this compound in Aqueous Solution

ConditionStabilityDegradation Pathway
Acidic pH (e.g., < 6) Generally Stable-
Neutral to Alkaline pH (e.g., ≥ 7) Prone to degradationDeamination (conversion to thymine)
High Temperature Degradation is acceleratedDeamination
Room Temperature Gradual degradation may occur over time, especially at neutral/alkaline pH.Deamination
-20°C / -80°C Relatively stable for short to long-term storage, respectively.Minimal degradation

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL Stock Solution in Water
  • Weigh out 10 mg of this compound powder.

  • Add 1 mL of sterile, deionized water.

  • Vortex the solution until the powder is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) can be used if necessary.

  • Sterile filter the solution through a 0.22 µm filter.

  • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store at -20°C for short-term use or -80°C for long-term storage.[4]

Protocol 2: Preparation of a Working Solution in a Biological Buffer (e.g., PBS)
  • Thaw a frozen aliquot of your 10 mg/mL this compound stock solution (prepared as in Protocol 1).

  • Calculate the volume of the stock solution needed to achieve your desired final concentration in the biological buffer.

  • Add the calculated volume of the stock solution to the appropriate volume of your biological buffer.

  • Mix thoroughly by gentle inversion or pipetting.

  • Use the freshly prepared working solution immediately for your experiment.

Visualizations

Troubleshooting_Solubility Troubleshooting this compound Solubility start Start: Dissolving 5-Methylcytosine Hydrochloride issue Precipitation or Incomplete Dissolution? start->issue check_conc Is concentration > 50 mg/mL in water? issue->check_conc Yes success Solution is clear. Proceed with experiment. issue->success No lower_conc Lower the concentration. check_conc->lower_conc Yes check_solvent Using aqueous buffer? check_conc->check_solvent No lower_conc->start use_water Dissolve in water first, then add to buffer. check_solvent->use_water Yes check_mixing Thorough mixing applied? (Vortex/Sonication) check_solvent->check_mixing No use_water->start mix_more Increase mixing time and/or apply gentle heat. check_mixing->mix_more No check_mixing->success Yes mix_more->start

Caption: Troubleshooting workflow for solubility issues.

Stability_Factors Factors Affecting this compound Stability stability 5-Methylcytosine HCl Stability ph pH of Solution stability->ph temperature Temperature stability->temperature time Storage Time stability->time acidic Acidic (pH < 7) => More Stable ph->acidic alkaline Neutral/Alkaline (pH >= 7) => Less Stable (Deamination) ph->alkaline high_temp High Temperature => Accelerated Degradation temperature->high_temp low_temp Low Temperature (-20°C / -80°C) => Increased Stability temperature->low_temp long_time Long-term Storage => Potential for Degradation time->long_time short_time Short-term Storage => Generally Stable if stored properly time->short_time

References

Technical Support Center: Distinguishing 5mC and 5hmC in DNA Methylation Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges in distinguishing between 5-methylcytosine (B146107) (5mC) and 5-hydroxymethylcytosine (B124674) (5hmC) using bisulfite sequencing-based methods.

Frequently Asked Questions (FAQs)

Q1: Why can't standard bisulfite sequencing distinguish between 5mC and 5hmC?

Standard bisulfite sequencing relies on the chemical conversion of unmethylated cytosines to uracil, which is then read as thymine (B56734) during sequencing.[1][2][3] Both 5mC and 5hmC are resistant to this conversion and will be read as cytosine.[4][5][6] Consequently, conventional bisulfite sequencing provides a combined signal for both 5mC and 5hmC, making it impossible to differentiate between these two distinct epigenetic marks.[2][7]

Q2: What are the primary methods to distinguish between 5mC and 5hmC at single-base resolution?

The two main methods to resolve 5mC and 5hmC at single-base resolution are Oxidative Bisulfite Sequencing (oxBS-Seq) and TET-assisted Pyridine (B92270) Borane (B79455) Sequencing (TAPS).[7][8]

  • oxBS-Seq: This method introduces an oxidation step before bisulfite treatment, which selectively converts 5hmC to 5-formylcytosine (B1664653) (5fC).[1][9][10] 5fC is then susceptible to bisulfite conversion to uracil.[1] By comparing the results of oxBS-Seq (which detects only 5mC) with standard BS-Seq (which detects 5mC + 5hmC), the level of 5hmC can be inferred at each cytosine position.[9][11]

  • TAPS: This is a bisulfite-free method that uses a two-step enzymatic and chemical process.[12] First, Ten-eleven translocation (TET) enzymes oxidize both 5mC and 5hmC to 5-carboxylcytosine (5caC).[12] Subsequently, pyridine borane reduces 5caC to dihydrouracil (B119008) (DHU), which is read as thymine during sequencing.[12] Unmodified cytosines are not affected.[12]

Q3: What are the advantages and disadvantages of oxBS-Seq and TAPS?

FeatureOxidative Bisulfite Sequencing (oxBS-Seq)TET-assisted Pyridine Borane Sequencing (TAPS)
Principle Chemical oxidation of 5hmC followed by bisulfite conversion.[1][9]Enzymatic oxidation of 5mC and 5hmC followed by chemical reduction.[12]
Advantages - Provides a direct readout of 5mC.[11] - Does not require highly active TET enzymes, which can be costly.[1][10]- Bisulfite-free, resulting in less DNA degradation and higher quality sequencing libraries.[7][13] - Higher mapping rates and more even genome coverage compared to bisulfite-based methods.[7] - Detects 5mC and 5hmC directly.[14]
Disadvantages - Requires two parallel sequencing runs (BS-Seq and oxBS-Seq) and subtractive analysis, which can compound errors.[10] - Can lead to significant DNA loss due to harsh oxidation and bisulfite conditions.[1] - Higher sequencing depth is required.[10]- Relies on the efficiency of the TET enzyme, which could introduce bias if not 100% efficient.

Troubleshooting Guides

Standard Bisulfite Sequencing (BS-Seq)

Issue: Low DNA yield after bisulfite conversion.

  • Possible Cause: The harsh chemical treatment with sodium bisulfite is known to cause significant DNA degradation.[13]

  • Solution:

    • Start with a higher amount of input DNA if possible.

    • Use a commercial kit specifically designed for bisulfite conversion of low-input DNA.

    • Minimize freeze-thaw cycles of the DNA sample.

    • Consider alternative methods like enzymatic methyl-seq (EM-seq) which are less damaging to DNA.[2]

Issue: Incomplete conversion of unmethylated cytosines.

  • Possible Cause: Improper denaturation of DNA, incorrect bisulfite reagent concentration, or insufficient incubation time. Incomplete conversion can lead to false-positive methylation signals.

  • Solution:

    • Ensure complete denaturation of the DNA to a single-stranded form, as bisulfite only acts on single-stranded DNA.

    • Verify the concentration and freshness of the bisulfite solution.

    • Optimize the incubation time and temperature according to the manufacturer's protocol.

    • Use commercially available conversion kits that have been optimized for high conversion efficiency.

Oxidative Bisulfite Sequencing (oxBS-Seq)

Issue: Inefficient oxidation of 5hmC.

  • Possible Cause: The oxidant (e.g., potassium perruthenate, KRuO4) may be degraded or inhibited. The reaction conditions may not be optimal.

  • Solution:

    • Use fresh oxidant solution for each experiment.

    • Ensure that the DNA sample is free of contaminants that could interfere with the oxidation reaction.

    • Strictly follow the recommended reaction times and temperatures in the protocol.

Issue: High DNA degradation.

  • Possible Cause: Both the oxidation and the subsequent bisulfite treatment are harsh on DNA, leading to substantial sample loss.[1]

  • Solution:

    • Handle the DNA carefully throughout the protocol to minimize physical shearing.

    • Use purification methods that are optimized for the recovery of fragmented DNA.

    • If possible, start with a higher amount of input DNA to compensate for the loss.

Issue: Discrepancies between BS-Seq and oxBS-Seq results.

  • Possible Cause: Variability in sample handling and processing between the two parallel experiments. Errors in sequencing and data analysis can also be compounded during the subtraction step.[10]

  • Solution:

    • Process the BS-Seq and oxBS-Seq samples in parallel under identical conditions as much as possible.

    • Ensure high sequencing depth for both libraries to obtain accurate methylation levels.

    • Use appropriate bioinformatics tools specifically designed for analyzing oxBS-Seq data.

TET-assisted Pyridine Borane Sequencing (TAPS)

Issue: Low conversion efficiency of 5mC/5hmC to thymine.

  • Possible Cause: Inefficient TET enzyme activity or incomplete pyridine borane reduction.

  • Solution:

    • Use a highly active and purified TET enzyme.

    • Optimize the concentration of co-factors required for TET enzyme activity (e.g., Fe(II), α-ketoglutarate).

    • Ensure the pyridine borane solution is fresh and the reduction reaction is carried out under the recommended conditions.

Issue: High background signal (unmodified cytosines converted to thymine).

  • Possible Cause: Non-specific activity of the TET enzyme or the pyridine borane.

  • Solution:

    • Adhere strictly to the recommended reaction conditions to minimize off-target effects.

    • Use control DNA with known methylation status to assess the specificity of the conversion.

Experimental Protocols

Oxidative Bisulfite Sequencing (oxBS-Seq) Workflow
  • DNA Preparation: Start with high-quality genomic DNA.

  • Oxidation: Treat the DNA with an oxidizing agent (e.g., potassium perruthenate) to convert 5hmC to 5fC.

  • Purification: Purify the oxidized DNA to remove the oxidant and other reaction components.

  • Bisulfite Conversion: Perform standard bisulfite conversion on the purified oxidized DNA. This will convert unmethylated cytosines and 5fC to uracil.

  • Library Preparation: Prepare a sequencing library from the bisulfite-converted DNA.

  • Sequencing: Perform high-throughput sequencing.

  • Parallel BS-Seq: In parallel, perform standard bisulfite sequencing on an aliquot of the same starting genomic DNA.

  • Data Analysis: Align reads from both the oxBS-Seq and BS-Seq experiments to a reference genome. The methylation level at each cytosine is calculated for both datasets. The 5hmC level is then inferred by subtracting the 5mC level (from oxBS-Seq) from the total modified cytosine level (from BS-Seq).[11]

TET-assisted Pyridine Borane Sequencing (TAPS) Workflow
  • TET Oxidation: Incubate the genomic DNA with TET enzyme and necessary co-factors to oxidize both 5mC and 5hmC to 5caC.

  • Pyridine Borane Reduction: Treat the TET-oxidized DNA with pyridine borane to reduce 5caC to dihydrouracil (DHU).

  • Library Preparation and PCR: Prepare a sequencing library. During PCR amplification, DHU is read as thymine.

  • Sequencing: Perform high-throughput sequencing.

  • Data Analysis: Align the sequencing reads to the reference genome. Cytosines that are read as thymines in the TAPS data represent the original locations of 5mC and 5hmC.

Visualizations

Bisulfite_Sequencing_Workflow cluster_BS Standard Bisulfite Sequencing (BS-Seq) DNA Genomic DNA (C, 5mC, 5hmC) Bisulfite Bisulfite Treatment DNA->Bisulfite Converted_DNA Converted DNA (U, 5mC, 5hmC) Bisulfite->Converted_DNA PCR PCR Converted_DNA->PCR Sequencing_Input_BS Sequencing Library (T, C, C) PCR->Sequencing_Input_BS Sequencing_BS Sequencing Sequencing_Input_BS->Sequencing_BS Result_BS Result: C = 5mC or 5hmC T = Unmethylated C Sequencing_BS->Result_BS

Caption: Workflow of standard bisulfite sequencing.

oxBS_Seq_Workflow cluster_oxBS Oxidative Bisulfite Sequencing (oxBS-Seq) DNA_ox Genomic DNA (C, 5mC, 5hmC) Oxidation Oxidation (e.g., KRuO4) DNA_ox->Oxidation Oxidized_DNA Oxidized DNA (C, 5mC, 5fC) Oxidation->Oxidized_DNA Bisulfite_ox Bisulfite Treatment Oxidized_DNA->Bisulfite_ox Converted_DNA_ox Converted DNA (U, 5mC, U) Bisulfite_ox->Converted_DNA_ox PCR_ox PCR Converted_DNA_ox->PCR_ox Sequencing_Input_ox Sequencing Library (T, C, T) PCR_ox->Sequencing_Input_ox Sequencing_ox Sequencing Sequencing_Input_ox->Sequencing_ox Result_ox Result: C = 5mC T = Unmethylated C or 5hmC Sequencing_ox->Result_ox

Caption: Workflow of oxidative bisulfite sequencing.

TAPS_Workflow cluster_TAPS TET-assisted Pyridine Borane Sequencing (TAPS) DNA_taps Genomic DNA (C, 5mC, 5hmC) TET_Oxidation TET Enzyme Oxidation DNA_taps->TET_Oxidation TET_Oxidized_DNA TET Oxidized DNA (C, 5caC, 5caC) TET_Oxidation->TET_Oxidized_DNA Pyridine_Borane Pyridine Borane Reduction TET_Oxidized_DNA->Pyridine_Borane Reduced_DNA Reduced DNA (C, DHU, DHU) Pyridine_Borane->Reduced_DNA PCR_taps PCR Reduced_DNA->PCR_taps Sequencing_Input_taps Sequencing Library (C, T, T) PCR_taps->Sequencing_Input_taps Sequencing_taps Sequencing Sequencing_Input_taps->Sequencing_taps Result_taps Result: C = Unmethylated C T = 5mC or 5hmC Sequencing_taps->Result_taps

Caption: Workflow of TET-assisted pyridine borane sequencing.

References

optimizing storage conditions for 5-Methylcytosine hydrochloride to prevent degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing storage conditions and handling of 5-Methylcytosine (B146107) hydrochloride to prevent degradation and ensure experimental success.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues and questions regarding the stability and use of 5-Methylcytosine hydrochloride.

1. What are the optimal storage conditions for solid this compound?

For long-term stability, solid this compound should be stored in a tightly sealed container at -20°C, protected from light and moisture.[1][2] Under these conditions, the compound is expected to be stable for up to 6 months. For shorter periods, storage at 10°C - 25°C in a dry, dark place is also acceptable.[3]

2. How should I prepare and store solutions of this compound?

It is highly recommended to prepare solutions fresh on the day of use.[1] If a stock solution is necessary, it should be prepared in a high-purity, anhydrous solvent such as sterile, nuclease-free water. The solubility in water is approximately 50 mg/mL.[4] For storage, the stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation. Store these aliquots at -20°C for up to one month or at -80°C for up to six months. Before use, allow the vial to equilibrate to room temperature for at least 60 minutes before opening to prevent condensation.[1]

3. I see precipitation in my stock solution after thawing. What should I do?

Precipitation upon thawing can occur, especially with concentrated stock solutions. First, ensure the vial has reached room temperature completely. Gentle warming and vortexing can help redissolve the precipitate. If the precipitate persists, it may indicate that the concentration is too high for the storage temperature or that some degradation has occurred. It is advisable to prepare a fresh stock solution at a slightly lower concentration.

4. My experimental results are inconsistent. Could this be due to degradation of this compound?

Inconsistent results are a common symptom of compound degradation. The primary degradation pathway for 5-Methylcytosine is deamination to thymine, which would alter its biological activity and quantification in methylation-sensitive assays.[5] Another potential degradation route is oxidation. To troubleshoot, it is recommended to perform a quality control check on your stock solution using a stability-indicating method like HPLC. Comparing a freshly prepared standard to your stock solution can reveal the presence of degradation products.

5. How can I minimize the risk of degradation during my experiments?

To minimize degradation during experiments, follow these best practices:

  • Always use freshly prepared solutions when possible.

  • If using a thawed stock solution, use it immediately and do not re-freeze the remaining solution.

  • Avoid prolonged exposure of solutions to light and elevated temperatures.

  • Use high-purity solvents and reagents to prevent contamination that could catalyze degradation.

  • Ensure that the pH of your experimental buffers is compatible with the stability of this compound. Stability is generally better in slightly acidic to neutral conditions.

Quantitative Data on Storage and Stability

The following tables summarize the recommended storage conditions and known degradation pathways for this compound.

Table 1: Recommended Storage Conditions

FormTemperatureDurationAdditional Precautions
Solid -20°C≤ 6 monthsTightly sealed container, protected from light and moisture.
10°C to 25°CShort-termDry and dark location.[3]
Stock Solution -20°C≤ 1 monthAliquot to avoid freeze-thaw cycles.[1]
-80°C≤ 6 monthsAliquot to avoid freeze-thaw cycles.

Table 2: Known Degradation Pathways and Products

Degradation PathwayStress Condition(s)Major Degradation Product(s)
Deamination Heat, neutral to alkaline pHThymine[5]
Oxidation Oxidizing agents, light5-Hydroxymethylcytosine (5hmC), 5-Formylcytosine (5fC), 5-Carboxylcytosine (5caC)[6]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method. The goal is to achieve 5-20% degradation of the active substance.[7]

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC-grade water

  • HPLC-grade methanol (B129727) or acetonitrile

  • pH meter

  • Heating block or water bath

  • Photostability chamber

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in HPLC-grade water.

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with an equivalent amount of 0.1 M NaOH.

    • Analyze by HPLC.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M NaOH.

    • Incubate at room temperature for 24 hours.

    • Neutralize with an equivalent amount of 0.1 M HCl.

    • Analyze by HPLC.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% H₂O₂.

    • Incubate at room temperature for 24 hours, protected from light.

    • Analyze by HPLC.

  • Thermal Degradation:

    • Incubate the stock solution at 60°C for 48 hours.

    • Analyze by HPLC.

  • Photolytic Degradation:

    • Expose the stock solution to a light source in a photostability chamber (e.g., 1.2 million lux hours and 200 watt-hours/m²).

    • Analyze by HPLC.

  • Analysis: Analyze all samples by a suitable HPLC method, comparing them to a control sample of the stock solution stored at -20°C.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for an HPLC method to separate this compound from its primary degradation products.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Mobile Phase:

  • A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., methanol or acetonitrile).

Example Gradient:

  • 0-5 min: 5% B

  • 5-20 min: 5% to 95% B

  • 20-25 min: 95% B

  • 25-30 min: 95% to 5% B

  • 30-35 min: 5% B

Flow Rate: 1.0 mL/min Detection Wavelength: 280 nm Injection Volume: 10 µL

Visualizations

5-Methylcytosine 5-Methylcytosine Thymine Thymine 5-Methylcytosine->Thymine Deamination (Heat, pH) 5-Hydroxymethylcytosine (5hmC) 5-Hydroxymethylcytosine (5hmC) 5-Methylcytosine->5-Hydroxymethylcytosine (5hmC) Oxidation 5-Formylcytosine (5fC) 5-Formylcytosine (5fC) 5-Hydroxymethylcytosine (5hmC)->5-Formylcytosine (5fC) Oxidation 5-Carboxylcytosine (5caC) 5-Carboxylcytosine (5caC) 5-Formylcytosine (5fC)->5-Carboxylcytosine (5caC) Oxidation cluster_0 Stability Assessment Prepare Stock Solution Prepare Stock Solution Forced Degradation Forced Degradation Prepare Stock Solution->Forced Degradation Expose to stress conditions (Acid, Base, Oxidative, Thermal, Photolytic) HPLC Analysis HPLC Analysis Forced Degradation->HPLC Analysis Inject stressed and control samples Data Interpretation Data Interpretation HPLC Analysis->Data Interpretation Compare chromatograms, identify degradation peaks Inconsistent Results Inconsistent Results Check Solution Check Solution Inconsistent Results->Check Solution Precipitate? Precipitate? Check Solution->Precipitate? Visual Inspection Warm & Vortex Warm & Vortex Precipitate?->Warm & Vortex Yes Perform QC Perform QC Precipitate?->Perform QC No Prepare Fresh Solution Prepare Fresh Solution Warm & Vortex->Prepare Fresh Solution Does not dissolve Issue Resolved Issue Resolved Warm & Vortex->Issue Resolved Dissolves Degradation Detected? Degradation Detected? Perform QC->Degradation Detected? HPLC Analysis Review Protocols Review Protocols Degradation Detected?->Review Protocols Yes Other Factors Other Factors Degradation Detected?->Other Factors No Review Protocols->Prepare Fresh Solution

References

Technical Support Center: Quantification of 5-Methylcytosine (5-mC)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with traditional methods of 5-Methylcytosine (B146107) (5-mC) quantification.

General FAQs

Q1: What are the most common traditional methods for quantifying global 5-mC?

The most common traditional methods for quantifying global 5-mC levels include bisulfite sequencing, methylated DNA immunoprecipitation (MeDIP) followed by qPCR, and 5-mC ELISA. Each method has its own set of advantages and limitations in terms of accuracy, throughput, and cost. High-performance liquid chromatography-mass spectrometry (HPLC-MS) is considered the "gold standard" for its high accuracy and sensitivity, but it requires specialized equipment and expertise.[1][2][3]

Q2: How do I choose the right 5-mC quantification method for my experiment?

The choice of method depends on your specific research question, sample type, and available resources.

  • For genome-wide, single-base resolution: Whole-genome bisulfite sequencing (WGBS) is the gold standard, though it can be expensive and computationally intensive.[4] Reduced representation bisulfite sequencing (RRBS) is a cost-effective alternative that enriches for CpG-rich regions.

  • For targeted methylation analysis: Bisulfite pyrosequencing is suitable for analyzing shorter DNA regions.

  • For quantifying global 5-mC levels with high throughput: 5-mC ELISA kits offer a fast and cost-effective solution.[1][5]

  • For enriching methylated DNA fragments for downstream analysis: MeDIP followed by qPCR or sequencing is a powerful technique.[6][7]

Method Comparison

FeatureBisulfite SequencingMeDIP-qPCR5-mC ELISAHPLC-MS
Principle Chemical conversion of unmethylated cytosines to uracil.[1][6]Immunoprecipitation of methylated DNA fragments using a 5-mC specific antibody.[6][7]ELISA-based detection of 5-mC using a specific antibody.[1][5]Chromatographic separation and mass spectrometric quantification of nucleosides.[1][3]
Resolution Single-base.[4]Region-specific (dependent on fragment size).Global.Global.
Input DNA 5 ng - 2 µg.[8]100 ng - 1 µg.[9]5 ng - 200 ng.[10][11]Requires larger amounts of DNA.
Advantages High resolution, provides information on individual CpG sites.[12]Enriches for methylated regions, can be combined with sequencing for genome-wide analysis.High throughput, fast, and cost-effective.[1][10]"Gold standard" for accuracy and sensitivity.[1][2]
Limitations DNA degradation, potential for incomplete conversion, cannot distinguish 5-mC from 5-hmC.[8][12][13][14]Antibody bias, resolution limited by fragment size.Provides global methylation levels only, potential for antibody cross-reactivity.Requires expensive equipment and specialized expertise, time-consuming.[1][15]
Detection Limit Dependent on sequencing depth.[13]Dependent on antibody affinity and qPCR sensitivity.As low as 0.05% 5-mC.[10][11]Highly sensitive, can detect fmol levels of modified nucleosides.[16]

Bisulfite Sequencing: Troubleshooting Guide & FAQs

Bisulfite sequencing is a widely used method for DNA methylation analysis that relies on the chemical conversion of unmethylated cytosines to uracils, while methylated cytosines remain unchanged.[1][6]

Experimental Workflow

Bisulfite_Sequencing_Workflow cluster_prep DNA Preparation cluster_conversion Bisulfite Conversion cluster_downstream Downstream Analysis DNA_Input Genomic DNA Bisulfite_Treatment Bisulfite Treatment (Deamination of C to U) DNA_Input->Bisulfite_Treatment Purification DNA Purification Bisulfite_Treatment->Purification PCR PCR Amplification (Uracil amplified as Thymine) Purification->PCR Sequencing Sequencing PCR->Sequencing Analysis Data Analysis Sequencing->Analysis

Bisulfite Sequencing Workflow.
Troubleshooting

ProblemPossible CauseRecommendation
Low DNA recovery after conversion DNA degradation during bisulfite treatment.[8]Start with high-quality, intact DNA. Reduce incubation time or temperature.[8] RNA contamination may inflate initial DNA quantification.[17]
Incomplete conversion Inefficient bisulfite reaction.Ensure fresh bisulfite solution. Optimize reaction temperature and time.[8]
PCR amplification failure DNA degradation.Design primers for shorter amplicons (<300 bp).[18]
Primer design issues.Design primers specific to the converted sequence. Avoid CpG sites within the primer sequence.[17][19] Use a hot-start polymerase.[18][19]
PCR inhibitors.Ensure thorough purification of converted DNA.
Non-specific PCR products Low annealing temperature.Perform a temperature gradient PCR to find the optimal annealing temperature.[17]
Primer-dimer formation.Check for primer-dimer formation using software and on a gel.[18]
Sequencing data shows low complexity Bisulfite treatment reduces sequence complexity.This can lead to alignment difficulties, especially in repetitive regions.[12][13]
Inability to distinguish 5-mC and 5-hmC Bisulfite treatment does not differentiate between 5-mC and 5-hydroxymethylcytosine (B124674) (5-hmC).[12][14]Use oxidative bisulfite sequencing (oxBS-seq) to distinguish between 5-mC and 5-hmC.[12]
FAQs

Q1: Why is my PCR amplification of bisulfite-converted DNA failing?

PCR failure with bisulfite-treated DNA is a common issue. The harsh chemical treatment can lead to significant DNA degradation.[8] It is recommended to design primers for smaller amplicons, typically under 300 bp.[18] Additionally, primer design is critical; primers should be specific to the bisulfite-converted DNA sequence. Using a hot-start polymerase can also improve results.[18][19]

Q2: How can I improve the efficiency of my bisulfite conversion?

To improve conversion efficiency, always use freshly prepared bisulfite solution.[8] The temperature and duration of the incubation are critical parameters that may need optimization for your specific DNA samples.[8] Inadequate temperature can slow the reaction, while excessive heat can lead to DNA degradation.[8]

Q3: What are the main limitations of bisulfite sequencing?

The primary limitations include DNA degradation during the harsh bisulfite treatment, which can be as high as 90%.[12] The conversion of unmethylated cytosines to thymines reduces sequence complexity, making alignment to a reference genome challenging, particularly in repetitive regions.[12][13] A significant limitation is that standard bisulfite sequencing cannot distinguish between 5-mC and 5-hmC.[12][14]

Methylated DNA Immunoprecipitation (MeDIP-qPCR): Troubleshooting Guide & FAQs

MeDIP is a technique that utilizes a specific antibody to enrich for methylated DNA fragments.[6][7] These enriched fragments can then be quantified using qPCR.

Experimental Workflow

MeDIP_Workflow cluster_prep DNA Preparation cluster_ip Immunoprecipitation cluster_analysis Analysis DNA_Input Genomic DNA Sonication Sonication/Enzymatic Digestion DNA_Input->Sonication Denaturation Denaturation Sonication->Denaturation Antibody_Incubation Incubation with 5-mC Antibody Denaturation->Antibody_Incubation Bead_Capture Capture with Magnetic Beads Antibody_Incubation->Bead_Capture Washing Washing Steps Bead_Capture->Washing Elution Elution Washing->Elution qPCR qPCR Elution->qPCR Data_Analysis Data Analysis (% Enrichment) qPCR->Data_Analysis

MeDIP-qPCR Experimental Workflow.
Troubleshooting

ProblemPossible CauseRecommendation
Low DNA yield after IP Inefficient immunoprecipitation.Ensure the antibody is specific and of high quality. Optimize antibody concentration.
Insufficient starting material.Use the recommended amount of starting DNA (typically 100 ng to 1 µg).[9]
High background/non-specific binding Inadequate washing.Increase the number and stringency of wash steps.[20]
Non-specific antibody binding.Include a mock IP (with a non-specific IgG) as a negative control.[20] Ensure proper blocking of beads.
Equal enrichment in test and negative control (IgG) Problem with the negative control antibody.Try a different normal IgG.[20]
Insufficient washing.Increase the number of wash steps, potentially including a high-salt wash.[20]
Variability in qPCR results Inconsistent DNA fragmentation.Ensure consistent and optimal sonication or enzymatic digestion to achieve the desired fragment size.
qPCR inhibition.Purify the eluted DNA to remove any potential inhibitors.
Primer inefficiency.Validate qPCR primers for efficiency and specificity.
FAQs

Q1: My MeDIP experiment shows high background. How can I reduce it?

High background in MeDIP can be due to several factors. Insufficient washing is a common cause, so increasing the number and stringency of wash steps can help.[20] Using a high-quality, specific antibody and properly blocking the magnetic beads are also crucial. Always include a mock immunoprecipitation with a non-specific IgG antibody to assess the level of non-specific binding.[20]

Q2: How do I validate the enrichment of methylated DNA in my MeDIP experiment?

Validation is typically done by qPCR using primers for known hypermethylated and unmethylated genomic regions as positive and negative controls, respectively.[21] The enrichment is calculated relative to the input DNA. Be cautious when selecting negative controls, as some housekeeping genes like GAPDH can be partially methylated.[21]

Q3: What is the optimal DNA fragment size for MeDIP?

The optimal fragment size for MeDIP is typically between 200 and 1000 base pairs. An average fragment size of around 400 bp is often recommended for efficient immunoprecipitation.[9] Consistent fragmentation is key to obtaining reproducible results.

5-mC ELISA: Troubleshooting Guide & FAQs

5-mC ELISA is a high-throughput method for quantifying the global percentage of 5-mC in a DNA sample. It relies on a 5-mC specific antibody to detect and quantify methylated DNA.[1][5]

Experimental Workflow

ELISA_Workflow cluster_prep Sample Preparation cluster_elisa ELISA Procedure cluster_analysis Analysis DNA_Input DNA Sample Denaturation Denaturation (if required) DNA_Input->Denaturation Coating DNA Coating on Plate Denaturation->Coating Blocking Blocking Coating->Blocking Primary_Ab Add Primary Ab (Anti-5-mC) Blocking->Primary_Ab Secondary_Ab Add Secondary Ab (HRP-conjugated) Primary_Ab->Secondary_Ab Development Add Substrate & Develop Color Secondary_Ab->Development Read_Absorbance Read Absorbance Development->Read_Absorbance Quantification Quantify %5-mC (Standard Curve) Read_Absorbance->Quantification

5-mC ELISA Experimental Workflow.
Troubleshooting

ProblemPossible CauseRecommendation
No or low color development Incorrect buffer usage.Ensure the correct buffers were used for coating, blocking, and washing.[5]
Reagent storage or preparation issues.Verify that the HRP developer and antibodies were stored and prepared correctly.[5][22]
Insufficient DNA binding.Ensure DNA is properly denatured (if required by the kit) and that the correct amount of DNA is used.[23]
High background Insufficient washing.Ensure adequate washing between steps to remove unbound reagents.[22]
Cross-contamination between wells.Be careful during pipetting to avoid splashing.[22]
Non-specific antibody binding.Ensure the blocking step is performed correctly.[22]
Poor standard curve Improper dilution of standards.Carefully prepare the standard curve dilutions as per the kit protocol.[23]
Pipetting errors.Use calibrated pipettes and fresh tips for each standard.[22]
High variability between replicates Inconsistent pipetting.Ensure accurate and consistent pipetting for all reagents and samples.[22]
Uneven temperature during incubation.Ensure the plate is incubated at a uniform temperature.[22]
FAQs

Q1: How do I quantify the percentage of 5-mC from my ELISA data?

To quantify the percentage of 5-mC, you need to generate a standard curve using the provided DNA controls with known methylation percentages.[5][23] The absorbance of your unknown samples is then plotted against this standard curve to determine their 5-mC percentage.[5]

Q2: Why am I not seeing any color development in my 5-mC ELISA?

A lack of color development can be due to several reasons. Check that you have used the correct buffers for each step and that all reagents, especially the HRP developer and antibodies, have been stored and prepared according to the manufacturer's instructions.[5][22] Also, verify that your DNA samples have been properly prepared and coated onto the plate.

Q3: Can 5-mC ELISA kits be used for any species?

Many commercial 5-mC ELISA kits are designed to be compatible with DNA from a wide range of species, including vertebrates, plants, and microbes, as they detect the conserved 5-mC modification.[5][10] However, it is always best to confirm the species compatibility in the kit's manual.

Detailed Experimental Protocols

For detailed, step-by-step experimental protocols, please refer to the manufacturer's instructions for your specific kit or the supplementary materials of the cited research articles. Key steps and considerations include:

  • Bisulfite Conversion: The protocol typically involves denaturation of DNA, followed by incubation with sodium bisulfite at a specific temperature and for a defined duration. This is followed by desulfonation and purification of the converted DNA.[24]

  • MeDIP: This procedure involves DNA fragmentation, denaturation, immunoprecipitation with a 5-mC antibody, capture of the antibody-DNA complexes, washing to remove non-specific binding, and elution of the methylated DNA.[7][9]

  • 5-mC ELISA: The general workflow includes coating the ELISA plate with denatured DNA, blocking, incubation with a primary anti-5-mC antibody, followed by a secondary HRP-conjugated antibody, and finally, color development with a substrate.[25][26]

References

Technical Support Center: Overcoming Limitations of 5-Methylcytosine (5-mC) Antibodies in Immunoprecipitation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing 5-Methylcytosine (B146107) (5-mC) antibodies for immunoprecipitation-based techniques such as Methylated DNA Immunoprecipitation (MeDIP). This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you overcome common challenges and achieve reliable, high-quality results in your DNA methylation studies.

Frequently Asked Questions (FAQs)
Q1: What are the most common limitations of 5-mC antibodies in immunoprecipitation?

The primary limitations of 5-mC antibodies in techniques like MeDIP-seq revolve around specificity, affinity, and inherent biases in the enrichment process.

  • Antibody Specificity and Cross-Reactivity: Not all antibodies are created equal. Some may exhibit cross-reactivity with other modified bases, most notably 5-hydroxymethylcytosine (B124674) (5-hmC), which is an oxidation product of 5-mC.[1] It is crucial to use a highly validated antibody with minimal cross-reactivity to ensure you are enriching specifically for 5-mC.

  • Affinity and CpG Density Bias: The efficiency of the immunoprecipitation is highly dependent on the density of methylated CpG sites within a given DNA fragment.[2][3] Regions with very high CpG density are preferentially enriched, while regions with low methylation density may be underrepresented or missed entirely.[4] This can introduce a significant bias in genome-wide analyses.

  • Resolution: The resolution of MeDIP-seq is limited by the size of the DNA fragments, typically ranging from 150 to 500 bp.[5][6] This is lower than the single-base resolution offered by methods like whole-genome bisulfite sequencing.

Q2: How does 5-hydroxymethylcytosine (5-hmC) interfere with 5-mC immunoprecipitation?

5-hmC is an important epigenetic mark, and its structural similarity to 5-mC can be a source of experimental noise. Some 5-mC antibodies may cross-react with 5-hmC, leading to inaccurate methylation profiles.[1] Conversely, specific antibodies for 5-hmC exist that show no cross-reactivity with 5-mC.[7] Therefore, it is critical to:

  • Select a 5-mC antibody that has been rigorously tested and shown to be specific for 5-mC.[1][8]

  • Consider performing parallel experiments with a 5-hmC specific antibody (hMeDIP-seq) if the presence of 5-hmC is expected to be significant in your samples, such as in neuronal tissues.[9][10]

Q3: What is the optimal DNA fragment size for a MeDIP experiment?

The optimal DNA fragment size is a balance between resolution and enrichment efficiency.

  • Shorter Fragments (100-300 bp): Provide higher resolution, allowing for more precise mapping of methylation peaks. However, very short fragments may contain fewer methylated cytosines, potentially leading to less efficient immunoprecipitation.[11]

  • Longer Fragments (300-800 bp): Are more likely to contain multiple methylated sites, leading to robust enrichment and higher yield.[12][13] However, this comes at the cost of lower resolution, as the precise location of the methylation within the fragment is obscured.

For MeDIP-seq, a fragment size range of 200-600 bp is generally recommended as a good compromise.[12][14][15][16] It is essential to optimize and consistently control the fragmentation process, typically sonication, for reproducible results.[17][18]

Q4: How can I validate the specificity and performance of my 5-mC antibody?

Before beginning a large-scale experiment, validating your antibody is a critical quality control step.

  • Dot Blot Assay: This is a simple and effective method to confirm antibody specificity.[19][20] You can spot DNA standards with known modifications (unmethylated, 5-mC, and 5-hmC) onto a membrane and probe it with your antibody to check for specific binding to 5-mC and lack of cross-reactivity with other forms.[21]

  • ELISA: An ELISA-based assay can also be used to quantify the antibody's binding affinity and specificity for 5-mC compared to other modified nucleotides.[8][10]

  • qPCR with Control Loci: Perform MeDIP on a small scale and use qPCR to assess enrichment at well-characterized hypermethylated and unmethylated genomic loci. A successful experiment will show a high fold enrichment of the methylated region over the unmethylated region.[17]

Q5: What are the primary alternatives to antibody-based 5-mC enrichment?

When antibody limitations are a concern, several alternative methods can be considered.

  • Methyl-CpG Binding Domain (MBD) Protein Enrichment (MBD-seq): This technique uses the MBD domain of proteins that naturally bind to methylated DNA to enrich for methylated fragments.[22] MBD-seq is often considered more sensitive and may provide better coverage than MeDIP-seq, although both are affinity-based and have resolution limited by fragment size.[22][23]

  • Bisulfite Sequencing (BS-seq): This is the gold standard for DNA methylation analysis, providing single-nucleotide resolution.[6][22] Treatment with sodium bisulfite converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged. However, this method is typically more expensive and computationally intensive than enrichment-based approaches.[3][22]

  • Methylation-Sensitive Restriction Enzymes (MRE-seq): This method uses enzymes that cleave DNA at unmethylated CpG sites, allowing for the enrichment and sequencing of the remaining methylated DNA.[9] It is often used in combination with MeDIP-seq to improve coverage.[2][5]

Troubleshooting Guide
Problem Potential Cause Recommended Solution
Low Yield of Immunoprecipitated DNA 1. Inefficient Antibody Binding: Insufficient antibody amount or poor antibody quality.• Titrate the antibody to determine the optimal concentration for your input DNA amount.[17] • Ensure you are using a validated, high-affinity antibody for IP.[8]
2. Suboptimal DNA Fragmentation: DNA fragments are too large or too small.• Optimize your sonication or enzymatic digestion protocol to consistently achieve fragments in the 200-600 bp range.[12][13] Verify fragment size on an agarose (B213101) gel or Bioanalyzer.[24]
3. Low Input DNA Amount: Starting with too little genomic DNA.• For standard MeDIP-seq, 100 ng to 1 µg of input DNA is often recommended.[17] While protocols for as low as 1-10 ng exist, they may require specialized library preparation and are prone to higher duplication rates.[16][25]
4. Inefficient Elution: Incomplete release of DNA from the antibody-bead complex.• Ensure the elution buffer is at the correct pH and composition. Increase incubation time or temperature during elution if necessary.
High Background Signal / Low Signal-to-Noise Ratio 1. Non-Specific Antibody Binding: Antibody is binding to unmethylated DNA or other components.• Increase the number and stringency of wash steps after immunoprecipitation.[26] • Include blocking agents (e.g., BSA, non-specific DNA) in your IP buffer. • Validate antibody specificity using a dot blot assay.[20][21]
2. Insufficient Washing of Beads: Residual unbound DNA is carried over.• Use appropriate wash buffers (e.g., low salt, high salt) and perform at least 3-4 washes, ensuring complete removal of the supernatant each time.[24]
3. Too Much Antibody: Excess antibody can increase non-specific binding to beads or tubes.• Perform an antibody titration to find the lowest amount that still provides maximum specific enrichment.
4. Contaminants in Input DNA: Presence of RNA or proteins can interfere with the reaction.• Treat genomic DNA with RNase A to remove RNA contamination.[18] • Perform a phenol-chloroform extraction to ensure high-purity DNA.[18][24]
Inconsistent Results / Poor Replicate Correlation 1. Variability in DNA Shearing: Inconsistent fragment sizes between samples.• Standardize the sonication protocol precisely. Process all samples under identical conditions (volume, tube type, temperature).[18]
2. Pipetting Errors: Inaccurate measurement of antibody, beads, or DNA.• Prepare master mixes for buffers, antibody, and beads to minimize sample-to-sample variation. Use calibrated pipettes and proper technique.
3. Variable Input DNA Quality/Quantity: Differences in starting material.• Accurately quantify the input DNA for each sample using a fluorometric method (e.g., Qubit). Ensure purity ratios (A260/280, A260/230) are optimal.[27]
Quantitative Data Summary

Table 1: Comparison of Common DNA Methylation Analysis Methods

FeatureMeDIP-seqMBD-seqWhole-Genome Bisulfite-seq (WGBS)
Principle Immunoprecipitation with 5-mC antibodyAffinity enrichment with Methyl-Binding Domain proteinBisulfite conversion of unmethylated 'C' to 'U'
Resolution Low (~150-500 bp)[5][23]Low (~150-300 bp)[22]Single Nucleotide[6][22]
Bias CpG density-dependent enrichment[2][4]CpG density-dependent enrichment[22]Potential for incomplete conversion; some sequence context bias
Input DNA 50 ng - 1 µg[17][28]Similar to MeDIP-seq100 ng - 1 µg (can be lower with specific kits)
Cost Low to ModerateLow to ModerateHigh
Coverage Enriched in CpG-dense regionsEnriched in CpG-dense regionsGenome-wide
5-hmC Distinction Antibody-dependent (potential cross-reactivity)[1]Does not bind 5-hmCCannot distinguish 5-mC from 5-hmC

Table 2: Key Experimental Parameters for MeDIP Protocol Optimization

ParameterRecommended RangeKey Consideration
Input gDNA 50 ng - 5 µg[13][17][28]Lower amounts (<50 ng) require specialized protocols and may increase PCR duplicates.[25]
DNA Fragment Size 200 - 600 bp[12][14][15]Balance between resolution (shorter) and enrichment efficiency (longer).[11]
Antibody Amount 1 - 5 µg per IPMust be titrated for each antibody lot and input DNA amount.[17][24]
Bead Type Protein A/G Magnetic BeadsMagnetic beads allow for gentler and more efficient washing compared to agarose.[29]
Incubation Time 4 hours to Overnight at 4°COvernight incubation is common to ensure maximal binding.[12][24]
Wash Steps 3-4 washes with varying salt concentrationsCrucial for reducing non-specific background signal.
Experimental Protocols
Protocol 1: Methylated DNA Immunoprecipitation (MeDIP)

This protocol is a generalized workflow. Amounts and incubation times should be optimized for your specific antibody and sample type.

  • Genomic DNA Extraction and Quality Control:

    • Isolate high-quality genomic DNA from your cells or tissue of interest.

    • Treat the DNA with RNase A to remove RNA contamination.[18]

    • Purify the DNA using phenol-chloroform extraction followed by ethanol (B145695) precipitation or a column-based kit.[24]

    • Assess DNA purity (A260/280 ratio of ~1.8) and concentration using a spectrophotometer and a fluorometer (e.g., Qubit).

  • DNA Fragmentation:

    • Dilute 1 µg of gDNA in TE buffer to a final volume of 100-200 µL in a sonication-appropriate tube.[18]

    • Sonicate the DNA to achieve a fragment size distribution of 200-600 bp.[12] This step requires optimization based on the specific sonicator used (e.g., Bioruptor, Covaris).[12][18]

    • Confirm the fragment size by running an aliquot on a 1.5% agarose gel or a Bioanalyzer.[24][25]

  • Immunoprecipitation:

    • Take the sheared DNA (e.g., 1 µg in 400 µL TE buffer) and denature it by heating at 95°C for 10 minutes, followed by immediate cooling on ice for 5 minutes.[12][24]

    • Add 100 µL of 5x IP Buffer (final concentration: 50 mM Na-Phosphate pH 7.0, 700 mM NaCl, 0.25% Triton X-100).[12]

    • Add the optimized amount of 5-mC antibody (e.g., 2-5 µg) and incubate overnight at 4°C on a rotator.[12][24]

    • While the IP is incubating, prepare Protein A/G magnetic beads by washing them three times in IP buffer.

    • Add the pre-washed magnetic beads to the DNA-antibody mixture and incubate for an additional 2-4 hours at 4°C on a rotator.[24]

  • Washing:

    • Pellet the beads using a magnetic stand and discard the supernatant.

    • Wash the beads three times with 1 mL of ice-cold 1x IP Buffer. For each wash, resuspend the beads, incubate for 5 minutes on the rotator, pellet with the magnet, and discard the supernatant.[24]

  • Elution and DNA Purification:

    • Resuspend the washed beads in 250 µL of Elution Buffer (e.g., 1% SDS, 100 mM NaHCO3).

    • Add Proteinase K (final concentration 0.2 mg/mL) and incubate at 65°C for 2-3 hours with shaking to reverse crosslinks and digest the antibody.

    • Pellet the beads with the magnet and transfer the supernatant containing the DNA to a new tube.

    • Purify the eluted DNA using phenol-chloroform extraction and ethanol precipitation or a DNA purification kit.[24]

    • Resuspend the final DNA pellet in nuclease-free water. This DNA is now ready for downstream analysis like qPCR or library preparation for sequencing.

Protocol 2: 5-mC Antibody Validation by Dot Blot
  • Prepare DNA Samples:

    • Prepare serial dilutions of positive control DNA (containing 5-mC), negative control DNA (unmethylated), and cross-reactivity control DNA (containing 5-hmC).[21] DNA amounts can range from 100 ng down to ~1 ng per spot.

    • Denature the DNA by adding NaOH to a final concentration of 0.1 M, heating at 99°C for 5 minutes, and then placing on ice.[21]

    • Neutralize the reaction by adding an equal volume of cold 2 M ammonium (B1175870) acetate.[20]

  • Spotting and Crosslinking:

    • Carefully spot 1-2 µL of each denatured DNA sample onto a positively charged nylon membrane (e.g., Hybond-N+).[21]

    • Allow the membrane to air dry completely.

    • Crosslink the DNA to the membrane using a UV crosslinker (auto crosslink setting).[21]

  • Blocking and Antibody Incubation:

    • Block the membrane in 5% non-fat milk or a commercial blocking buffer in PBST (PBS + 0.1% Tween-20) for 1 hour at room temperature or overnight at 4°C.[21]

    • Incubate the membrane with your primary 5-mC antibody at its recommended dilution (e.g., 1:1000) in blocking buffer for 1 hour at room temperature.[21]

  • Washing and Secondary Antibody:

    • Wash the membrane three times with PBST for 10 minutes each.

    • Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-mouse HRP) diluted in blocking buffer for 1 hour at room temperature.[21]

    • Wash the membrane again three times with PBST for 10 minutes each.

  • Detection:

    • Apply an ECL (Enhanced Chemiluminescence) substrate to the membrane according to the manufacturer's instructions.[21]

    • Image the blot using a chemiluminescence detection system. A specific antibody will produce a strong signal for the 5-mC DNA spots with little to no signal for the unmethylated or 5-hmC spots.

Visualizations

MeDIP_Seq_Workflow cluster_prep Sample Preparation cluster_ip Immunoprecipitation cluster_analysis Downstream Analysis DNA_Extract 1. Genomic DNA Extraction & QC Shearing 2. DNA Sonication (200-600 bp) DNA_Extract->Shearing Denature 3. Heat Denaturation Shearing->Denature IP 4. Add 5-mC Antibody (Overnight Incubation) Denature->IP Beads 5. Add Protein A/G Magnetic Beads IP->Beads Wash 6. Wash Beads (Remove Non-specific Binding) Beads->Wash Elute 7. Elute & Purify Methylated DNA Wash->Elute Library 8. Sequencing Library Preparation Elute->Library Seq 9. High-Throughput Sequencing Library->Seq Analysis 10. Data Analysis (Peak Calling, DMRs) Seq->Analysis

Caption: Workflow for a Methylated DNA Immunoprecipitation Sequencing (MeDIP-seq) experiment.

Troubleshooting_Tree Start MeDIP Experiment: Low Yield or High Background? CheckYield Is Yield Low? Start->CheckYield Cause_Input Insufficient Input DNA? CheckYield->Cause_Input Yes Cause_Ab Suboptimal Antibody Amount? CheckYield->Cause_Ab Yes Cause_Shear Incorrect Fragment Size? CheckYield->Cause_Shear Yes CheckBG Is Background High? CheckYield->CheckBG No Sol_Input Increase Input DNA to >100 ng Cause_Input->Sol_Input Sol_Ab Titrate Antibody Concentration Cause_Ab->Sol_Ab Sol_Shear Optimize Sonication & Verify Size Cause_Shear->Sol_Shear Cause_Wash Insufficient Washing? CheckBG->Cause_Wash Yes Cause_NonSpec Non-specific Antibody Binding? CheckBG->Cause_NonSpec Yes End Proceed to Analysis CheckBG->End No Sol_Wash Increase Wash Steps & Stringency Cause_Wash->Sol_Wash Sol_NonSpec Validate Antibody Specificity (Dot Blot) Cause_NonSpec->Sol_NonSpec

Caption: Decision tree for troubleshooting common MeDIP issues like low yield and high background.

MeDIP_Bias_Factors cluster_factors Factors Influencing Enrichment Result MeDIP-seq Enrichment Profile CpG_Density CpG Methylation Density CpG_Density->Result Fragment_Size DNA Fragment Size Fragment_Size->Result Ab_Affinity Antibody Affinity & Specificity Ab_Affinity->Result GC_Content GC Content / Repeats GC_Content->Result

Caption: Key factors that can introduce bias into the final MeDIP-seq enrichment results.

References

Technical Support Center: Efficient Incorporation of 5-Methylcytosine into PCR Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to improve the efficiency of incorporating 5-Methylcytosine (B146107) (5-mC) into PCR products.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to incorporate 5-Methylcytosine (5-mC) into PCR products?

Incorporating 5-methyl-dCTP in place of dCTP can present challenges primarily due to the increased melting temperature (Tm) of the resulting DNA. The presence of 5-mC stabilizes the DNA duplex, which can lead to incomplete denaturation during the PCR cycling, resulting in poor amplification efficiency.[1][2] Some DNA polymerases may also exhibit lower efficiency when incorporating modified nucleotides compared to their natural counterparts.

Q2: Which type of DNA polymerase is best suited for PCR with 5-methyl-dCTP?

The choice of DNA polymerase is critical for successful PCR with 5-methyl-dCTP. While standard polymerases like Taq and Vent can be used, they may require significant optimization of the reaction conditions.[1][2] High-fidelity DNA polymerases with proofreading (3'→5' exonuclease) activity are often recommended to ensure accuracy, which is crucial for downstream applications like sequencing or cloning.[3] Studies have shown that polymerases such as KlenTaq and KOD DNA polymerase can efficiently extend from templates containing 5-mC.[4]

Q3: How does the incorporation of 5-mC affect the denaturation step in PCR?

The methyl group in 5-mC enhances the stability of the DNA duplex. This increased stability means that a higher temperature is required to fully separate the DNA strands during the denaturation step of PCR. Inefficient denaturation can lead to a significant reduction in PCR product yield.[1][2] Therefore, it is often necessary to increase the denaturation temperature, sometimes up to 100°C, to ensure complete separation of the DNA strands.[1][2]

Q4: What methods can be used to quantify the amount of 5-mC incorporated into PCR products?

Several methods are available for the quantitative analysis of 5-mC in DNA. One common approach is methylation-specific PCR (MSP), where primers are designed to distinguish between methylated and unmethylated DNA after bisulfite treatment. Real-time PCR-based methods, such as MethylQuant, offer a sensitive way to quantify methylation at specific cytosines.[5] Another technique, DME-qPCR, utilizes a 5-methylcytosine DNA glycosylase to generate single-strand breaks at 5-mC sites, with the level of methylation being inversely proportional to the amount of PCR product.[6][7]

Troubleshooting Guide

This guide addresses common issues encountered when incorporating 5-mC into PCR products.

Problem Potential Cause Recommended Solution
Low or No PCR Product Incomplete Denaturation: The increased stability of 5-mC containing DNA prevents complete strand separation.Increase the denaturation temperature in increments of 1-2°C, up to 100°C.[1][2] Consider using a PCR additive like DMSO (typically 3-5%) to aid in denaturation, but be aware that this may require lowering the annealing temperature.[8]
Suboptimal DNA Polymerase: The selected polymerase may have low efficiency for incorporating 5-methyl-dCTP.Switch to a high-fidelity DNA polymerase known to work well with modified nucleotides, such as KOD DNA polymerase or Phusion DNA Polymerase.[4][9]
Incorrect MgCl2 Concentration: Magnesium concentration is critical for polymerase activity and primer annealing.Optimize the MgCl2 concentration. Start with a standard concentration (e.g., 1.5-2.0 mM) and perform a titration in 0.5 mM increments.[10][11]
Suboptimal Annealing Temperature: Incorrect annealing temperature can lead to poor primer binding and reduced yield.Perform a temperature gradient PCR to determine the optimal annealing temperature for your specific primers and template. A starting point is typically 5°C below the calculated Tm of the primers.[10][12]
Non-Specific PCR Products (Smears or Multiple Bands) Annealing Temperature Too Low: This can lead to primers binding to non-target sequences.Increase the annealing temperature in 1-2°C increments.[13]
Excess Template or Primers: High concentrations can promote non-specific amplification.Reduce the amount of template DNA and/or primer concentration in the reaction.[14]
Primer-Dimers: Primers may be annealing to each other.Review primer design to ensure minimal self-complementarity, especially at the 3' ends. Consider using a hot-start DNA polymerase to minimize primer-dimer formation during reaction setup.[15]
Inconsistent Results Pipetting Errors: Inaccurate pipetting of reagents can lead to variability between reactions.Ensure pipettes are properly calibrated. Use master mixes to minimize pipetting variations.
dNTP Instability: Repeated freeze-thaw cycles can degrade dNTPs, including 5-methyl-dCTP.Aliquot dNTPs into smaller volumes to avoid multiple freeze-thaw cycles.

Quantitative Data on DNA Polymerase Efficiency

While extensive direct comparisons of all commercial DNA polymerases for 5-mC incorporation are limited, some studies provide insights into the performance of specific enzymes.

DNA Polymerase Key Findings Reference
KlenTaq DNA Polymerase Can efficiently extend primers from a 5-mC template.[4][4]
KOD DNA Polymerase (exo-) Shows the ability to discriminate between mismatched C and 5-mC templates, with a notable extension rate for 5-mC.[4] A mutant version (KOD G498M) exhibits enhanced discrimination.[4]
Taq DNA Polymerase Can be used for PCR with 5-methyl-dCTP, but often requires optimization, such as increased denaturation temperatures, to achieve efficient amplification.[1][2][1][2]
Vent™ DNA Polymerase Similar to Taq, it can be used but may require protocol adjustments for efficient amplification with 5-methyl-dCTP.[1][2][1][2]
Phusion® High-Fidelity DNA Polymerase Recommended for templates with high GC content, which can be analogous to the increased stability of 5-mC containing DNA. Often used with DMSO as an additive.[8][8]

Experimental Protocols & Workflows

Protocol 1: Optimization of Denaturation Temperature for 5-mC PCR

This protocol outlines a method to determine the optimal denaturation temperature for a PCR aiming to incorporate 5-methyl-dCTP.

Objective: To find the lowest denaturation temperature that yields the highest amount of specific PCR product.

Methodology:

  • Prepare a Master Mix: Prepare a PCR master mix containing all components except the template DNA. This should include your chosen DNA polymerase, buffer, primers, and a dNTP mix where dCTP is fully replaced by 5-methyl-dCTP.

  • Aliquot Master Mix: Aliquot the master mix into several PCR tubes.

  • Add Template: Add a consistent amount of template DNA to each tube.

  • Set Up Gradient PCR: Program a thermal cycler with a temperature gradient for the denaturation step. A typical gradient might range from 95°C to 100°C.

    • Initial Denaturation: 98°C for 2 minutes.

    • Cycling (30-35 cycles):

      • Denaturation: 95-100°C (gradient) for 30-60 seconds.

      • Annealing: Optimal annealing temperature for your primers for 30 seconds.

      • Extension: 72°C for a duration appropriate for your amplicon size (e.g., 1 minute per kb).

    • Final Extension: 72°C for 5-10 minutes.

  • Analyze Results: Run the PCR products on an agarose (B213101) gel to visualize the amplification efficiency at each denaturation temperature. The optimal temperature will be the one that produces a bright, specific band with minimal non-specific products.

Denaturation_Optimization_Workflow cluster_prep Preparation cluster_pcr PCR Amplification cluster_analysis Analysis MasterMix Prepare PCR Master Mix (with 5-methyl-dCTP) Aliquot Aliquot Master Mix MasterMix->Aliquot AddTemplate Add Template DNA Aliquot->AddTemplate GradientPCR Run Gradient PCR (Denaturation: 95-100°C) AddTemplate->GradientPCR Gel Agarose Gel Electrophoresis GradientPCR->Gel Analysis Identify Optimal Denaturation Temperature Gel->Analysis

Workflow for optimizing denaturation temperature.
Protocol 2: Titration of MgCl2 Concentration for 5-mC PCR

Objective: To determine the optimal MgCl2 concentration for your specific primer-template combination in a PCR with 5-methyl-dCTP.

Methodology:

  • Prepare a Magnesium-Free Master Mix: Prepare a PCR master mix containing all necessary components (polymerase, buffer without MgCl2, primers, dNTPs with 5-methyl-dCTP, and template DNA) except for MgCl2.

  • Set Up Reactions: Aliquot the master mix into a series of PCR tubes.

  • Add MgCl2: To each tube, add a different concentration of MgCl2. A typical range to test is 1.0 mM, 1.5 mM, 2.0 mM, 2.5 mM, and 3.0 mM.

  • Run PCR: Perform PCR using your optimized cycling conditions (including the optimized denaturation temperature from Protocol 1).

  • Analyze Results: Analyze the PCR products on an agarose gel. The optimal MgCl2 concentration is the one that gives the highest yield of the specific product with the least amount of non-specific amplification.

MgCl2_Optimization_Workflow cluster_titration MgCl2 Titration MasterMix Prepare MgCl2-free PCR Master Mix Tube1 1.0 mM MgCl2 MasterMix->Tube1 Tube2 1.5 mM MgCl2 MasterMix->Tube2 Tube3 2.0 mM MgCl2 MasterMix->Tube3 Tube4 2.5 mM MgCl2 MasterMix->Tube4 Tube5 3.0 mM MgCl2 MasterMix->Tube5 PCR Run PCR with Optimized Cycling Conditions Tube1->PCR Tube2->PCR Tube3->PCR Tube4->PCR Tube5->PCR Gel Agarose Gel Electrophoresis PCR->Gel Analysis Determine Optimal MgCl2 Concentration Gel->Analysis

Workflow for MgCl2 concentration titration.

Logical Relationship Diagram

The following diagram illustrates the logical relationships between key factors influencing the efficiency of 5-mC incorporation in PCR.

Logical_Relationships 5-mC Incorporation Efficiency 5-mC Incorporation Efficiency DNA Polymerase Choice DNA Polymerase Choice 5-mC Incorporation Efficiency->DNA Polymerase Choice PCR Protocol Optimization PCR Protocol Optimization 5-mC Incorporation Efficiency->PCR Protocol Optimization Reagent Quality Reagent Quality 5-mC Incorporation Efficiency->Reagent Quality High Fidelity High Fidelity DNA Polymerase Choice->High Fidelity Proofreading Activity Proofreading Activity DNA Polymerase Choice->Proofreading Activity Processivity Processivity DNA Polymerase Choice->Processivity Denaturation Temperature Denaturation Temperature PCR Protocol Optimization->Denaturation Temperature Annealing Temperature Annealing Temperature PCR Protocol Optimization->Annealing Temperature MgCl2 Concentration MgCl2 Concentration PCR Protocol Optimization->MgCl2 Concentration dNTP Concentration dNTP Concentration PCR Protocol Optimization->dNTP Concentration PCR Additives (e.g., DMSO) PCR Additives (e.g., DMSO) PCR Protocol Optimization->PCR Additives (e.g., DMSO) 5-methyl-dCTP Purity 5-methyl-dCTP Purity Reagent Quality->5-methyl-dCTP Purity Primer Design Primer Design Reagent Quality->Primer Design Template Quality Template Quality Reagent Quality->Template Quality

References

Technical Support Center: Managing 5-Methylcytosine Deamination in Experimental Workflows

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the deamination of 5-methylcytosine (B146107) (5mC) to thymine (B56734) in various experimental contexts.

Frequently Asked Questions (FAQs)

Q1: What is 5-methylcytosine deamination, and why is it a concern in my experiments?

A: 5-methylcytosine (5mC) is a crucial epigenetic modification of DNA. However, it can undergo spontaneous deamination, a chemical reaction where the amino group on the cytosine ring is lost, converting 5mC into thymine (T). This creates a T:G mismatch in the DNA, which, if not repaired, can lead to a C-to-T transition mutation upon DNA replication. This is a significant concern in many experiments, particularly in sequencing-based analyses like bisulfite sequencing, as it can be misinterpreted as a true genetic variation rather than an artifact of DNA damage or experimental procedures. This can lead to inaccurate quantification of methylation levels and false-positive mutation calls.

Q2: What experimental conditions can increase the rate of 5mC deamination?

A: Several experimental conditions can accelerate the deamination of 5mC. High temperatures and alkaline (high pH) conditions are known to increase the rate of deamination. For instance, incubation at 95°C in a physiological buffer can significantly increase the deamination rate of 5mC compared to cytosine. The chemical treatment involved in bisulfite sequencing, which is inherently harsh, can also contribute to the deamination of 5mC, leading to an underestimation of methylation levels.

Q3: How can I distinguish between a true C-to-T mutation and a deamination artifact in my sequencing data?

A: Distinguishing between a genuine C-to-T mutation and a deamination artifact can be challenging. However, several strategies can be employed:

  • Enzymatic Repair: Pre-treating your DNA samples with enzymes that specifically recognize and remove the components of the deamination-induced mismatch can help. For instance, Uracil-DNA Glycosylase (UDG) can remove uracil (B121893) resulting from cytosine deamination, while Thymine-DNA Glycosylase (TDG) or Methyl-CpG-Binding Domain 4 (MBD4) can excise the thymine from a T:G mismatch.

  • Bioinformatic Analysis: Computational tools and filtering strategies can be applied to sequencing data to identify and remove potential artifacts. These methods often look for characteristic error profiles associated with deamination.

  • Control Samples: Including well-characterized control DNA with known methylation patterns in your experiment can help you assess the rate of deamination artifacts.

Q4: My bisulfite sequencing results show a high rate of C-to-T conversions at known methylated sites. What could be the cause?

A: A high rate of C-to-T conversions at sites known to be methylated can be indicative of inappropriate deamination of 5mC during the bisulfite treatment process. While bisulfite treatment is designed to convert unmethylated cytosines to uracil, harsh conditions can also lead to the deamination of 5mC to thymine. Another possibility is incomplete bisulfite conversion, where unmethylated cytosines are not converted to uracil and are subsequently read as cytosines, which could be misinterpreted as methylated cytosines. However, if you are observing C-to-T changes specifically at methylated CpGs, deamination of 5mC is a more likely culprit. To troubleshoot this, consider optimizing your bisulfite conversion protocol by adjusting incubation times and temperatures to be less harsh.

Troubleshooting Guides

Problem 1: High levels of C>T transitions in non-CpG contexts in bisulfite sequencing data.
  • Possible Cause: Incomplete bisulfite conversion of unmethylated cytosines. The sequencing analysis pipeline might be misinterpreting these unconverted cytosines.

  • Troubleshooting Steps:

    • Verify Conversion Efficiency: Use a control DNA with a known sequence and no methylation to assess the conversion rate. The conversion rate should ideally be above 99%.

    • Optimize Bisulfite Reaction: Ensure complete denaturation of the DNA before bisulfite treatment, as single-stranded DNA is required for efficient conversion. Review and optimize the incubation time, temperature, and concentration of the bisulfite reagent according to the manufacturer's protocol or established literature.

    • Primer Design: For targeted bisulfite sequencing, ensure that PCR primers are designed to amplify the bisulfite-converted sequence (where C's are treated as T's) to avoid amplification of unconverted DNA.

Problem 2: Inconsistent methylation levels for the same sample across different experiments.
  • Possible Cause: Variable rates of 5mC deamination due to inconsistencies in sample handling and experimental conditions.

  • Troubleshooting Steps:

    • Standardize Protocols: Ensure that all steps of the experimental workflow, from DNA extraction to sequencing, are highly standardized and consistently followed.

    • Minimize Heat and pH Extremes: Avoid exposing DNA samples to high temperatures or extreme pH for prolonged periods.

    • Enzymatic Pre-treatment: Consider incorporating an enzymatic repair step using TDG or MBD4 before library preparation to remove T:G mismatches caused by deamination.

Quantitative Data Summary

The rate of 5-methylcytosine deamination is influenced by various factors. The following tables summarize key quantitative data from published studies.

Table 1: Spontaneous Hydrolytic Deamination Rates of Cytosine and 5-Methylcytosine in Double-Stranded DNA at 37°C.

BaseRate Constant (s⁻¹)Reference
Cytosine2.6 x 10⁻¹³
5-Methylcytosine5.8 x 10⁻¹³

Table 2: Relative Deamination Rates of 5-Methylcytosine under Different Conditions.

ConditionRelative Deamination Rate of 5mC vs. CytosineReference
Incubation at 95°C in physiological buffer~3 times higher
Incubation at 60°C in 1 M NaOH~1.5 times higher
Heat-induced deamination in single-stranded DNA at 37°C, pH 7.4~4.5 times higher (calculated from rates)

Experimental Protocols

Protocol 1: Uracil-DNA Glycosylase (UDG) Treatment of NGS Libraries to Mitigate Cytosine Deamination Artifacts

This protocol is designed to remove uracil residues from DNA, which can arise from the deamination of cytosine, a common artifact in ancient DNA and FFPE samples.

Materials:

  • DNA library (pre-ligation or post-ligation, depending on the workflow)

  • Uracil-DNA Glycosylase (UDG)

  • UDG reaction buffer

  • Nuclease-free water

  • Thermocycler

Procedure:

  • Reaction Setup: In a sterile PCR tube, prepare the following reaction mixture on ice:

    • DNA library: X µL (e.g., 1-50 ng)

    • 10X UDG Reaction Buffer: 2 µL

    • UDG (e.g., 1 unit/µL): 1 µL

    • Nuclease-free water: to a final volume of 20 µL

  • Incubation: Gently mix the reaction and incubate at 37°C for 30 minutes in a thermocycler.

  • Enzyme Inactivation: Inactivate the UDG enzyme by heating the reaction at 95°C for 10 minutes.

  • Downstream Processing: The UDG-treated DNA library is now ready for the next step in your NGS library preparation workflow (e.g., adapter ligation, PCR amplification).

Protocol 2: Enzymatic Repair of T:G Mismatches using Thymine-DNA Glycosylase (TDG)

This protocol describes the use of TDG to remove thymine from T:G mismatches that result from the deamination of 5-methylcytosine.

Materials:

  • DNA sample (e.g., genomic DNA, fragmented DNA)

  • Recombinant human Thymine-DNA Glycosylase (TDG)

  • TDG reaction buffer

  • Nuclease-free water

  • Thermocycler

Procedure:

  • Reaction Setup: In a sterile microcentrifuge tube, prepare the following reaction mixture on ice:

    • DNA sample: X µL (e.g., 100-500 ng)

    • 10X TDG Reaction Buffer: 5 µL

    • Recombinant hTDG (e.g., 0.5 µg): Y µL

    • Nuclease-free water: to a final volume of 50 µL

  • Incubation: Mix the components gently and incubate the reaction at 37°C for 60 minutes.

  • Enzyme Inactivation: Stop the reaction by heating at 65°C for 20 minutes.

  • DNA Purification: Purify the DNA using a standard DNA purification kit (e.g., column-based or magnetic beads) to remove the enzyme and buffer components. The repaired DNA is now ready for downstream applications.

Visualizations

Deamination_Process 5-Methylcytosine 5-Methylcytosine Thymine Thymine 5-Methylcytosine->Thymine Spontaneous Deamination T:G Mismatch T:G Mismatch Thymine->T:G Mismatch In DNA Helix C-to-T Transition Mutation C-to-T Transition Mutation T:G Mismatch->C-to-T Transition Mutation During DNA Replication

Caption: The process of 5-methylcytosine deamination to a C-to-T mutation.

Experimental_Workflow cluster_pre_sequencing Pre-Sequencing Steps cluster_post_sequencing Post-Sequencing Analysis DNA_Extraction DNA Extraction Enzymatic_Repair Enzymatic Repair (Optional) (UDG/TDG/MBD4) DNA_Extraction->Enzymatic_Repair Bisulfite_Conversion Bisulfite Conversion DNA_Extraction->Bisulfite_Conversion Without Repair Enzymatic_Repair->Bisulfite_Conversion Library_Preparation NGS Library Preparation Bisulfite_Conversion->Library_Preparation Sequencing Sequencing Library_Preparation->Sequencing Data_QC Data Quality Control Sequencing->Data_QC Alignment Alignment to Reference Genome Data_QC->Alignment Methylation_Calling Methylation Calling Alignment->Methylation_Calling Artifact_Filtering Artifact Filtering (Optional) Methylation_Calling->Artifact_Filtering

Caption: A generalized experimental workflow for bisulfite sequencing, including an optional enzymatic repair step.

BER_Pathway 5mC_Deamination 5mC Deamination TG_Mismatch T:G Mismatch 5mC_Deamination->TG_Mismatch Glycosylase TDG / MBD4 (Thymine Removal) TG_Mismatch->Glycosylase AP_Site AP (Apurinic/Apyrimidinic) Site Glycosylase->AP_Site APE1 APE1 (Endonuclease) AP_Site->APE1 Pol_beta DNA Polymerase β (Gap Filling) APE1->Pol_beta Ligase DNA Ligase III (Sealing the Nick) Pol_beta->Ligase Repaired_DNA Repaired DNA (C:G Pair) Ligase->Repaired_DNA

Caption: The Base Excision Repair (BER) pathway for correcting T:G mismatches arising from 5mC deamination.

Technical Support Center: Accurate 5-Methylcytosine (5-mC) Quantification by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for the precise quantification of 5-Methylcytosine (B146107) (5-mC).

Experimental Protocol: Global 5-Methylcytosine Quantification

This protocol outlines a robust method for the global quantification of 5-mC in genomic DNA using LC-MS/MS.

1. DNA Extraction and Purification:

  • Extract genomic DNA from cells or tissues using a commercial kit or standard phenol-chloroform extraction protocol.

  • Ensure high purity of the DNA. The A260/A280 ratio should be ~1.8 and the A260/A230 ratio should be between 2.0 and 2.2.

  • Quantify the extracted DNA using a spectrophotometer or a fluorometric method.

2. Enzymatic Hydrolysis of Genomic DNA:

  • To 1 µg of DNA, add a DNA degradation enzyme mix (e.g., DNA Degradase Plus) and buffer to a final volume of 50 µL.[1]

  • Incubate the mixture at 37°C for a minimum of 2 hours to ensure complete digestion of the DNA into individual nucleosides.

  • After incubation, centrifuge the sample at high speed (e.g., >10,000 x g) for 5 minutes to pellet any undigested material or protein.

  • Carefully transfer the supernatant containing the nucleosides to a new tube for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Chromatographic Separation:

    • Use a C18 reversed-phase column for the separation of nucleosides.[1][2]

    • The mobile phase typically consists of two solvents:

      • Solvent A: Water with 0.1% formic acid or acetic acid.[1][2]

      • Solvent B: Acetonitrile with 0.1% formic acid or acetic acid.[1][2]

    • A gradient elution is often used to achieve optimal separation of 2'-deoxycytidine (B1670253) (dC), 5-methyl-2'-deoxycytidine (B118692) (5-mdC), and other nucleosides.[2]

  • Mass Spectrometry Detection:

    • Employ a tandem mass spectrometer (e.g., a triple quadrupole) operating in Multiple Reaction Monitoring (MRM) mode.[2][3]

    • Use positive electrospray ionization (ESI) as the ion source.

    • Monitor the specific precursor-to-product ion transitions for each nucleoside of interest. For example:

      • 5-mdC: m/z 242.1 → 126.1

      • dC: m/z 228.1 → 112.1

      • 2'-dG (as a control): m/z 268.1 → 152.1[1]

4. Data Analysis and Quantification:

  • Generate a calibration curve using standards of known concentrations of 5-mdC and dC.[1][3]

  • Plot the peak area ratio of 5-mdC to the total cytosine pool (5-mdC + dC) against the known concentrations.[3]

  • Determine the percentage of 5-mC in the experimental samples by interpolating their peak area ratios from the calibration curve.[3] The formula for calculating the percentage of 5-mC is:

    • % 5-mC = [5-mdC / (5-mdC + dC)] x 100

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing dna_extraction DNA Extraction & Purification quantification DNA Quantification dna_extraction->quantification hydrolysis Enzymatic Hydrolysis to Nucleosides quantification->hydrolysis lc_separation LC Separation (C18 Column) hydrolysis->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration Calibration Curve Generation peak_integration->calibration quantification_calc 5-mC Quantification calibration->quantification_calc

General workflow for 5-mC quantification by LC-MS/MS.

Troubleshooting Guide

Q1: What causes poor peak shapes (e.g., broadening, splitting, or tailing) in my chromatogram?

A1: Poor peak shape can be attributed to several factors:

  • Column Overload: Injecting too much sample can lead to peak broadening. Try diluting your sample.

  • Column Contamination: Buildup of contaminants on the column can distort peak shapes.[4] Flush the column or, if necessary, replace it.

  • Improper Mobile Phase: Ensure the pH of your mobile phase is appropriate for the analytes and that it is properly degassed.

  • Instrument Issues: A dirty ion source or problems with the injector can also cause poor peak shapes.[4] Regular maintenance is crucial.

Q2: My retention times are shifting between runs. What should I do?

A2: Retention time shifts can compromise the reliability of your data.[4] Consider the following:

  • System Equilibration: Ensure the LC system is fully equilibrated with the mobile phase before starting your analytical run.

  • Mobile Phase Composition: Inconsistent preparation of the mobile phase can lead to shifts. Prepare fresh mobile phase daily and use a precise method for mixing.

  • Column Temperature: Fluctuations in the column temperature can affect retention times. Use a column oven to maintain a stable temperature.

  • Pump Performance: Check for pressure fluctuations, which might indicate issues with the pump, such as air bubbles or leaks.[4]

troubleshooting_workflow start Issue: Retention Time Shift check_equilibration Is the LC system fully equilibrated? start->check_equilibration check_mobile_phase Is the mobile phase fresh and consistent? check_equilibration->check_mobile_phase Yes solution_equilibrate Action: Equilibrate system for a longer period. check_equilibration->solution_equilibrate No check_temperature Is the column temperature stable? check_mobile_phase->check_temperature Yes solution_remake_mp Action: Prepare fresh mobile phase. check_mobile_phase->solution_remake_mp No check_pressure Are there pressure fluctuations? check_temperature->check_pressure Yes solution_use_oven Action: Use a column oven for stability. check_temperature->solution_use_oven No solution_check_pump Action: Check pump for leaks or air bubbles. check_pressure->solution_check_pump No end Problem Resolved check_pressure->end No solution_equilibrate->end solution_remake_mp->end solution_use_oven->end solution_check_pump->end

Troubleshooting workflow for retention time shifts.

Q3: I am experiencing low signal intensity and high background noise. How can I improve my results?

A3: To improve signal-to-noise ratio:

  • Optimize MS Parameters: Fine-tune parameters such as ion source temperature, gas flows, and collision energy to maximize the signal for your specific analytes.

  • Sample Clean-up: The presence of salts or other contaminants from the DNA extraction process can suppress ionization. Consider an additional sample clean-up step.

  • Use High-Purity Solvents: Ensure you are using LC-MS grade solvents to minimize background noise.[4]

  • Chemical Derivatization: For extremely low-abundance modifications, chemical derivatization can significantly increase detection sensitivities.[2]

Q4: My quantification results are inconsistent across replicates. What could be the cause?

A4: Inconsistent results often stem from variability in sample preparation or injection.

  • Incomplete DNA Digestion: Ensure your enzymatic hydrolysis goes to completion. You can test this by running a small portion of the digested DNA on an agarose (B213101) gel to check for any remaining high molecular weight DNA.

  • Injection Volume Precision: Verify the autosampler is functioning correctly and injecting a consistent volume for each run.

  • Internal Standards: The use of stable isotope-labeled internal standards can help correct for variations in sample preparation and instrument response.

Frequently Asked Questions (FAQs)

Q1: Why is LC-MS/MS considered a "gold standard" for quantifying 5-mC?

A1: LC-MS/MS is highly regarded due to its accuracy, sensitivity, and specificity.[5] It directly measures the nucleosides, avoiding potential biases associated with antibody-based methods or the inability of bisulfite sequencing to distinguish between 5-mC and its oxidized derivatives like 5-hydroxymethylcytosine (B124674) (5-hmC).

Q2: How much genomic DNA is typically required for an accurate measurement?

A2: Modern LC-MS/MS methods are highly sensitive. As little as 50 ng of digested genomic DNA can be sufficient to measure modifications that are present at a 0.1% level.[3]

Q3: Can I measure 5-mC and its oxidized forms (5-hmC, 5-fC, 5-caC) in the same run?

A3: Yes, LC-MS/MS methods have been developed for the simultaneous quantification of 5-mC and its oxidized derivatives.[6][7] This requires optimizing the chromatographic separation to resolve all compounds and setting up the mass spectrometer to monitor the specific MRM transitions for each modified nucleoside.

Q4: What is the purpose of using formic or acetic acid in the mobile phase?

A4: A weak acid like formic or acetic acid is added to the mobile phase to improve the ionization efficiency of the nucleosides in the positive ESI source. This leads to better signal intensity and more sensitive detection.

Q5: How can I avoid salt precipitation when changing solvents?

A5: When switching between solvents with different compositions, especially when salts are involved, salt precipitation can occur and damage the system. To prevent this, flush the entire LC system with at least five volumes of high-purity water before introducing the new mobile phase.[4]

Quantitative Data Summary

The tables below provide a summary of typical quantitative data encountered in 5-mC analysis.

Table 1: Limits of Detection (LODs) for Cytosine Modifications

Nucleoside DerivativeLimit of Detection (fmol)Reference
5-mdC0.10[2]
5-hmdC0.06[2]
5-fodC0.11[2]
5-cadC0.23[2]

These values were achieved using a chemical derivatization method to enhance sensitivity.[2]

Table 2: Global DNA Modification Levels in Healthy vs. Cancerous Tissue

ModificationTissue TypeMean Percentage (%)Reference
5-mCHealthy Control (Blood)1.025[8]
5-hmCHealthy Control (Blood)0.023[8]
5-caCHealthy Control (Blood)0.001[8]
5-hmCMalignant Lung Cancer (Blood)0.013[8]

Note the significant decrease in global 5-hmC levels in the blood of lung cancer patients compared to healthy controls.[8]

References

avoiding cross-reactivity in immunoassays for 5-Methylcytosine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Methylcytosine (B146107) (5-mC) immunoassays. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot common issues and answer frequently asked questions related to achieving high specificity and avoiding cross-reactivity in their experiments.

Troubleshooting Guide

This guide addresses specific problems that can arise during 5-mC immunoassays, leading to inaccurate results.

High Background or Non-Specific Signal

Question: I am observing high background noise in my ELISA/Dot Blot/Immunostaining. What are the possible causes and how can I reduce it?

Answer: High background can obscure specific signals and lead to false positives. The primary causes include insufficient blocking, improper antibody concentrations, and inadequate washing.

Troubleshooting Steps:

  • Optimize Blocking Conditions:

    • Blocking Agent: If you are using milk, consider switching to Bovine Serum Albumin (BSA) or a commercially available blocking buffer, as milk can sometimes interfere with antibody binding.[1]

    • Incubation Time and Temperature: Increase the blocking incubation time (e.g., 1-2 hours at room temperature or overnight at 4°C).[1][2] Ensure the blocking buffer completely covers the membrane or well surface.[3]

  • Titrate Antibodies:

    • Primary Antibody Concentration: An overly high concentration of the primary antibody is a common cause of non-specific binding.[4][5] Perform a dilution series to determine the optimal concentration that provides the best signal-to-noise ratio.

    • Secondary Antibody: Ensure the secondary antibody is specific to the primary antibody's host species and isotype. Cross-adsorbed secondary antibodies are recommended to minimize cross-reactivity with other species' immunoglobulins.

  • Improve Washing Steps:

    • Washing Buffer: Use a buffer containing a detergent like Tween-20 (e.g., TBS-T or PBS-T) to help remove non-specifically bound antibodies.

    • Washing Frequency and Duration: Increase the number and duration of wash steps. For example, perform 3-4 washes of 5-10 minutes each with vigorous agitation.[1][2][3]

  • Check for Contamination:

    • Ensure all buffers and reagents are fresh and free from contamination.[6]

Weak or No Signal

Question: My assay is yielding a very weak signal or no signal at all, even for my positive controls. What should I check?

Answer: A lack of signal can be due to several factors, from improper sample preparation to inactive reagents.

Troubleshooting Steps:

  • Verify DNA Denaturation:

    • Anti-5-mC antibodies require single-stranded DNA for optimal binding.[7][8][9] Ensure your DNA denaturation step is complete. Common methods include heat (e.g., 95-98°C for 5-10 minutes) followed by rapid cooling on ice, or chemical denaturation with NaOH or HCl.[2][10][11] For immunostaining, HCl treatment is a crucial step.[12][13]

  • Check Antibody Activity:

    • Storage: Confirm that the primary and secondary antibodies have been stored correctly (typically at 4°C for short-term and -20°C for long-term). Avoid repeated freeze-thaw cycles.[7][8]

    • Expiration: Ensure the antibodies and other critical reagents, like the enzyme conjugate and substrate, have not expired.[6]

  • Confirm Sample Quality and Quantity:

    • Use a sufficient amount of input DNA. Most ELISA protocols recommend 10-200 ng of DNA per well.[7][8]

    • Ensure the purity of your genomic DNA. Contaminants can interfere with DNA binding to the plate or membrane.

  • Review the Protocol:

    • Double-check all incubation times and temperatures. Ensure that no steps were accidentally skipped.

Suspected Cross-Reactivity with 5-hmC

Question: I am concerned that my anti-5-mC antibody is cross-reacting with 5-hydroxymethylcytosine (B124674) (5-hmC). How can I test for and minimize this?

Answer: Cross-reactivity with 5-hmC is a valid concern due to its structural similarity to 5-mC.[14] The degree of cross-reactivity can vary significantly between different antibody clones.

Troubleshooting Steps:

  • Antibody Selection:

    • Choose a well-characterized monoclonal antibody that has been validated for high specificity against 5-mC and minimal cross-reactivity with 5-hmC.[12][15][16][17] Check the manufacturer's datasheet for specificity data. Some studies have shown that certain anti-5-mC antibodies have high selective affinity for 5-mC and do not detect 5-hmC.[16][17]

  • Use Proper Controls:

    • Include appropriate controls in your assay. This should include fully unmethylated DNA, fully methylated DNA (5-mC), and DNA containing only 5-hmC. These controls will allow you to assess the specificity of your antibody under your experimental conditions.

  • Assay Validation:

    • Perform a dot blot analysis with PCR products containing only C, only 5-mC, or only 5-hmC to directly visualize the antibody's specificity.[2][12]

Frequently Asked Questions (FAQs)

Q1: Which anti-5-mC antibody clone is the most reliable?

A1: The mouse monoclonal antibody clone 33D3 is one of the most widely published and validated antibodies for 5-mC detection.[12][18][19][20] However, it is always crucial to check the validation data for the specific application you are using and to perform your own validation with appropriate controls.

Q2: Why is DNA denaturation necessary for 5-mC immunoassays?

A2: The methyl group on the cytosine base is located in the major groove of the DNA double helix. In double-stranded DNA, this epitope can be sterically hindered, preventing efficient antibody binding. Denaturing the DNA into single strands exposes the 5-methylcytosine, making it accessible to the antibody.[9]

Q3: Can I use the same anti-5-mC antibody for ELISA, Dot Blot, and Immunofluorescence?

A3: Not necessarily. While some antibodies are validated for multiple applications, the optimal antibody and its ideal concentration can differ between techniques.[18][21] Always refer to the manufacturer's datasheet for validated applications and recommended dilutions. An antibody that works well for a dot blot may not perform optimally in immunofluorescence due to differences in sample fixation and processing.

Q4: How can I quantify the percentage of 5-mC in my sample using an ELISA kit?

A4: To accurately quantify the percentage of 5-mC, you must generate a standard curve using controls with known percentages of methylation.[7][8] Typically, a kit will provide a fully methylated positive control and an unmethylated negative control. By mixing these in different ratios (e.g., 0%, 5%, 10%, 25%, 50%, 100% methylation), you can create a standard curve. The absorbance of your unknown samples can then be plotted against this curve to determine their 5-mC percentage.[7][8]

Q5: What are the critical differences in sample preparation for a 5-mC Dot Blot versus an ELISA?

A5: For both assays, purified and denatured DNA is required. For a Dot Blot , the denatured DNA is spotted directly onto a membrane (e.g., nitrocellulose or nylon) and immobilized, often by UV cross-linking or baking.[2][10] For an ELISA , the denatured DNA is typically coated onto a high-binding 96-well plate by incubating it in a specific coating buffer, often overnight at 4°C or for a shorter period at 37°C.[7][8]

Quantitative Data Summary

The specificity of anti-5-mC antibodies is critical for accurate results. While comprehensive, directly comparable quantitative data across all commercially available antibodies is limited, validation experiments from manufacturers and in scientific literature provide a basis for selection.

Antibody CloneHostCross-Reactivity with 5-hmCApplications Validated
33D3 MouseLow to negligible cross-reactivity reported.[12]MeDIP, IF, Dot Blot, ELISA, IHC.[12][18][19][20]
D3S2Z RabbitHigh specificity for 5-mC reported.[15]ELISA, Dot Blot, MeDIP, IF.[15]
A1 MouseStated to discriminate between 5-mC and cytosine.MeDIP, IF, Dot Blot.[22]

Note: Specificity can be lot-dependent. It is always recommended to validate each new antibody and lot in your specific application with appropriate controls.

Experimental Protocols

Protocol 1: 5-mC Dot Blot Assay

This protocol provides a method for the qualitative or semi-quantitative detection of 5-mC in DNA samples.

  • DNA Sample Preparation and Denaturation:

    • Purify genomic DNA from your samples. Ensure high purity (A260/280 ratio of ~1.8).

    • For each sample, dilute 1 µg of DNA in 0.1 M NaOH to a final volume of 100 µL.

    • Denature the DNA by incubating at 95-98°C for 10 minutes.[10]

    • Immediately transfer the tubes to an ice bath for 5 minutes to prevent re-annealing.

    • Neutralize the samples by adding an equal volume of cold 2 M ammonium (B1175870) acetate.

  • Membrane Spotting:

    • Carefully spot 2-5 µL of each denatured DNA sample onto a positively charged nylon or nitrocellulose membrane.

    • Also spot a dilution series of positive (methylated) and negative (unmethylated) DNA controls.

    • Allow the spots to air dry completely.

    • Immobilize the DNA by UV cross-linking or baking at 80°C for 30 minutes.[10]

  • Blocking and Antibody Incubation:

    • Block the membrane in 5% non-fat milk or 3% BSA in TBS-T (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature with gentle agitation.[1][10]

    • Wash the membrane three times for 5 minutes each with TBS-T.[10]

    • Incubate the membrane with the primary anti-5-mC antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[10] The optimal dilution should be determined empirically.

  • Secondary Antibody and Detection:

    • Wash the membrane three times for 10 minutes each with TBS-T.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[2][10]

    • Wash the membrane four times for 10 minutes each with TBS-T.

    • Apply an ECL (Enhanced Chemiluminescence) substrate according to the manufacturer's instructions and visualize the signal using a chemiluminescence imaging system.[2]

Protocol 2: 5-mC DNA ELISA

This protocol allows for the quantitative measurement of global 5-mC levels.

  • DNA Coating and Denaturation:

    • Prepare DNA samples and standards (10-200 ng per well) in a coating buffer.[7][8]

    • Denature the DNA by heating at 98°C for 5 minutes, followed by immediate transfer to ice for 10 minutes.[8]

    • Add 100 µL of the denatured DNA to each well of a high-binding 96-well plate.

    • Incubate at 37°C for 1 hour or overnight at 4°C to allow the DNA to bind to the plate.[7]

  • Blocking:

    • Discard the coating solution from the wells.

    • Wash each well three times with 200 µL of an ELISA wash buffer (e.g., PBS with 0.05% Tween-20).[7]

    • Add 200 µL of a blocking buffer (e.g., ELISA wash buffer with 1% BSA) to each well.

    • Incubate at 37°C for 30-60 minutes.[7]

  • Antibody Incubation:

    • Discard the blocking buffer.

    • Add 100 µL of the diluted primary anti-5-mC antibody to each well.

    • Incubate at 37°C for 1 hour.[8]

    • Wash the wells three times with wash buffer.

    • Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.

    • Incubate at 37°C for 1 hour.[23]

  • Detection and Measurement:

    • Discard the secondary antibody solution and wash the wells five times with wash buffer.[23]

    • Add 100 µL of TMB (3,3’,5,5’-Tetramethylbenzidine) substrate to each well and incubate in the dark at room temperature for 10-30 minutes.[23]

    • Stop the reaction by adding 100 µL of stop solution (e.g., 2 N H₂SO₄).[23]

    • Read the absorbance at 450 nm using a microplate reader.[7][23]

    • Calculate the percentage of 5-mC in your samples by comparing their absorbance values to the standard curve.

Visualizations

ELISA_Workflow cluster_prep Plate Preparation cluster_incubation Antibody Incubation cluster_detection Detection DNA_Denaturation 1. DNA Denaturation (Heat or Chemical) Plate_Coating 2. Coat Plate with ssDNA DNA_Denaturation->Plate_Coating Blocking 3. Block Wells (e.g., BSA) Plate_Coating->Blocking Primary_Ab 4. Add Primary Ab (anti-5-mC) Blocking->Primary_Ab Wash1 5. Wash Primary_Ab->Wash1 Secondary_Ab 6. Add Secondary Ab (HRP-conjugated) Wash1->Secondary_Ab Wash2 7. Wash Secondary_Ab->Wash2 Substrate 8. Add TMB Substrate Wash2->Substrate Stop 9. Add Stop Solution Substrate->Stop Read 10. Read Absorbance (450 nm) Stop->Read

Caption: Workflow for a 5-Methylcytosine (5-mC) ELISA experiment.

Troubleshooting_Flowchart cluster_bg cluster_ns Start Problem with Immunoassay High_BG High Background? Start->High_BG No_Signal Weak / No Signal? Start->No_Signal High_BG->No_Signal No Optimize_Blocking Optimize Blocking (Time, Agent) High_BG->Optimize_Blocking Yes Check_Denaturation Verify DNA Denaturation (Complete ssDNA?) No_Signal->Check_Denaturation Yes End Re-run Assay No_Signal->End No, other issue Titrate_Ab Titrate Antibodies (Primary & Secondary) Optimize_Blocking->Titrate_Ab Improve_Washing Improve Washing (Steps, Duration) Titrate_Ab->Improve_Washing Improve_Washing->End Check_Reagents Check Reagent Activity (Antibodies, Substrate) Check_Denaturation->Check_Reagents Check_Sample Check Sample (Quality & Quantity) Check_Reagents->Check_Sample Check_Sample->End

Caption: Logic diagram for troubleshooting common 5-mC immunoassay issues.

References

Validation & Comparative

The Sixth Base: Unraveling the Functional Distinctions Between 5-Methylcytosine and 5-Hydroxymethylcytosine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the nuanced roles of two key epigenetic modifications.

In the intricate landscape of epigenetics, 5-methylcytosine (B146107) (5mC) has long been recognized as a critical regulator of gene expression, playing a pivotal role in development and disease. However, the discovery of 5-hydroxymethylcytosine (B124674) (5hmC), a direct oxidation product of 5mC, has added a new layer of complexity and intrigue to our understanding of DNA methylation dynamics. Once considered a mere intermediate in the demethylation pathway, 5hmC is now established as a stable epigenetic mark with distinct functional roles. This guide provides a detailed comparison of 5mC and 5hmC, summarizing key functional differences, providing experimental methodologies for their detection, and visualizing the underlying biological pathways.

Core Functional Differences: A Tale of Two Modifications

While structurally similar, 5mC and 5hmC exert markedly different effects on the genome, primarily in the context of gene regulation and cellular identity. 5mC, often referred to as the "fifth base" of DNA, is predominantly associated with transcriptional repression, particularly when located in promoter regions.[1][2] In contrast, 5hmC, the "sixth base," is generally linked to active gene expression.[3][4] This distinction arises from the different sets of proteins that recognize and bind to each modification, as well as their roles in the dynamic process of DNA demethylation.

The establishment and removal of these marks are tightly regulated by specific enzyme families. DNA methyltransferases (DNMTs) are responsible for adding the methyl group to cytosine, creating 5mC.[5][6] Conversely, the Ten-Eleven Translocation (TET) family of dioxygenases catalyzes the oxidation of 5mC to 5hmC, initiating the process of active DNA demethylation.[7][8][9] TET enzymes can further oxidize 5hmC to 5-formylcytosine (B1664653) (5fC) and 5-carboxylcytosine (5caC), which are then excised by the base excision repair (BER) machinery and replaced with an unmodified cytosine.[3][10]

Quantitative Comparison of 5mC and 5hmC

The relative abundance and genomic distribution of 5mC and 5hmC vary significantly across different tissues and developmental stages, reflecting their distinct biological functions. The following tables summarize key quantitative differences based on experimental data.

Feature5-Methylcytosine (5mC)5-Hydroxymethylcytosine (5hmC)References
Primary Function Gene silencing, genomic imprinting, X-chromosome inactivationGenerally associated with active gene expression, DNA demethylation intermediate[1][2][11],[3][4]
Enzymatic Regulation Written by DNA methyltransferases (DNMTs)Generated from 5mC by Ten-Eleven Translocation (TET) enzymes[5][6],[7][8][9]
Genomic Location Enriched in heterochromatin, promoters of inactive genes, and repetitive elementsEnriched in euchromatin, gene bodies of active genes, and enhancers[12],[5][9][13][14][15]
Interaction with Proteins Binds methyl-CpG binding domain (MBD) proteins, leading to transcriptional repressionGenerally not recognized by MBD proteins, can recruit other specific binding proteins[16]
Role in Cancer Hypermethylation of tumor suppressor genes is commonGlobal loss of 5hmC is a hallmark of many cancers[14][17][18][19][20]

Table 1: General Functional Comparison of 5mC and 5hmC. This table provides a high-level overview of the key distinctions between the two epigenetic marks.

TissueRelative Abundance of 5mC (% of total cytosines)Relative Abundance of 5hmC (% of total cytosines)References
Brain ~4%~0.67%[19][21]
Liver ~4%~0.46%[21]
Colon ~4%~0.45%[21]
Kidney ~4%~0.38%[21]
Lung ~4%~0.14%[21]
Heart ~4%~0.05%[21]
Breast ~4%~0.05%[21]
Placenta ~4%~0.06%[21]

Table 2: Relative Abundance of 5mC and 5hmC in Various Human Tissues. This table highlights the significant variation in 5hmC levels across different tissues, with the brain showing the highest enrichment. 5mC levels are generally more stable across tissues. Data is compiled from multiple sources and represents approximate values.

Signaling and Experimental Workflows

To understand the functional interplay between 5mC and 5hmC, it is crucial to visualize the pathways that govern their dynamics and the experimental methods used to distinguish them.

DNA_Demethylation_Pathway cluster_methylation Methylation Cycle cluster_demethylation Active Demethylation Pathway C Cytosine 5mC 5-Methylcytosine C->5mC DNMTs (S-adenosylmethionine) 5hmC 5-Hydroxymethylcytosine 5mC->5hmC TET enzymes (Fe(II), α-KG) 5fC 5-Formylcytosine 5hmC->5fC TET enzymes 5caC 5-Carboxylcytosine 5fC->5caC TET enzymes C_final Cytosine 5caC->C_final TDG/BER Pathway

Caption: The DNA methylation and active demethylation pathway.

The ability to distinguish between 5mC and 5hmC at single-base resolution is fundamental to deciphering their specific roles. Several key experimental techniques have been developed for this purpose.

Experimental_Workflow cluster_input Input DNA cluster_methods Detection Methods cluster_outcomes Sequencing Readout gDNA Genomic DNA (contains C, 5mC, 5hmC) WGBS Whole-Genome Bisulfite Sequencing (WGBS) gDNA->WGBS oxBS Oxidative Bisulfite Sequencing (oxBS-Seq) gDNA->oxBS TAB TET-Assisted Bisulfite Sequencing (TAB-Seq) gDNA->TAB WGBS_out C -> T 5mC -> C 5hmC -> C WGBS->WGBS_out Measures 5mC + 5hmC oxBS_out C -> T 5mC -> C 5hmC -> T oxBS->oxBS_out Measures 5mC only TAB_out C -> T 5mC -> T 5hmC -> C TAB->TAB_out Measures 5hmC only

Caption: Workflow for distinguishing 5mC and 5hmC.

Detailed Experimental Protocols

Accurate and reproducible data are paramount in epigenetic research. Below are detailed methodologies for the key experiments used to differentiate 5mC and 5hmC.

Whole-Genome Bisulfite Sequencing (WGBS)

WGBS is the gold standard for genome-wide methylation analysis but does not distinguish between 5mC and 5hmC.[22][11][23][24][25]

Protocol:

  • DNA Fragmentation: Genomic DNA (1-5 µg) is fragmented to a desired size range (e.g., 200-500 bp) using sonication (e.g., Covaris).[23]

  • End Repair and A-tailing: Fragmented DNA is end-repaired to create blunt ends, and a single adenine (B156593) (A) is added to the 3' ends.

  • Adapter Ligation: Methylated sequencing adapters are ligated to the A-tailed DNA fragments. The use of methylated adapters is crucial to prevent their conversion during bisulfite treatment.[23]

  • Bisulfite Conversion: The adapter-ligated DNA is treated with sodium bisulfite, which converts unmethylated cytosines to uracil (B121893) (U), while 5mC and 5hmC remain as cytosine.

  • PCR Amplification: The bisulfite-converted DNA is amplified by PCR using primers that anneal to the adapter sequences. This step enriches for library fragments and incorporates the necessary sequences for sequencing.

  • Sequencing: The final library is sequenced on a next-generation sequencing platform.

  • Data Analysis: Sequencing reads are aligned to a reference genome, and the methylation status of each cytosine is determined by comparing the sequenced base to the reference.

Oxidative Bisulfite Sequencing (oxBS-Seq)

oxBS-Seq is a modification of WGBS that allows for the specific detection of 5mC by chemically oxidizing 5hmC prior to bisulfite treatment.[24][26][27][28][29][30] By comparing the results of oxBS-Seq with a parallel WGBS experiment, the levels of 5hmC can be inferred.

Protocol:

  • DNA Fragmentation, End Repair, A-tailing, and Adapter Ligation: These steps are performed as described for WGBS.

  • Oxidation: The adapter-ligated DNA is treated with an oxidizing agent, typically potassium perruthenate (KRuO₄), which specifically converts 5hmC to 5-formylcytosine (5fC).[26][27] 5mC remains unmodified.

  • Bisulfite Conversion: The oxidized DNA is then subjected to sodium bisulfite treatment. During this step, unmethylated cytosines and 5fC are converted to uracil, while 5mC remains as cytosine.[19][30]

  • PCR Amplification, Sequencing, and Data Analysis: These steps are performed as described for WGBS. The resulting data provides a direct measurement of 5mC levels. The level of 5hmC at a given site is calculated by subtracting the 5mC level (from oxBS-Seq) from the total modified cytosine level (from WGBS).[30]

TET-Assisted Bisulfite Sequencing (TAB-Seq)

TAB-Seq provides a direct, positive readout of 5hmC at single-base resolution.[7][16][31][32][33]

Protocol:

  • DNA Fragmentation, End Repair, A-tailing, and Adapter Ligation: These steps are performed as described for WGBS.

  • Glucosylation of 5hmC: The DNA is treated with β-glucosyltransferase (β-GT), which transfers a glucose moiety to the hydroxyl group of 5hmC, forming 5-glucosyl-hydroxymethylcytosine (5ghmC). This modification protects 5hmC from subsequent oxidation.[16]

  • TET Enzyme Oxidation of 5mC: The DNA is then treated with a TET enzyme (e.g., recombinant mouse Tet1), which oxidizes 5mC to 5-carboxylcytosine (5caC). The protected 5ghmC is not affected by this oxidation.[16]

  • Bisulfite Conversion: The treated DNA is subjected to sodium bisulfite treatment. During this step, unmethylated cytosines and 5caC are converted to uracil, while the protected 5ghmC remains as cytosine.[16]

  • PCR Amplification, Sequencing, and Data Analysis: These steps are performed as described for WGBS. In the final sequencing data, cytosines that were originally 5hmC will be read as cytosine, while unmethylated cytosines and 5mC will be read as thymine.

Conclusion

The distinction between 5-methylcytosine and 5-hydroxymethylcytosine is not merely academic; it represents a fundamental aspect of epigenetic regulation with profound implications for cellular function, development, and disease. While 5mC is a well-established mark of gene silencing, 5hmC emerges as a dynamic player associated with active transcription and a key intermediate in the pathway of DNA demethylation. The continued application of advanced sequencing methodologies will undoubtedly further illuminate the distinct and synergistic roles of these two crucial epigenetic modifications, paving the way for novel diagnostic and therapeutic strategies in a wide range of human diseases.

References

A Researcher's Guide to Distinguishing 5-Methylcytosine and 5-Hydroxymethylcytosine in Sequencing Data

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of current methodologies for the differential analysis of two critical epigenetic marks.

In the landscape of epigenetic research, the precise detection and quantification of DNA modifications are paramount to understanding their roles in gene regulation, development, and disease. While 5-methylcytosine (B146107) (5mC) has long been studied as a primary epigenetic mark, the discovery of 5-hydroxymethylcytosine (B124674) (5hmC) has added a new layer of complexity. Standard bisulfite sequencing, the historical gold standard for DNA methylation analysis, is unable to distinguish between these two functionally distinct modifications.[1][2] This guide provides a comprehensive comparison of the leading methodologies designed to differentiate 5mC and 5hmC in sequencing data, offering researchers, scientists, and drug development professionals the insights needed to select the most appropriate technique for their experimental goals.

At a Glance: Comparison of Key Sequencing Methodologies

The choice of method for distinguishing 5mC and 5hmC depends on a variety of factors, including the required resolution, the amount of starting material, and the specific biological question being addressed. Below is a summary of the key performance characteristics of the most widely used techniques.

Method Principle Resolution DNA Input Advantages Disadvantages
oxBS-Seq Chemical oxidation of 5hmC followed by bisulfite conversion. 5hmC is read as T, 5mC as C.Single-base100 ng - 1 µgProvides a direct readout of 5mC.Requires two parallel experiments (BS-Seq and oxBS-Seq) and subtraction analysis, which can compound errors. Harsh bisulfite treatment leads to significant DNA degradation (up to 99.5%).[3][4]
TAB-Seq Enzymatic protection of 5hmC and TET-mediated oxidation of 5mC to 5caC, followed by bisulfite conversion. 5hmC is read as C, 5mC as T.Single-base100 ng - 1 µgDirectly measures 5hmC, avoiding subtraction-based inference.Relies on the efficiency of the TET enzyme, which can be incomplete and costly.[5][6] Also involves DNA-damaging bisulfite treatment.
TAPS/TAPSβ TET-mediated oxidation of 5mC and 5hmC to 5caC, followed by chemical reduction to DHU. DHU is read as T. TAPSβ protects 5hmC.Single-base10 ng - 100 ngBisulfite-free method that avoids harsh chemical treatment, resulting in less DNA degradation and higher quality sequencing libraries.[7][8]TAPS itself does not distinguish 5mC and 5hmC; requires a parallel TAPSβ experiment for differential analysis.
5hmC-Seal Chemical labeling of 5hmC with a biotin (B1667282) tag for affinity enrichment and sequencing.~100-200 bp (enrichment-based)As low as 5 ngHighly sensitive and specific for 5hmC-containing regions. Good for low-input samples.[9][10]Does not provide single-base resolution. Provides information on regional enrichment rather than precise base-level modifications.

Delving Deeper: Methodologies and Experimental Insights

A thorough understanding of the underlying principles and experimental workflows is crucial for selecting and implementing the right technique.

The Challenge: Identical Reads in Standard Bisulfite Sequencing

Conventional bisulfite sequencing involves treating DNA with sodium bisulfite, which deaminates unmethylated cytosine (C) to uracil (B121893) (U), while 5mC and 5hmC remain unchanged. During subsequent PCR amplification, uracil is read as thymine (B56734) (T). Consequently, both 5mC and 5hmC are read as cytosine, making them indistinguishable.[1][2]

cluster_BS_Seq Standard Bisulfite Sequencing C_bs C U_bs U C_bs->U_bs Bisulfite T_bs T U_bs->T_bs PCR mC_bs 5mC mC_read_bs 5mC mC_bs->mC_read_bs Bisulfite & PCR hmC_bs 5hmC hmC_read_bs 5hmC hmC_bs->hmC_read_bs Bisulfite & PCR

Caption: Standard bisulfite sequencing workflow.

Oxidative Bisulfite Sequencing (oxBS-Seq)

OxBS-Seq was one of the first methods developed to overcome the limitations of standard bisulfite sequencing.[11][12] It introduces a chemical oxidation step prior to bisulfite treatment. This oxidation step, typically using potassium perruthenate (KRuO₄), converts 5hmC to 5-formylcytosine (B1664653) (5fC).[13] Unlike 5hmC, 5fC is susceptible to deamination by bisulfite, resulting in its conversion to uracil. Therefore, in an oxBS-Seq experiment, both unmodified cytosine and 5hmC are read as thymine, while only 5mC is read as cytosine. By comparing the results of a standard BS-Seq experiment (which measures 5mC + 5hmC) with an oxBS-Seq experiment (which measures only 5mC) on the same sample, the levels of 5hmC can be inferred at single-base resolution.[11][14]

cluster_oxBS_Seq oxBS-Seq Workflow C_ox C U_ox U C_ox->U_ox Bisulfite T_ox T U_ox->T_ox PCR mC_ox 5mC mC_read_ox 5mC mC_ox->mC_read_ox Oxidation, Bisulfite & PCR hmC_ox 5hmC fC_ox 5fC hmC_ox->fC_ox Oxidation (KRuO4) U_from_fC_ox U fC_ox->U_from_fC_ox Bisulfite T_from_fC_ox T U_from_fC_ox->T_from_fC_ox PCR

Caption: Oxidative Bisulfite Sequencing (oxBS-Seq) workflow.

TET-Assisted Bisulfite Sequencing (TAB-Seq)

TAB-Seq offers a method for the direct detection of 5hmC.[5][15] This technique employs an enzymatic approach. First, the 5hmC residues in the DNA are protected by glycosylation using a β-glucosyltransferase (βGT). Following this protection step, the Ten-Eleven Translocation (TET) enzyme is used to oxidize 5mC to 5-carboxylcytosine (5caC). Subsequent bisulfite treatment converts unmodified cytosine and 5caC to uracil, while the protected glycosylated 5hmC remains as cytosine. This allows for the direct identification of 5hmC sites at single-base resolution.[2][15]

cluster_TAB_Seq TAB-Seq Workflow C_tab C U_tab U C_tab->U_tab Bisulfite T_tab T U_tab->T_tab PCR mC_tab 5mC caC_tab 5caC mC_tab->caC_tab TET Oxidation U_from_caC_tab U caC_tab->U_from_caC_tab Bisulfite T_from_caC_tab T U_from_caC_tab->T_from_caC_tab PCR hmC_tab 5hmC ghmC_tab 5ghmC hmC_tab->ghmC_tab Glycosylation (βGT) ghmC_read_tab 5ghmC ghmC_tab->ghmC_read_tab TET treatment, Bisulfite & PCR

Caption: TET-Assisted Bisulfite Sequencing (TAB-Seq) workflow.

TET-Assisted Pyridine (B92270) Borane Sequencing (TAPS)

TAPS is a more recent, bisulfite-free method that circumvents the harsh chemical treatment that causes DNA degradation.[7][8] In TAPS, the TET enzyme is used to oxidize both 5mC and 5hmC to 5caC. Subsequently, a chemical reducing agent, pyridine borane, converts 5caC to dihydrouracil (B119008) (DHU), which is then read as thymine during PCR. Unmodified cytosine is not affected by this process. To specifically identify 5mC, a variation called TAPSβ is used. In TAPSβ, 5hmC is first protected by glycosylation, preventing its oxidation by the TET enzyme. Therefore, in a TAPSβ experiment, only 5mC is converted to thymine. By comparing the results of TAPS (detecting 5mC + 5hmC) and TAPSβ (detecting only 5mC), both modifications can be distinguished at single-base resolution.[16]

cluster_TAPS TAPS Workflow C_taps C C_read_taps C C_taps->C_read_taps TET & Pyridine Borane mC_taps 5mC caC_from_mC_taps 5caC mC_taps->caC_from_mC_taps TET Oxidation DHU_from_mC_taps DHU caC_from_mC_taps->DHU_from_mC_taps Pyridine Borane T_from_mC_taps T DHU_from_mC_taps->T_from_mC_taps PCR hmC_taps 5hmC caC_from_hmC_taps 5caC hmC_taps->caC_from_hmC_taps TET Oxidation DHU_from_hmC_taps DHU caC_from_hmC_taps->DHU_from_hmC_taps Pyridine Borane T_from_hmC_taps T DHU_from_hmC_taps->T_from_hmC_taps PCR

Caption: TET-Assisted Pyridine Borane Sequencing (TAPS) workflow.

Affinity-Based Enrichment: 5hmC-Seal

Affinity-based methods, such as 5hmC-Seal, offer a sensitive approach for enriching DNA fragments containing 5hmC.[9][10] This method involves the selective chemical labeling of 5hmC with a biotin tag. The biotinylated DNA fragments can then be captured using streptavidin-coated beads. The enriched DNA is subsequently sequenced, providing a genome-wide profile of 5hmC-rich regions. While this method is highly sensitive and suitable for low-input DNA, it does not provide single-base resolution.[9][10]

cluster_5hmC_Seal 5hmC-Seal Workflow DNA Genomic DNA (containing C, 5mC, 5hmC) Labeled_DNA Biotin-labeled 5hmC DNA DNA->Labeled_DNA Selective Biotin Labeling of 5hmC Enriched_DNA Enriched 5hmC DNA Labeled_DNA->Enriched_DNA Streptavidin Pull-down Sequencing Sequencing Enriched_DNA->Sequencing start Start: Distinguish 5mC and 5hmC q1 Single-base resolution required? start->q1 q2 Low DNA input (<50 ng)? q1->q2 Yes affinity Affinity-based method (e.g., 5hmC-Seal) q1->affinity No q3 Direct detection of 5hmC preferred? q2->q3 No taps TAPS / TAPSβ q2->taps Yes tab_seq TAB-Seq q3->tab_seq Yes oxbs_seq oxBS-Seq q3->oxbs_seq No

References

A Comparative Guide to 5-Methylcytosine and 5-Hydroxymethylcytosine Abundance in Human Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 5-Methylcytosine (5mC) and 5-Hydroxymethylcytosine (B124674) (5hmC) Levels Across Various Human Tissues, Supported by Experimental Data and Detailed Methodologies.

This guide provides a comprehensive overview of the relative abundance of two key epigenetic modifications, 5-Methylcytosine (5mC) and its oxidized derivative, 5-Hydroxymethylcytosine (5hmC), in a range of human tissues. Understanding the tissue-specific distribution of these marks is crucial for research into development, disease pathogenesis, and the design of novel therapeutic strategies.

Executive Summary

5-Methylcytosine (5mC) is a well-established epigenetic mark primarily associated with gene silencing. Its oxidized form, 5-hydroxymethylcytosine (5hmC), is now recognized not only as an intermediate in DNA demethylation but also as a stable epigenetic mark with its own distinct regulatory functions, often linked to active gene expression. Global levels of 5mC are relatively stable across different somatic tissues. In stark contrast, the abundance of 5hmC is highly variable, with the brain exhibiting significantly higher levels compared to other organs. This differential distribution points to specialized roles for 5hmC in tissues with high transcriptional activity and complex gene regulation, such as the central nervous system.

Data Presentation: Quantitative Comparison of 5mC and 5hmC

The following table summarizes the global levels of 5mC and 5hmC in various human tissues as a percentage of total cytosines. The data is compiled from studies utilizing highly sensitive techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and immunoassays.

Tissue% 5mC of Total Cytosines% 5hmC of Total CytosinesReference
Brain (Cerebral Cortex)~0.9% - 1.0%~0.67%[1]
Liver~1.5%~0.46%[1]
KidneyNot Reported~0.38%[1]
Colon~1.5%~0.45%[1]
RectumNot Reported~0.57%[1]
Lung~0.6%~0.14% - 0.18%[1]
HeartNot Reported~0.05%[1]
BreastNot Reported~0.05%[1]
Placenta~0.6%~0.06%[1]
Fetal Liver4.2%< 0.125%
Adult Liver5.3%0.62%

Note: The presented values are approximations compiled from different studies and may vary depending on the specific quantification method, the region of the tissue analyzed, and individual donor characteristics.

Experimental Protocols

Accurate quantification of 5mC and 5hmC is fundamental to understanding their biological roles. Below are detailed methodologies for two widely used techniques.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is considered the gold standard for the accurate and sensitive quantification of global 5mC and 5hmC levels due to its high specificity and ability to detect low-abundance modifications.[2][3]

a) DNA Extraction and Hydrolysis:

  • Genomic DNA is extracted from tissues using standard protocols (e.g., phenol-chloroform extraction or commercial kits).

  • The purified DNA is quantified, and its purity is assessed (A260/A280 ratio).

  • A known amount of genomic DNA (typically 50-100 ng) is enzymatically hydrolyzed to individual nucleosides.[4] This is often achieved using a cocktail of enzymes such as DNA degradase plus, which contains DNase I, snake venom phosphodiesterase, and alkaline phosphatase.[2][4]

  • To ensure accurate quantification, stable isotope-labeled internal standards for 5mC and 5hmC are added to the DNA sample before hydrolysis.

b) Chromatographic Separation:

  • The hydrolyzed nucleosides are separated using high-performance liquid chromatography (HPLC).

  • A C18 reverse-phase column is commonly used for separation.[4]

  • The mobile phase typically consists of a gradient of two solvents, such as water with a small percentage of formic acid (for protonation) and an organic solvent like acetonitrile (B52724) or methanol.

c) Mass Spectrometry Detection and Quantification:

  • The separated nucleosides are introduced into a tandem mass spectrometer, usually equipped with an electrospray ionization (ESI) source.

  • The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.[2]

  • Specific precursor-to-product ion transitions for deoxycytidine (dC), 5-methyldeoxycytidine (5mdC), and 5-hydroxymethyldeoxycytidine (5hmdC), as well as their corresponding internal standards, are monitored.

  • The abundance of each nucleoside is determined by integrating the area under the peak in the chromatogram.

  • The percentage of 5mC and 5hmC is calculated as the ratio of the peak area of 5mdC or 5hmdC to the total peak area of all cytosine species (dC + 5mdC + 5hmdC), corrected using the internal standards.

Quantification by Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA-based methods offer a high-throughput and cost-effective alternative for quantifying global 5mC and 5hmC levels, relying on the high specificity of antibodies against these modifications.[5][6][7]

a) DNA Coating:

  • Genomic DNA samples are denatured to single strands by heating.[7]

  • A specific amount of denatured DNA (e.g., 100 ng) is added to each well of a microplate that has been pre-treated to have a high affinity for DNA.[8]

  • The plate is incubated to allow the DNA to bind to the well surface.

b) Immunodetection:

  • After washing to remove unbound DNA, a primary antibody specific for either 5mC or 5hmC is added to the wells.

  • The plate is incubated to allow the antibody to bind to its target modification on the immobilized DNA.

  • Unbound primary antibody is washed away.

  • A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) and directed against the primary antibody is added.

  • The plate is incubated, and excess secondary antibody is washed off.

c) Signal Development and Quantification:

  • A colorimetric substrate for the enzyme is added to the wells. The enzyme converts the substrate into a colored product.[6]

  • The reaction is stopped after a specific time, and the absorbance in each well is measured using a microplate reader.

  • A standard curve is generated using control DNA with known percentages of 5mC or 5hmC.

  • The percentage of 5mC or 5hmC in the experimental samples is determined by interpolating their absorbance values on the standard curve.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the key signaling pathway for the generation of 5hmC from 5mC and a general workflow for its quantification.

TET_Enzyme_Pathway cluster_0 DNA Methylation and Demethylation Pathway cluster_1 Regulatory Outcomes Cytosine Cytosine (C) mC 5-Methylcytosine (5mC) Cytosine->mC DNMTs (Methylation) hmC 5-Hydroxymethylcytosine (5hmC) mC->hmC TET Enzymes (Oxidation) GeneSilencing Gene Silencing mC->GeneSilencing fC 5-Formylcytosine (5fC) hmC->fC TET Enzymes (Oxidation) GeneActivation Gene Activation hmC->GeneActivation caC 5-Carboxylcytosine (5caC) fC->caC TET Enzymes (Oxidation) Demethylation Demethylation (Base Excision Repair) caC->Demethylation TDG Demethylation->Cytosine

Caption: Enzymatic conversion of 5-Methylcytosine to its oxidized derivatives by TET enzymes.

Experimental_Workflow Tissue Tissue Sample DNA_Extraction Genomic DNA Extraction Tissue->DNA_Extraction Quantification Quantification Method DNA_Extraction->Quantification LCMS LC-MS/MS Quantification->LCMS ELISA ELISA Quantification->ELISA Data_Analysis Data Analysis and Comparison LCMS->Data_Analysis ELISA->Data_Analysis Results Relative Abundance of 5mC and 5hmC Data_Analysis->Results

Caption: General experimental workflow for quantifying 5mC and 5hmC in tissues.

References

A Researcher's Guide to Validating 5-Methylcytosine (5mC) Antibody Specificity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in epigenetics and drug development, the accurate detection of 5-methylcytosine (B146107) (5mC) is paramount. The specificity of the primary antibody used in immunoassays is a critical determinant of data quality and reliability. This guide provides a comparative overview of commonly used methods to validate 5mC antibody specificity, supported by experimental protocols and data.

Key Validation Methods for 5mC Antibody Specificity

The specificity of a 5mC antibody is its ability to bind exclusively to 5mC without cross-reacting with other DNA modifications, most notably cytosine (C) and 5-hydroxymethylcytosine (B124674) (5hmC). Several experimental techniques are employed to verify this specificity.

Dot Blot Analysis: This is a straightforward and widely used method to assess antibody specificity. It involves spotting known amounts of DNA containing different modifications (unmethylated, 5mC, 5hmC, etc.) onto a membrane and then probing with the 5mC antibody. A specific antibody should only generate a signal from the 5mC-containing spot.

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA offers a more quantitative assessment of antibody specificity. Wells of a microplate are coated with DNA containing specific modifications. The antibody is then added, and its binding is detected using a secondary antibody conjugated to an enzyme that produces a measurable colorimetric or fluorescent signal. This allows for the quantification of the antibody's affinity for 5mC versus other modifications.

Methylated DNA Immunoprecipitation followed by Sequencing (MeDIP-seq): This powerful genome-wide technique not only assesses antibody specificity but also its performance in a more biologically relevant context. DNA is fragmented and then immunoprecipitated using the 5mC antibody. The enriched DNA is then sequenced. A highly specific antibody will enrich for DNA regions known to be methylated, and the sequencing data can be analyzed to confirm the enrichment of 5mC-containing sequences.[1][2][3][4] The resolution of MeDIP-seq is typically around 150 base pairs.[3]

Immunofluorescence (IF): This cell-based imaging technique can provide qualitative validation of a 5mC antibody. Cells are fixed, permeabilized, and then stained with the antibody. A specific antibody will produce a nuclear staining pattern consistent with the known distribution of 5mC in the genome.

Performance Comparison of Select 5-Methylcytosine Antibodies

The following table summarizes publicly available information and experimental data on the specificity of several commercially available 5-methylcytosine antibodies. It is important to note that direct head-to-head comparative studies are limited, and performance can vary based on experimental conditions.

Antibody (Clone)SupplierHostValidated ApplicationsSpecificity Data Summary
33D3 Abcam (ab10805)MouseDB, ELISA, IF, IHC, IP, MeDIPHigh affinity for 5mC with minimal cross-reactivity to cytosine and 5hmC observed in immunoprecipitation assays.[5][6]
RM231 RevMAbRabbitELISA, FCM, ICC, IHC, DB, MeDIPProduct information indicates high specificity for 5mC.
D3S2Z Cell Signaling Technology (#28692)RabbitDB, IFValidated by ELISA, dot blot, and MeDIP to be highly specific for 5-methylcytosine.[7]
7D21 Zymo Research (A3001)MouseDB, MeDIPA user review with dot blot data showed high specificity for 5mC with no cross-reactivity to 5hmC, 5fC, 5caC, or 6mA.[8]

Experimental Workflows and Protocols

To ensure robust and reproducible validation of 5mC antibody specificity, it is crucial to follow standardized protocols. Below are detailed methodologies for key experiments.

Dot Blot Assay for 5mC Antibody Specificity

This protocol is adapted from various sources to provide a general workflow for assessing antibody specificity against different DNA modifications.

Dot_Blot_Workflow cluster_prep DNA Sample Preparation cluster_blotting Blotting and Hybridization cluster_detection Detection DNA_standards Prepare serial dilutions of DNA standards (C, 5mC, 5hmC) Denature Denature DNA at 95-100°C for 10 min DNA_standards->Denature Neutralize Neutralize on ice Denature->Neutralize Spot Spot denatured DNA onto a nitrocellulose or nylon membrane Neutralize->Spot UV_crosslink UV cross-link DNA to the membrane Spot->UV_crosslink Block Block membrane with 5% non-fat milk or BSA in TBST UV_crosslink->Block Primary_Ab Incubate with primary 5mC antibody Block->Primary_Ab Wash1 Wash 3x with TBST Primary_Ab->Wash1 Secondary_Ab Incubate with HRP-conjugated secondary antibody Wash1->Secondary_Ab Wash2 Wash 3x with TBST Secondary_Ab->Wash2 ECL Add ECL substrate Wash2->ECL Image Image chemiluminescence ECL->Image

Caption: Workflow for Dot Blot Analysis of 5mC Antibody Specificity.

Protocol Details:

  • DNA Preparation: Prepare solutions of control DNA containing only cytosine (C), 5-methylcytosine (5mC), or 5-hydroxymethylcytosine (5hmC).

  • Denaturation: Denature the DNA samples by heating at 95-100°C for 10 minutes, followed by immediate cooling on ice.

  • Spotting: Spot 1-2 µL of each denatured DNA sample onto a positively charged nylon or nitrocellulose membrane. Allow the spots to air dry.

  • Cross-linking: UV cross-link the DNA to the membrane according to the manufacturer's instructions for the cross-linker.

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)).

  • Primary Antibody Incubation: Incubate the membrane with the 5mC primary antibody at the recommended dilution in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse or anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.

  • Final Washes: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate and capture the signal using a chemiluminescence imaging system.

Methylated DNA Immunoprecipitation (MeDIP) Workflow

This protocol outlines the key steps for performing MeDIP to enrich for methylated DNA fragments.

MeDIP_Workflow cluster_prep DNA Preparation cluster_ip Immunoprecipitation cluster_elution Elution and Purification cluster_analysis Downstream Analysis gDNA_extraction Genomic DNA Extraction Fragmentation DNA Fragmentation (Sonication or Enzymatic) gDNA_extraction->Fragmentation Denaturation Heat Denaturation Fragmentation->Denaturation Antibody_incubation Incubate with 5mC antibody Denaturation->Antibody_incubation Bead_capture Capture with Protein A/G magnetic beads Antibody_incubation->Bead_capture Washing Wash beads to remove non-specific binding Bead_capture->Washing Elution Elute DNA from beads Washing->Elution ProteinaseK Proteinase K treatment Elution->ProteinaseK Purification Purify enriched DNA ProteinaseK->Purification qPCR qPCR of known methylated/unmethylated regions Purification->qPCR Sequencing Next-Generation Sequencing (MeDIP-seq) Purification->Sequencing

Caption: Workflow for Methylated DNA Immunoprecipitation (MeDIP).

Protocol Details:

  • Genomic DNA Extraction and Fragmentation: Isolate high-quality genomic DNA and fragment it to a desired size range (typically 200-800 bp) using sonication or enzymatic digestion.

  • Denaturation: Denature the fragmented DNA by heating at 95°C for 10 minutes and then rapidly cooling on ice.

  • Immunoprecipitation: Incubate the denatured DNA with the 5mC antibody overnight at 4°C on a rotator.

  • Immune Complex Capture: Add Protein A/G magnetic beads to the DNA-antibody mixture and incubate for at least 2 hours at 4°C to capture the immune complexes.

  • Washing: Pellet the magnetic beads using a magnetic stand and wash them multiple times with wash buffers of increasing stringency to remove non-specifically bound DNA.

  • Elution: Elute the enriched DNA from the beads using an elution buffer.

  • Protein Digestion and DNA Purification: Treat the eluted DNA with Proteinase K to degrade the antibody and then purify the DNA using a standard DNA purification kit or phenol-chloroform extraction.

  • Downstream Analysis: The enriched DNA can be analyzed by qPCR using primers for known methylated and unmethylated regions to validate enrichment, or it can be used to prepare a library for next-generation sequencing (MeDIP-seq).

Logical Framework for Antibody Validation

The validation of a 5mC antibody should follow a logical progression from basic specificity checks to more complex functional assessments.

Validation_Logic cluster_initial Initial Specificity Screening cluster_application Application-Specific Validation cluster_genome_wide Genome-Wide Performance Dot_Blot Dot Blot (vs. C, 5hmC) ELISA ELISA (Quantitative Binding) Dot_Blot->ELISA IF Immunofluorescence (Cellular Localization) ELISA->IF MeDIP_qPCR MeDIP-qPCR (Enrichment of Known Loci) ELISA->MeDIP_qPCR MeDIP_seq MeDIP-seq (Genome-wide Profiling) MeDIP_qPCR->MeDIP_seq

Caption: Logical Flow for 5mC Antibody Validation.

This structured approach ensures that an antibody is thoroughly vetted for specificity and performance before being used in extensive and costly downstream experiments. By employing these validation strategies, researchers can have greater confidence in the accuracy and reliability of their DNA methylation data.

References

Navigating the Post-Bisulfite Era: A Guide to Advanced 5-Methylcytosine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For decades, bisulfite sequencing has been the cornerstone of DNA methylation analysis, providing invaluable insights into the epigenetic regulation of genes. However, the harsh chemical treatment inherent in this method, which leads to DNA degradation and biased results, has prompted the development of gentler and more accurate alternatives. This guide provides a comprehensive comparison of the leading alternatives to bisulfite sequencing for the analysis of 5-methylcytosine (B146107) (5mC), offering researchers, scientists, and drug development professionals a clear overview of the current landscape.

The Limitations of a Gold Standard: Why Move Beyond Bisulfite?

While groundbreaking, bisulfite sequencing is not without its drawbacks. The sodium bisulfite treatment is harsh on DNA, causing significant fragmentation and degradation.[1][2] This is particularly problematic for samples with low DNA input, such as circulating cell-free DNA (cfDNA) and formalin-fixed paraffin-embedded (FFPE) tissues.[3] The treatment can also lead to biased data due to incomplete conversion of unmethylated cytosines and the over-representation of GC-rich regions.[3] Furthermore, standard bisulfite sequencing cannot distinguish between 5-methylcytosine (5mC) and its oxidized derivative, 5-hydroxymethylcytosine (B124674) (5hmC), which have distinct biological roles.[4][5]

The Rise of Enzymatic and Chemical Alternatives

In recent years, several innovative methods have emerged to address the shortcomings of bisulfite sequencing. These approaches, primarily enzymatic or involving milder chemical reactions, offer improved data quality, higher sensitivity, and the ability to analyze a wider range of sample types. The most prominent alternatives include Enzymatic Methyl-seq (EM-seq), TET-assisted pyridine (B92270) borane (B79455) sequencing (TAPS), and APOBEC-coupled epigenetic sequencing (ACE-seq). Additionally, long-read sequencing technologies are showing promise for the direct detection of DNA modifications.

Head-to-Head Comparison: Performance Metrics

The choice of a 5mC analysis method depends on various factors, including the research question, sample type, and available resources. The following table summarizes key performance metrics for the leading alternatives, providing a quantitative basis for comparison.

Performance MetricBisulfite Sequencing (BS-seq)Enzymatic Methyl-seq (EM-seq)TET-assisted Pyridine Borane Sequencing (TAPS)APOBEC-coupled Epigenetic Sequencing (ACE-seq)Long-Read Sequencing (PacBio/Nanopore)
DNA Input High (µg range)[6]Low (as little as 10 ng)[7]Low (effective at very low concentrations)[8]Very Low (at least 1000-fold less than conventional methods)[9][10]Variable, can be low
DNA Damage High, significant fragmentation[1][2]Minimal, preserves DNA integrity[1][11]Minimal, mild reaction[8][12]Non-destructive[9]None (direct detection)
Library Yield Lower, especially with low-input DNASignificantly higher[13]HighHighNot applicable (no library conversion)
Library Complexity Lower, higher duplicate ratesHigher, fewer duplicate readsHighHighHigh
GC Bias Prone to biasMore uniform GC coverage[7]Reduced biasReduced biasLow bias
Distinguishes 5mC/5hmC No (detects both as 'methylated')[4][5]No (in standard protocol)[11]Yes (with TAPSβ variant)[14][15]Yes (specifically detects 5hmC)[9][16]Yes (in development)[17]
Readout C to T conversion of unmethylated CC to T conversion of unmethylated C[11]C to T conversion of methylated C[14][18]C to T conversion of C and 5mC[9]Direct detection of modified bases

Visualizing the Workflows

To better understand the principles behind these methods, the following diagrams illustrate their experimental workflows.

Workflow of Bisulfite Sequencing.

cluster_BS Bisulfite Sequencing DNA Genomic DNA (5mC, 5hmC, C) Denature Denaturation DNA->Denature Bisulfite Sodium Bisulfite Treatment Denature->Bisulfite PCR PCR Amplification Bisulfite->PCR Unmethylated C -> U Sequencing Sequencing PCR->Sequencing U -> T Analysis Data Analysis Sequencing->Analysis Compare to reference

Workflow of Enzymatic Methyl-seq (EM-seq).

cluster_EM Enzymatic Methyl-seq (EM-seq) DNA Genomic DNA (5mC, 5hmC, C) TET2 TET2 Oxidation DNA->TET2 5mC -> 5caC 5hmC -> 5ghmC APOBEC APOBEC3A Deamination TET2->APOBEC PCR PCR Amplification APOBEC->PCR C -> U Sequencing Sequencing PCR->Sequencing U -> T Analysis Data Analysis Sequencing->Analysis Compare to reference

Workflow of TET-assisted Pyridine Borane Sequencing (TAPS).

cluster_TAPS TET-assisted Pyridine Borane Sequencing (TAPS) DNA Genomic DNA (5mC, 5hmC, C) TET TET Oxidation DNA->TET 5mC/5hmC -> 5caC Pyridine Pyridine Borane Reduction TET->Pyridine PCR PCR Amplification Pyridine->PCR 5caC -> DHU Sequencing Sequencing PCR->Sequencing DHU -> T Analysis Data Analysis Sequencing->Analysis Compare to reference

Detailed Methodologies: A Look Under the Hood

For researchers looking to adopt these advanced techniques, understanding the experimental protocols is crucial. Here, we provide a detailed overview of the key steps for each method.

Enzymatic Methyl-seq (EM-seq) Protocol

EM-seq offers a gentle, enzymatic alternative to bisulfite conversion for the detection of 5mC and 5hmC.[7][19] The workflow involves two main enzymatic steps:

  • Protection of 5mC and 5hmC: The enzyme TET2 (Tet Methylcytosine Dioxygenase 2), in the presence of an oxidation enhancer, converts 5mC to 5-carboxylcytosine (5caC) and 5hmC to 5-glucosyl-hydroxymethylcytosine (5ghmC).[20] These modified bases are protected from subsequent deamination.

  • Deamination of Unmodified Cytosines: The enzyme APOBEC3A (Apolipoprotein B mRNA Editing Enzyme, Catalytic Polypeptide-like 3A) is then used to deaminate the unprotected cytosine residues, converting them to uracil (B121893).[2][11]

  • PCR Amplification and Sequencing: During PCR, the uracil bases are read as thymine (B56734), while the protected 5mC and 5hmC are read as cytosine. The resulting library is then sequenced.

TET-assisted Pyridine Borane Sequencing (TAPS) Protocol

TAPS is a bisulfite-free method that directly converts methylated cytosines to a base that is read as thymine during sequencing.[12][14] The key steps are:

  • TET Oxidation: The TET enzyme oxidizes both 5mC and 5hmC to 5-carboxylcytosine (5caC).[14] Unmodified cytosines are not affected.

  • Pyridine Borane Reduction: The 5caC is then reduced to dihydrouracil (B119008) (DHU) using pyridine borane.[15]

  • PCR Amplification and Sequencing: In the subsequent PCR amplification, DHU is read as thymine.[8] By comparing the sequenced data to the reference genome, the original methylated positions can be identified.

  • TAPSβ for 5hmC Detection: A variation called TAPSβ allows for the specific detection of 5hmC.[14] In this protocol, 5hmC is first protected by glucosylation using β-glucosyltransferase (β-GT). This prevents the TET enzyme from oxidizing 5hmC, while 5mC is still converted to 5caC and subsequently to DHU.

APOBEC-coupled Epigenetic Sequencing (ACE-seq) Protocol

ACE-seq is a highly sensitive method designed for the specific, single-base resolution detection of 5hmC.[9][10][16] The protocol involves:

  • Glucosylation of 5hmC: The enzyme T4 β-glucosyltransferase (T4-BGT) attaches a glucose moiety to 5hmC, protecting it from deamination.[20]

  • APOBEC3A Deamination: The APOBEC3A enzyme is used to deaminate both cytosine and 5mC to uracil.[9] The protected 5hmC remains unchanged.

  • PCR Amplification and Sequencing: During PCR, uracil is read as thymine, while the protected 5hmC is read as cytosine, allowing for the specific identification of 5hmC sites.

The Future is Direct: Long-Read Sequencing

Long-read sequencing technologies, such as those from Pacific Biosciences (PacBio) and Oxford Nanopore Technologies (ONT), offer a paradigm shift in methylation analysis.[17][21] These methods can directly detect modified bases as the DNA passes through a nanopore or during the sequencing-by-synthesis process, eliminating the need for chemical or enzymatic conversion.[22] While still an evolving field, direct detection holds the promise of providing a more complete and unbiased view of the epigenome, including the simultaneous detection of multiple types of modifications.[17]

Conclusion: Choosing the Right Tool for the Job

The field of DNA methylation analysis is rapidly advancing beyond the limitations of bisulfite sequencing. Enzymatic and milder chemical methods like EM-seq and TAPS offer significant improvements in data quality and are compatible with a wider range of sample types, making them powerful tools for both basic research and clinical applications. For researchers specifically interested in 5hmC, ACE-seq provides a highly sensitive and specific solution. Looking ahead, the direct detection capabilities of long-read sequencing are poised to revolutionize our understanding of the epigenome. By carefully considering the experimental goals, sample constraints, and desired resolution, researchers can now choose from a sophisticated toolkit of methods to unravel the complexities of DNA methylation.

References

A Researcher's Guide to Cross-Validating 5-Methylcytosine Data from Diverse Detection Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of DNA methylation analysis, selecting and validating the right 5-methylcytosine (B146107) (5mC) detection method is a critical step. This guide provides an objective comparison of the leading 5mC detection technologies, supported by experimental data and detailed protocols to facilitate informed decision-making and robust experimental design.

The study of 5mC, a key epigenetic modification, is fundamental to understanding gene regulation, cellular differentiation, and the pathogenesis of numerous diseases. A variety of techniques are available to map the locations of 5mC across the genome, each with inherent strengths and weaknesses. Cross-validation of data obtained from different methods is often necessary to ensure the accuracy and reliability of findings. This guide explores the principles, performance metrics, and protocols of the most widely used 5mC detection methods.

Overview of 5-Methylcytosine Detection Methods

The primary methods for genome-wide 5mC analysis can be broadly categorized into three groups: bisulfite conversion-based methods, affinity enrichment-based methods, and enzymatic digestion-based methods. More recently, third-generation sequencing technologies have emerged that allow for the direct detection of base modifications.

  • Whole-Genome Bisulfite Sequencing (WGBS): Considered the "gold standard," WGBS provides single-base resolution of 5mC across the entire genome.[1][2] The process involves treating genomic DNA with sodium bisulfite, which converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.[3][4] Subsequent sequencing reveals the methylation status of virtually every cytosine.

  • Reduced Representation Bisulfite Sequencing (RRBS): This is a cost-effective alternative to WGBS that enriches for CpG-rich regions, such as promoters and CpG islands, by using a methylation-insensitive restriction enzyme (e.g., MspI) to digest the genome before bisulfite treatment.[5][6][7] While it reduces sequencing costs, it provides information for only a fraction of the genome.[2]

  • Methylated DNA Immunoprecipitation Sequencing (MeDIP-Seq): This technique utilizes an antibody that specifically binds to 5mC to immunoprecipitate and enrich for methylated DNA fragments.[8][9][10] These enriched fragments are then sequenced. MeDIP-seq is a cost-effective method for assessing genome-wide methylation patterns but offers lower resolution (typically 150-200 bp) and can be influenced by CpG density.[2][5]

  • Methylation-Sensitive Restriction Enzyme Sequencing (MRE-Seq): This method employs methylation-sensitive restriction enzymes that cleave unmethylated CpG sites, leaving methylated regions intact.[11][12] The resulting fragments, representing unmethylated portions of the genome, are then sequenced.[13] MRE-seq is often used in conjunction with MeDIP-seq to provide a more complete picture of the methylome.[12]

  • Third-Generation Sequencing (e.g., Nanopore, PacBio): These technologies offer direct detection of DNA modifications, including 5mC, without the need for bisulfite conversion or amplification.[14][15] As a single DNA molecule passes through a nanopore, altered electrical signals can indicate the presence of a methylated base.[16] While promising, the analytical pipelines for these technologies are still evolving.[14]

Quantitative Performance Comparison

To facilitate a direct comparison, the following table summarizes the key quantitative performance metrics for each major 5mC detection method.

FeatureWhole-Genome Bisulfite Sequencing (WGBS)Reduced Representation Bisulfite Sequencing (RRBS)Methylated DNA Immunoprecipitation Seq (MeDIP-Seq)Methylation-Sensitive Restriction Enzyme Seq (MRE-Seq)Third-Generation Sequencing (e.g., Nanopore)
Resolution Single-base[1][2]Single-base[5][7]Low (150-200 bp)[2][5]Single CpG site at restriction sites[12]Single-base[14]
Genome Coverage Whole-genome (~95% of CpGs)[17]CpG-rich regions (~5-10% of CpGs)[2][17]Genome-wide, biased to methylated regions[2][17]Genome-wide, biased to unmethylated restriction sites[13]Whole-genome[15]
Input DNA 100 ng - 5 µg[18]10 - 300 ng[6]≥ 2 µg (standard), as low as 25 ng (multiplexed)[19][20]Variable, depends on protocol1-5 µg (standard)
Cost HighLow to MediumLowLowMedium to High
Bias Minimal, but DNA degradation from bisulfite[2]Enrichment for CpG-rich regions[2]CpG density, antibody specificity[2][8]Limited to enzyme recognition sites[13]Base-calling and modification-calling algorithms are still under development[14]
5mC vs. 5hmC Cannot distinguish without modification (e.g., oxBS-Seq)[21][22]Cannot distinguish[4]Specific antibodies can distinguish[19]Does not distinguishCan distinguish based on signal differences[16]

Experimental Protocols

Detailed and validated protocols are essential for generating high-quality, reproducible data. Below are summarized workflows for the key 5mC detection methods.

Whole-Genome Bisulfite Sequencing (WGBS) Protocol
  • DNA Preparation: Start with high-quality genomic DNA (1-5 µg). Spike in unmethylated lambda DNA as a conversion control.[18]

  • Fragmentation: Shear the DNA to a desired size (e.g., 250 bp) using sonication (e.g., Covaris).[18]

  • End Repair and A-tailing: Convert DNA overhangs into blunt ends and add a single 'A' nucleotide to the 3' ends.[23]

  • Adapter Ligation: Ligate methylated sequencing adapters to the DNA fragments. These adapters are methylated to protect them from bisulfite conversion.[1]

  • Size Selection: Purify the ligation products and select a specific size range using agarose (B213101) gel electrophoresis or magnetic beads.[18]

  • Bisulfite Conversion: Treat the DNA with sodium bisulfite to convert unmethylated cytosines to uracils. This step can cause DNA degradation.[3][18]

  • PCR Amplification: Amplify the bisulfite-converted library using PCR to enrich for fragments with adapters on both ends.[18]

  • Library Quantification and Sequencing: Quantify the final library and perform high-throughput sequencing.[23]

Reduced Representation Bisulfite Sequencing (RRBS) Protocol
  • Enzyme Digestion: Digest genomic DNA (100 ng) with a methylation-insensitive restriction enzyme, typically MspI, which cuts at CCGG sites.[5][24]

  • End Repair and A-tailing: Fill in the 3' sticky ends and add a single 'A' nucleotide.[5]

  • Adapter Ligation: Ligate methylated sequencing adapters.[5]

  • Size Selection: Select fragments of a specific size range (e.g., 40-220 bp) to enrich for CpG-rich fragments.[25]

  • Bisulfite Conversion: Perform bisulfite conversion on the size-selected fragments.[24]

  • PCR Amplification: Amplify the library.[5]

  • Library Purification and Sequencing: Purify the PCR product and proceed with sequencing.[5]

Methylated DNA Immunoprecipitation Sequencing (MeDIP-Seq) Protocol
  • DNA Fragmentation: Shear genomic DNA (≥ 2 µg) into random fragments (200-800 bp) by sonication.[19]

  • Denaturation: Denature the fragmented DNA to create single-stranded DNA.[19]

  • Immunoprecipitation: Incubate the single-stranded DNA with a specific monoclonal antibody against 5-methylcytosine.[9][20]

  • Enrichment: Capture the antibody-DNA complexes using magnetic beads.

  • DNA Purification: Wash the beads to remove non-specifically bound DNA and then elute the enriched methylated DNA.[9]

  • Library Preparation: Prepare a sequencing library from the enriched DNA, including end repair, A-tailing, adapter ligation, and PCR amplification.[19]

  • Sequencing: Perform high-throughput sequencing.

Methylation-Sensitive Restriction Enzyme Sequencing (MRE-Seq) Protocol
  • Enzyme Digestion: Digest genomic DNA with one or more methylation-sensitive restriction enzymes (e.g., HpaII, Hin6I) that cut only unmethylated CpG sites.[11][12]

  • Fragment Collection: The resulting fragments represent the unmethylated regions of the genome.

  • Library Preparation: Construct a sequencing library from the digested fragments. This involves size selection, end repair, A-tailing, adapter ligation, and PCR amplification.[13]

  • Sequencing: Sequence the prepared library. The resulting reads will map to the unmethylated regions of the genome.[12]

Visualizing Cross-Validation and Methodological Relationships

To effectively cross-validate data from these different platforms, a well-defined experimental workflow is crucial. The following diagrams illustrate a typical cross-validation workflow and the logical relationships between the detection methods.

CrossValidationWorkflow cluster_methods 5mC Detection Methods cluster_analysis Data Processing & Analysis gDNA Genomic DNA (Same Biological Sample) WGBS WGBS gDNA->WGBS RRBS RRBS gDNA->RRBS MeDIP MeDIP-Seq gDNA->MeDIP MRE MRE-Seq gDNA->MRE WGBS_Data WGBS Data (Single-base Methylation) WGBS->WGBS_Data RRBS_Data RRBS Data (Single-base Methylation) RRBS->RRBS_Data MeDIP_Data MeDIP-Seq Data (Enriched Methylated Regions) MeDIP->MeDIP_Data MRE_Data MRE-Seq Data (Enriched Unmethylated Regions) MRE->MRE_Data Comparison Comparative Analysis (Concordance, Coverage, Correlation) WGBS_Data->Comparison RRBS_Data->Comparison MeDIP_Data->Comparison MRE_Data->Comparison Validation Locus-specific Validation (e.g., Sanger Bisulfite Sequencing) Comparison->Validation LogicalRelationships Principle Detection Principle Bisulfite Bisulfite Conversion (Chemical Alteration) Principle->Bisulfite Enrichment Affinity Enrichment (Antibody-based) Principle->Enrichment Digestion Enzymatic Digestion (Restriction Enzyme) Principle->Digestion Direct Direct Detection (Third-Gen Sequencing) Principle->Direct WGBS WGBS (Whole-Genome) Bisulfite->WGBS RRBS RRBS (CpG-rich Regions) Bisulfite->RRBS MeDIP MeDIP-Seq (Methylated DNA) Enrichment->MeDIP MRE MRE-Seq (Unmethylated DNA) Digestion->MRE Nanopore Nanopore/PacBio Direct->Nanopore

References

A Comparative Guide to the Epigenetic Regulatory Functions of 5-Methylcytosine and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the epigenetic regulatory functions of 5-methylcytosine (B146107) (5mC) and its oxidative derivatives: 5-hydroxymethylcytosine (B124674) (5hmC), 5-formylcytosine (B1664653) (5fC), and 5-carboxylcytosine (5caC). We will delve into their distinct roles in gene regulation, their relative abundance and distribution across the genome, and the experimental methods used to detect and quantify them.

Introduction to Cytosine Modifications

For decades, 5-methylcytosine was considered the primary epigenetic modification of DNA in vertebrates, predominantly associated with gene silencing.[1] However, the discovery of its oxidized derivatives has unveiled a more dynamic and nuanced picture of epigenetic regulation. These modifications are not merely intermediates in a demethylation pathway but are now recognized as distinct epigenetic marks with their own regulatory functions.[1] This guide will explore the unique characteristics and functions of each of these cytosine variants.

The 5-Methylcytosine Family: A Comparative Overview

The journey from the stable, repressive mark of 5mC to the transient, activating signals of its derivatives is orchestrated by the Ten-eleven translocation (TET) family of dioxygenases.[2] These enzymes iteratively oxidize 5mC, leading to the formation of 5hmC, 5fC, and finally 5caC, which can then be excised by Thymine-DNA Glycosylase (TDG) as part of the base excision repair (BER) pathway, ultimately restoring an unmodified cytosine.[2]

dot

TET_Pathway 5mC 5mC 5hmC 5hmC 5mC->5hmC TET Enzymes 5fC 5fC 5hmC->5fC TET Enzymes 5caC 5caC 5fC->5caC TET Enzymes Cytosine Cytosine 5caC->Cytosine TDG/BER Pathway

TET-mediated oxidation pathway of 5-methylcytosine.

Quantitative Comparison of Cytosine Modifications

The abundance of 5mC and its derivatives varies significantly across different cell types and genomic contexts. 5mC is the most abundant modified cytosine, while its oxidized forms are present in much lower quantities.[3]

ModificationAbundance in Mouse Embryonic Stem Cells (% of total cytosines)General Genomic LocationKey Regulatory Role
5-Methylcytosine (5mC) ~4-8%Intergenic regions, transposons, gene bodies, promotersTranscriptional repression, genomic stability
5-Hydroxymethylcytosine (5hmC) ~0.02-0.7%Gene bodies of active genes, enhancers, promotersTranscriptional activation, pluripotency
5-Formylcytosine (5fC) ~20-fold less than 5hmCPoised enhancers, promotersIntermediate in active demethylation, potential role in transcription factor binding
5-Carboxylcytosine (5caC) ~100-fold less than 5hmCPromoters, enhancersIntermediate in active demethylation, substrate for TDG

Functional Distinctions and Regulatory Roles

While all four modifications play a role in epigenetic regulation, their specific functions and impacts on gene expression are distinct.

Feature5-Methylcytosine (5mC)5-Hydroxymethylcytosine (5hmC)5-Formylcytosine (5fC)5-Carboxylcytosine (5caC)
Primary Function Stable transcriptional repressionStable mark associated with active transcription; intermediate in demethylationTransient intermediate in active demethylationTransient intermediate in active demethylation
Effect on Transcription Generally repressive, blocks transcription factor bindingGenerally associated with active gene expressionCan recruit specific binding proteins and may prime genes for activationCan recruit specific binding proteins and is a strong substrate for TDG-mediated repair
Recognition by Proteins "Readers" like MeCP2 and other MBD proteinsSpecific "reader" proteins; DNMT1 has reduced affinityRecognized by specific transcription factors and repair proteinsStrong substrate for Thymine-DNA Glycosylase (TDG)
Stability Highly stableRelatively stableTransientHighly transient

Experimental Protocols for Distinguishing Cytosine Modifications

Several techniques have been developed to identify and quantify 5mC and its derivatives at single-base resolution. Whole-Genome Bisulfite Sequencing (WGBS) is the gold standard for 5mC detection, but it cannot distinguish between 5mC and 5hmC. To overcome this, methods like Oxidative Bisulfite Sequencing (oxBS-seq) and TET-assisted Bisulfite Sequencing (TAB-seq) have been developed.

dot

Experimental_Workflow cluster_BS_Seq Standard Bisulfite Sequencing (BS-Seq) cluster_oxBS_Seq Oxidative Bisulfite Sequencing (oxBS-Seq) BS_DNA Genomic DNA (C, 5mC, 5hmC) BS_Treat Bisulfite Treatment BS_DNA->BS_Treat BS_Result Sequencing Read: C -> T 5mC -> C 5hmC -> C BS_Treat->BS_Result Inference Inference of 5hmC levels BS_Result->Inference oxBS_DNA Genomic DNA (C, 5mC, 5hmC) oxBS_Ox Oxidation (5hmC -> 5fC) oxBS_DNA->oxBS_Ox oxBS_Treat Bisulfite Treatment oxBS_Ox->oxBS_Treat oxBS_Result Sequencing Read: C -> T 5mC -> C 5fC -> T oxBS_Treat->oxBS_Result oxBS_Result->Inference

Workflow for distinguishing 5mC and 5hmC using oxBS-seq.
Detailed Methodology: Oxidative Bisulfite Sequencing (oxBS-seq)

This protocol outlines the key steps for performing oxBS-seq to differentiate between 5mC and 5hmC.

  • DNA Extraction and Fragmentation:

    • Isolate high-quality genomic DNA from the sample of interest.

    • Fragment the DNA to the desired size range (e.g., 200-500 bp) using sonication or enzymatic methods.

  • Oxidation of 5hmC:

    • To one aliquot of fragmented DNA, add potassium perruthenate (KRuO₄) to specifically oxidize 5hmC to 5fC. 5mC remains unaffected.

    • Incubate the reaction under optimized conditions to ensure complete oxidation.

    • A parallel control aliquot of DNA should be processed without the oxidation step.

  • Bisulfite Conversion:

    • Treat both the oxidized and non-oxidized DNA samples with sodium bisulfite. This converts unmethylated cytosine and 5fC to uracil, while 5mC remains unchanged.

    • Purify the bisulfite-converted DNA.

  • Library Preparation and Sequencing:

    • Prepare sequencing libraries from both the oxidized and non-oxidized bisulfite-converted DNA.

    • Perform high-throughput sequencing.

  • Data Analysis:

    • Align the sequencing reads to a reference genome.

    • In the non-oxidized sample, cytosines that are not converted to thymine (B56734) represent both 5mC and 5hmC.

    • In the oxidized sample, cytosines that are not converted to thymine represent only 5mC.

    • The level of 5hmC at any given cytosine position can be inferred by subtracting the methylation level in the oxidized sample from the methylation level in the non-oxidized sample.

Logical Relationships in Epigenetic Regulation

The interplay between 5mC and its derivatives creates a complex regulatory network that influences gene expression. The presence of 5mC is generally a repressive signal, while the progressive oxidation to 5hmC, 5fC, and 5caC can lead to the removal of this repressive mark and the activation of gene expression.

dot

Functional_Relationship Gene Silencing Gene Silencing Gene Activation Gene Activation Pluripotency Pluripotency Differentiation Differentiation 5mC 5mC 5mC->Gene Silencing 5hmC 5hmC 5mC->5hmC TET activity 5hmC->Gene Activation 5hmC->Pluripotency 5fC 5fC 5hmC->5fC TET activity 5fC->Differentiation 5caC 5caC 5fC->5caC TET activity 5caC->Gene Activation TDG/BER 5caC->Differentiation

Functional interplay of cytosine modifications in gene regulation.

Conclusion

The discovery of 5mC derivatives has profoundly expanded our understanding of epigenetic regulation. Moving beyond a simple binary model of methylated versus unmethylated, we now appreciate a spectrum of cytosine modifications, each with distinct functional roles. 5hmC has emerged as a stable epigenetic mark in its own right, associated with active gene expression, while 5fC and 5caC are more transient intermediates in the dynamic process of DNA demethylation. The continued development of sensitive and specific detection methods will be crucial for further elucidating the intricate roles of these modifications in development, disease, and the potential for therapeutic intervention.

References

Safety Operating Guide

Proper Disposal Procedures for 5-Methylcytosine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

The following guide provides essential safety and logistical information for the proper disposal of 5-Methylcytosine hydrochloride, ensuring the safety of laboratory personnel and compliance with standard regulations. While the Safety Data Sheet (SDS) for this compound states that it is not considered hazardous by the 2012 OSHA Hazard Communication Standard, it is imperative to follow institutional and regulatory guidelines for chemical waste disposal to minimize environmental release and ensure a safe working environment.[1][2]

Immediate Safety Precautions

Before handling this compound, ensure you are wearing the appropriate Personal Protective Equipment (PPE).

  • Eye Protection: Wear safety glasses or goggles.[3][4]

  • Hand Protection: Wear appropriate chemical-resistant gloves.[3][5]

  • Body Protection: Wear a lab coat.[3][6]

  • Respiratory Protection: Under normal use conditions with adequate ventilation, no respiratory protection is needed.[1] However, if there is a risk of generating dust, use a particle filter respirator and handle the material in a fume hood.[1][6]

Step-by-Step Disposal Protocol

Disposal of chemical waste is regulated and must be handled through your institution's Environmental Health and Safety (EHS) program or equivalent authority.[7] Never dispose of chemicals in the regular trash or down the sink unless explicitly permitted by EHS.[7][8]

1. Solid this compound Waste:

  • Collection: Carefully sweep up or transfer the solid chemical into a designated and compatible hazardous waste container.[1] Avoid creating dust.[1]

  • Container: The container must be in good condition, leak-proof, and have a secure, screw-on cap.[9][10]

  • Labeling: Immediately label the container with a "Hazardous Waste" tag provided by your institution.[7][11] The label must include:

    • The full chemical name: "this compound".[7] Do not use abbreviations.[7]

    • The quantity of waste.

    • The date waste was first added.[7]

    • The Principal Investigator's name and contact information.[7]

    • The laboratory location (building and room number).[7]

2. Contaminated Labware and Debris:

  • Items: This category includes gloves, weigh boats, absorbent paper, and other disposable items contaminated with this compound.

  • Collection: Place these materials into a clear plastic bag. It is often required to double-bag this type of waste.[9]

  • Labeling: Seal the bag and attach a hazardous waste tag with a complete list of the chemical constituents.[9]

  • Disposal: Place the sealed and labeled bag into the designated solid hazardous waste container for your laboratory.

3. Aqueous Solutions of this compound:

  • Do Not Drain Dispose: Do not pour solutions down the sink.[8] Disposal via the sanitary sewer is only permissible with prior written approval from EHS, which is granted on a case-by-case basis.[7]

  • Collection: Pour the solution into a compatible, leak-proof container designated for hazardous liquid waste.

  • Segregation: Do not mix incompatible waste streams. Store this waste in secondary containment to prevent spills.[9][11]

  • Labeling: Label the liquid waste container with a hazardous waste tag, listing "this compound" and its concentration in the solvent (e.g., water).

4. Empty this compound Containers:

  • Decontamination: To be disposed of as regular trash, an empty container that held a hazardous chemical must be triple-rinsed.[10][11]

  • Rinsate Collection: The solvent used for rinsing (e.g., water) must be collected and disposed of as hazardous liquid waste.[10][11]

  • Final Disposal: After triple-rinsing and air drying, deface or remove the original product label.[11] The container may then be disposed of in the regular trash.[11]

5. Arranging for Waste Pickup:

  • Store all hazardous waste in a designated, secure area of the laboratory.

  • Request a hazardous waste collection from your institution's EHS department before accumulation time or quantity limits are exceeded (e.g., typically within 90 days).[9]

Data Presentation: Disposal Summary

Waste TypeContainerDisposal ProcedureKey Requirements
Solid Chemical Labeled, sealed, compatible containerCollect as solid hazardous chemical waste.Avoid dust formation; Label with full chemical name.[1][7]
Contaminated Debris Double-bagged, clear plastic bagsCollect in designated solid hazardous waste stream.Seal bags individually; Label with contents.[9]
Aqueous Solutions Labeled, sealed, compatible liquid containerCollect as liquid hazardous chemical waste.Do not dispose down the drain; Use secondary containment.[7][9]
Empty Product Bottle Original BottleTriple-rinse, collect rinsate as hazardous waste, deface label, then dispose of bottle in regular trash.Rinsate is hazardous; Original label must be defaced.[10][11]

Experimental Protocols

This document focuses on disposal procedures. For experimental protocols involving this compound, such as its use in DNA methylation studies, refer to specific peer-reviewed publications or established molecular biology manuals. Always conduct a thorough literature search and risk assessment before beginning any new experimental protocol.

Mandatory Visualization

The following diagram outlines the decision-making workflow for the proper disposal of this compound waste.

G start Start: Generate 5-Methylcytosine HCl Waste waste_type What is the form of the waste? start->waste_type solid_chem Solid Chemical waste_type->solid_chem Solid contaminated_item Contaminated Item (Gloves, Wipes, etc.) waste_type->contaminated_item Contaminated Debris liquid_solution Aqueous Solution waste_type->liquid_solution Liquid empty_container Empty Original Container waste_type->empty_container Empty Container collect_solid Collect in labeled hazardous solid waste container. solid_chem->collect_solid collect_debris Double-bag and place in labeled solid waste container. contaminated_item->collect_debris collect_liquid Collect in labeled hazardous liquid waste container. liquid_solution->collect_liquid rinse Triple-rinse container? empty_container->rinse end Arrange for EHS Hazardous Waste Pickup collect_solid->end collect_debris->end collect_liquid->end rinse->collect_solid No (Visible Residue) collect_rinsate Collect rinsate as hazardous liquid waste. rinse->collect_rinsate Yes dispose_bottle Deface label and dispose of dry container in regular trash. collect_rinsate->dispose_bottle dispose_bottle->end

Caption: Disposal workflow for this compound waste.

References

Comprehensive Safety and Handling Guide for 5-Methylcytosine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the handling and disposal of 5-Methylcytosine hydrochloride, tailored for researchers, scientists, and drug development professionals. Following these procedures will help ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance under the 2012 OSHA Hazard Communication Standard, adherence to standard laboratory safety protocols is crucial.[1] The recommended personal protective equipment is detailed below.

PPE CategoryItemSpecifications
Eye Protection Safety glasses with side-shieldsMust conform to EN 166 (EU) or NIOSH (US) standards. A face-shield may be required in situations with a risk of splashing.[2][3][4][5]
Hand Protection Protective glovesChemical-resistant gloves (e.g., nitrile) should be worn. Gloves must be inspected before use and removed using proper technique to avoid skin contact.[2][3][4][5][6][7]
Body Protection Laboratory coatA standard lab coat is sufficient for most procedures. For tasks with a higher risk of contamination, impervious clothing may be necessary.[2][3][4][5]
Respiratory Protection Dust respiratorA dust mask (e.g., N95 type) is recommended when handling the powder form to avoid inhalation.[2][6][7]

Safety and Handling Operational Plan

1. Engineering Controls:

  • Work in a well-ventilated area.[4]

  • Use a local exhaust system if dust or aerosols are likely to be generated.[2]

  • Ensure a safety shower and eye wash station are readily accessible.[2][3][5]

2. Handling Procedures:

  • Avoid contact with skin, eyes, and clothing.[2]

  • Do not ingest or inhale the substance.[1]

  • Avoid the formation of dust.[1][4]

  • Wash hands thoroughly after handling.[2]

3. Storage:

  • Keep the container tightly closed.[1][2]

  • Store in a cool, dry, and well-ventilated place.[2][4]

  • Store away from incompatible materials such as oxidizing agents.[2]

Emergency Procedures

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek medical attention if symptoms occur.[1][2][3][4][5]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation or other symptoms develop.[1][2][3][4][5]
Eye Contact Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention if irritation persists.[1][2][3][4][5]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek medical attention if the person feels unwell.[1][2][3][4][5]

Disposal Plan

1. Waste Classification:

  • It is the responsibility of the waste generator to properly classify the waste. Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[1]

2. Disposal Method:

  • For small spills, sweep up the solid material, taking care not to create dust, and place it in a suitable, labeled container for disposal.[1][2]

  • Dispose of the waste at an approved waste disposal plant.[3]

  • One possible method for disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2]

  • Observe all federal, state, and local environmental regulations.[2]

Workflow for Handling and Disposal

G Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_emergency Emergency Response cluster_disposal Disposal A Assess Risks & Review SDS B Ensure Engineering Controls are Functional (Ventilation, Eyewash, Shower) A->B C Don Personal Protective Equipment (PPE) B->C D Weigh/Handle in Ventilated Area C->D Proceed to Handling E Avoid Dust Formation D->E F Store in Tightly Closed Container D->F G Spill or Exposure Occurs D->G Potential Hazard J Collect Waste in Labeled Container D->J Generate Waste F->D Retrieve for Use H Follow First Aid Procedures G->H I Clean Spill Appropriately G->I K Consult Local Disposal Regulations J->K L Dispose via Approved Waste Facility K->L

References

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Feasible Synthetic Routes

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5-Methylcytosine hydrochloride
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5-Methylcytosine hydrochloride

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